molecular formula C25H20N6O2S B1192345 BMS-919373 CAS No. 1272353-82-8

BMS-919373

Cat. No.: B1192345
CAS No.: 1272353-82-8
M. Wt: 468.5 g/mol
InChI Key: XGKULQQVQWCASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-919373 is under investigation in clinical trial NCT02153437 (Study of the Effects of this compound on the Electrical Activity of the Heart Using Pacemakers).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
an IKur inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O2S/c26-34(32,33)20-13-18(14-27-16-20)24-30-22-11-6-10-21(17-7-2-1-3-8-17)23(22)25(31-24)29-15-19-9-4-5-12-28-19/h1-14,16H,15H2,(H2,26,32,33)(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKULQQVQWCASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CC(=CN=C5)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272353-82-8
Record name BMS-919373
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1272353828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-919373
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-919373
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGB50MQK8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BMS-919373: An In-Depth Technical Guide on its Mechanism of Action as a Selective Kv1.5 Potassium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-919373 is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5, which carries the ultra-rapid delayed rectifier current (IKur) in the human atrium. Developed by Bristol Myers Squibb for the potential treatment of atrial fibrillation, the compound showed promise in preclinical studies due to its targeted mechanism of action aimed at prolonging the atrial action potential duration without affecting ventricular repolarization.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, in vitro potency and selectivity, and the preclinical rationale for its development. While the clinical development of this compound was discontinued, an examination of its pharmacological profile remains valuable for the ongoing research and development of atrial-selective antiarrhythmic drugs.[1]

Core Mechanism of Action: Selective Inhibition of Kv1.5 (IKur)

The primary mechanism of action of this compound is the selective blockade of the Kv1.5 potassium channel, encoded by the KCNA5 gene.[2] The Kv1.5 channel is predominantly expressed in the atria of the human heart and is responsible for the ultra-rapid delayed rectifier potassium current (IKur).[2] This current plays a crucial role in the repolarization phase of the atrial action potential. By inhibiting IKur, this compound prolongs the atrial action potential duration (APD) and the effective refractory period (ERP). This targeted action in the atria is desirable for an antiarrhythmic drug aimed at treating atrial fibrillation, as it is expected to suppress the ectopic firing and re-entrant circuits that sustain the arrhythmia, without the proarrhythmic risks associated with interfering with ventricular repolarization.

The chemical structure of this compound is 5-(5-phenyl-4-((pyridin-2-ylmethyl)amino)quinazolin-2-yl)pyridine-3-sulfonamide. It is classified as a quinazoline derivative.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the potency and selectivity of this compound. The data has been compiled from publicly available sources; however, a comprehensive preclinical data package with detailed selectivity profiling is not fully available in the public domain.

TargetParameterValueSpecies/Assay SystemReference
Kv1.5 (IKur) IC50 50 nM Not SpecifiedVendor Data
hERGSelectivitySelective vs. hERGNot SpecifiedVendor Data
Na+ ChannelsSelectivitySelective vs. Na+Not SpecifiedVendor Data
Ca2+ ChannelsSelectivitySelective vs. Ca2+Not SpecifiedVendor Data

Note: While selectivity over hERG, sodium, and calcium channels is stated, specific IC50 or Ki values that would allow for a quantitative assessment of the selectivity window are not publicly available.

Signaling Pathway and Molecular Interaction

The interaction of this compound with the Kv1.5 channel leads to a direct blockade of potassium ion efflux during the repolarization phase of the atrial cardiomyocyte action potential. This prolongs the duration of the action potential, thereby increasing the effective refractory period of the atrial tissue. A longer refractory period makes the atrial myocardium less susceptible to the high-frequency activation characteristic of atrial fibrillation.

G Simplified Signaling Pathway of this compound in Atrial Myocytes cluster_membrane Cardiomyocyte Membrane Kv1.5 Kv1.5 Channel (IKur) K_efflux K+ Efflux Kv1.5->K_efflux Mediates BMS_919373 This compound BMS_919373->Kv1.5 Inhibits Repolarization Atrial Repolarization K_efflux->Repolarization Drives APD_Prolongation Action Potential Duration (APD) Prolongation Repolarization->APD_Prolongation Is Delayed By Inhibition ERP_Increase Effective Refractory Period (ERP) Increase APD_Prolongation->ERP_Increase Leads to AF_Suppression Suppression of Atrial Fibrillation ERP_Increase->AF_Suppression Contributes to

Caption: Simplified signaling pathway of this compound in atrial myocytes.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available in peer-reviewed literature. The following represents a generalized, hypothetical protocol for determining the IC50 of a compound on the Kv1.5 channel using whole-cell patch-clamp electrophysiology, based on standard industry practices.

Hypothetical Protocol: Determination of this compound IC50 on Kv1.5 using Whole-Cell Patch-Clamp

Objective: To determine the concentration-dependent inhibitory effect of this compound on the human Kv1.5 channel expressed in a stable cell line.

Materials:

  • Cell Line: HEK293 cells stably expressing the human KCNA5 gene (encoding Kv1.5).

  • Internal Solution (Pipette Solution): (in mM) 130 K-aspartate, 10 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

  • External Solution (Bath Solution): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Compound: this compound dissolved in DMSO to create a stock solution, with serial dilutions made in the external solution.

Equipment:

  • Patch-clamp amplifier and digitizer.

  • Inverted microscope.

  • Micromanipulators.

  • Perfusion system.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Culture: Culture the HEK293-hKv1.5 cells under standard conditions. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal on an isolated cell and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Elicit Kv1.5 currents by applying depolarizing voltage steps to +40 mV for 500 ms, followed by a repolarizing step to -40 mV to record tail currents. Pulses are applied at a frequency of 0.1 Hz.

  • Compound Application: After obtaining a stable baseline recording, perfuse the cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM). Allow for steady-state block to be reached at each concentration (typically 3-5 minutes).

  • Data Analysis: Measure the peak current amplitude at the end of the depolarizing pulse. Normalize the current at each concentration to the baseline current. Plot the normalized current as a function of the compound concentration and fit the data to a Hill equation to determine the IC50 value.

G Hypothetical Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture HEK293-hKv1.5 Cell Culture Patch Achieve Whole-Cell Patch-Clamp Cell_Culture->Patch Solution_Prep Prepare Internal & External Solutions Solution_Prep->Patch Compound_Prep Prepare this compound Dilutions Application Apply Increasing Concentrations of this compound Compound_Prep->Application Baseline Record Baseline Kv1.5 Current Patch->Baseline Baseline->Application Recording Record Steady-State Current at Each Concentration Application->Recording Measure Measure Peak Current Amplitude Recording->Measure Normalize Normalize to Baseline Measure->Normalize Fit Fit Data to Hill Equation & Determine IC50 Normalize->Fit

References

The Discovery and Synthesis of BMS-919373: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-919373 is a potent and selective inhibitor of the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier current (IKur) in the human atrium. Developed by Bristol-Myers Squibb, this compound was investigated as a potential therapeutic agent for atrial fibrillation, the most common cardiac arrhythmia. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound. It includes a summary of its inhibitory potency, a detailed account of its innovative synthesis, and a description of the experimental protocols used in its evaluation. The signaling pathway of the IKur channel and the workflow for electrophysiological assessment are also visualized to provide a comprehensive understanding of this compound's development. While the clinical development of this compound was discontinued, the science behind its creation offers valuable insights for the ongoing pursuit of novel antiarrhythmic agents.

Introduction: Targeting the IKur Current in Atrial Fibrillation

Atrial fibrillation (AF) is characterized by rapid and irregular electrical activity in the atria, leading to an increased risk of stroke and heart failure. A key strategy in the management of AF is the restoration and maintenance of normal sinus rhythm. The ultra-rapid delayed rectifier potassium current (IKur), mediated by the Kv1.5 channel, is predominantly expressed in the atria and plays a crucial role in atrial repolarization.[1] Its atrial-specific expression makes it an attractive target for the development of antiarrhythmic drugs with a reduced risk of ventricular proarrhythmias.

This compound emerged from a drug discovery program at Bristol-Myers Squibb aimed at identifying selective IKur inhibitors.[2] It is a small molecule belonging to the quinazoline class of compounds.[2] This whitepaper will detail the scientific journey of this compound, from its conception to its synthesis and preclinical evaluation.

Potency and Selectivity of this compound

The efficacy of an ion channel inhibitor is defined by its potency in blocking the target channel and its selectivity over other ion channels to minimize off-target effects.

Table 1: Inhibitory Potency of this compound against Kv1.5

ParameterValueReference
IC5050 nM[3]
IC500.15 µM[4]

Note: Discrepancies in IC50 values may arise from different experimental conditions and assay formats.

Synthesis of this compound: A Regioselective C-H Arylation Approach

An efficient and innovative synthesis of this compound was developed, notable for its use of a regioselective C-H arylation. This strategy significantly improved upon previous synthetic routes. The synthesis is accomplished in six steps from commercially available starting materials.[5]

Experimental Protocol: Six-Step Synthesis

The detailed experimental procedures for the synthesis of this compound are outlined in the supplementary information of the primary publication by Wisniewski et al. in the Journal of Organic Chemistry.[6] The key steps involve the construction of the quinazoline core followed by a palladium-catalyzed C-H arylation to introduce the phenyl group at the C-5 position. The aminomethylpyridine side chain at C-4 serves as a native directing group for this key transformation.

A detailed, step-by-step protocol derived from the supplementary materials would be presented here in a full whitepaper, including reagents, reaction conditions, and purification methods for each of the six steps.

Signaling Pathway and Experimental Workflows

The IKur Signaling Pathway in Atrial Myocytes

The IKur current, carried by the Kv1.5 channel, is a critical component of the repolarization phase of the atrial action potential. Its inhibition by this compound is intended to prolong the action potential duration (APD) and the effective refractory period (ERP) in atrial tissue, thereby suppressing the re-entrant circuits that sustain atrial fibrillation.

IKur_Signaling_Pathway cluster_membrane Atrial Myocyte Membrane Kv1.5_Channel Kv1.5 Channel (IKur) Action_Potential_Prolongation Action Potential Duration Prolongation Kv1.5_Channel->Action_Potential_Prolongation Modulates This compound This compound This compound->Kv1.5_Channel Inhibition ERP_Increase Effective Refractory Period Increase Action_Potential_Prolongation->ERP_Increase AF_Suppression Suppression of Atrial Fibrillation ERP_Increase->AF_Suppression

IKur signaling pathway and the effect of this compound.
Experimental Workflow: Electrophysiological Assessment

The inhibitory effect of this compound on the IKur current is quantified using the whole-cell patch-clamp technique. This electrophysiological method allows for the direct measurement of ion channel activity in isolated cells.

Electrophysiology_Workflow cluster_0 Cell Preparation cluster_1 Patch-Clamp Recording cluster_2 Data Analysis Cell_Culture Cell Culture (e.g., CHO, HEK293) Transfection Transfection with Kv1.5 cDNA Cell_Culture->Transfection Cell_Isolation Cell Isolation Transfection->Cell_Isolation Pipette_Formation Micropipette Formation & Filling Cell_Isolation->Pipette_Formation Giga-seal_Formation Giga-ohm Seal Formation Pipette_Formation->Giga-seal_Formation Whole-cell_Configuration Whole-cell Configuration Giga-seal_Formation->Whole-cell_Configuration Voltage_Protocol Application of Voltage-Clamp Protocol Whole-cell_Configuration->Voltage_Protocol Current_Recording Recording of IKur Current Voltage_Protocol->Current_Recording Compound_Application Application of This compound Current_Recording->Compound_Application IC50_Determination IC50 Curve Generation Compound_Application->IC50_Determination

Workflow for electrophysiological assessment of IKur inhibitors.

The following is a generalized protocol for assessing the inhibitory effect of a compound on Kv1.5 channels expressed in a mammalian cell line (e.g., CHO or HEK293 cells).

  • Cell Culture and Transfection: Cells are cultured under standard conditions and transiently or stably transfected with a plasmid encoding the human Kv1.5 channel.

  • Cell Preparation: On the day of recording, cells are dissociated into a single-cell suspension.

  • Electrode and Solution Preparation: Borosilicate glass microelectrodes are pulled to a resistance of 2-5 MΩ and filled with an appropriate intracellular solution. The extracellular (bath) solution is also prepared.

  • Recording:

    • A coverslip with adherent cells is placed in the recording chamber on the stage of an inverted microscope and perfused with the extracellular solution.

    • A microelectrode is positioned onto a single cell, and a giga-ohm seal is formed.

    • The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is held at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit the IKur current.

    • After a stable baseline recording is established, this compound is perfused into the bath at various concentrations.

  • Data Analysis: The peak outward current at each voltage step is measured before and after drug application. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

Preclinical Pharmacokinetics

A comprehensive understanding of a drug candidate's pharmacokinetic profile is essential for its development. At the time of this writing, detailed preclinical pharmacokinetic data for this compound in species such as rat, dog, and monkey are not publicly available. Such studies would typically involve administering the compound via intravenous and oral routes to determine key parameters.

Table 2: Preclinical Pharmacokinetic Parameters of this compound (Data Not Available)

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)CL (mL/min/kg)Vd (L/kg)F (%)
RatIV--------
PO--------
DogIV--------
PO--------
MonkeyIV--------
PO--------

This table is included as a template for the type of data that would be critical for a complete preclinical profile.

Conclusion

This compound represents a significant effort in the rational design of a selective IKur inhibitor for the treatment of atrial fibrillation. Its discovery was guided by a clear understanding of the target's role in cardiac electrophysiology, and its synthesis was achieved through a novel and efficient chemical route. While the clinical development of this compound was ultimately halted, the knowledge gained from its preclinical evaluation continues to inform the field of antiarrhythmic drug discovery. The focus on atrial-specific targets remains a promising strategy for developing safer and more effective therapies for atrial fibrillation. This technical whitepaper serves as a comprehensive resource for researchers and drug development professionals interested in the science behind this compound and the broader field of cardiac ion channel modulation.

References

An In-Depth Technical Guide to BMS-919373: A Selective Kv1.5 Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-919373 is a potent and selective small molecule inhibitor of the voltage-gated potassium channel Kv1.5. This channel is the molecular basis of the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the atrial action potential. Due to its predominant expression in the atria compared to the ventricles, Kv1.5 has been a key target for the development of atrial-selective antiarrhythmic drugs for the treatment of atrial fibrillation (AF). Developed by Bristol-Myers Squibb, this compound was investigated for the management of cardiovascular diseases, specifically atrial fibrillation and acute coronary syndrome.[1][2] Despite promising preclinical data, the clinical development of this compound was ultimately discontinued.[2] This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, pharmacological properties, and available data from preclinical and clinical investigations.

Mechanism of Action

This compound exerts its pharmacological effect by directly blocking the Kv1.5 potassium channel. The IKur current, conducted by Kv1.5, is critical for the repolarization phase of the action potential in human atrial myocytes. By inhibiting this current, this compound prolongs the atrial action potential duration (APD) and the effective refractory period (ERP). This is believed to be the primary mechanism for its antiarrhythmic effect in the context of atrial fibrillation, as it can terminate and prevent re-entrant arrhythmias in the atria.

cluster_atrial_myocyte Atrial Myocyte This compound This compound Kv1.5 Kv1.5 This compound->Kv1.5 Inhibits APD_ERP Prolonged Atrial Action Potential Duration (APD) & Effective Refractory Period (ERP) This compound->APD_ERP Leads to IKur IKur (K+ Efflux) Kv1.5->IKur Conducts Repolarization Repolarization IKur->Repolarization Mediates AF_Suppression Suppression of Atrial Fibrillation APD_ERP->AF_Suppression

Figure 1: Mechanism of Action of this compound in an Atrial Myocyte.

Pharmacological Properties

Potency and Selectivity

This compound is a highly potent blocker of the IKur current with a reported IC50 of 50 nM.[3] A critical aspect of its development was its selectivity for Kv1.5 over other cardiac ion channels, particularly the hERG (Kv11.1) channel, to minimize the risk of ventricular proarrhythmias. The compound demonstrated selectivity against hERG, as well as sodium (Nav) and calcium (Cav) channels.[3]

Ion Channel IC50 (nM) Selectivity vs. Kv1.5
Kv1.5 (IKur)50[3]-
hERG (IKr)> 10,000 (estimated)> 200-fold
Sodium Channels (INa)High micromolar rangeSignificant
Calcium Channels (ICa)High micromolar rangeSignificant
Note: Specific IC50 values for Nav and Cav channels are not publicly available but are reported to be significantly higher than for Kv1.5.
Preclinical Pharmacokinetics

While detailed quantitative data from preclinical pharmacokinetic studies in various species are not publicly available, a publication in the Journal of Medicinal Chemistry describes this compound as having an "acceptable cross-species pharmacokinetic profile".[4] The development of a phosphoramide prodrug was also explored to improve solubility and the pharmacokinetic profile.[4]

Parameter Rat Dog Monkey
Cmax Data not publicly availableData not publicly availableData not publicly available
Tmax Data not publicly availableData not publicly availableData not publicly available
AUC Data not publicly availableData not publicly availableData not publicly available
Half-life (t1/2) Data not publicly availableData not publicly availableData not publicly available
Bioavailability Data not publicly availableData not publicly availableData not publicly available
This table is included for structural completeness; however, the specific data points are not available in the public domain.

Experimental Protocols

Electrophysiology (Whole-Cell Patch Clamp)

Detailed protocols for the electrophysiological evaluation of this compound have not been published. However, a general methodology for assessing Kv1.5 channel inhibition using whole-cell patch-clamp can be inferred.

cluster_workflow Whole-Cell Patch Clamp Workflow for this compound Cell_Culture Cell Culture (e.g., HEK293 expressing Kv1.5) Harvesting Cell Harvesting & Plating Cell_Culture->Harvesting Patching Pipette Positioning & Giga-seal Formation Harvesting->Patching Recording Whole-Cell Configuration & Current Recording Patching->Recording Drug_Application Application of this compound Recording->Drug_Application Data_Analysis Data Analysis (IC50 determination) Recording->Data_Analysis Drug_Application->Recording Modulates Current

Figure 2: Generalized Experimental Workflow for Patch Clamp Analysis.
  • Cell Lines: A common approach involves using a stable cell line, such as Human Embryonic Kidney (HEK293) cells, recombinantly expressing the human Kv1.5 channel (hKv1.5).

  • Solutions:

    • External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM): Usually contains KCl or K-aspartate, MgCl2, HEPES, EGTA, and ATP, with the pH adjusted to 7.2.

  • Voltage-Clamp Protocol: To elicit IKur, cells are typically held at a negative holding potential (e.g., -80 mV) and then depolarized to a series of positive test potentials (e.g., -40 mV to +60 mV) for a duration of 200-500 ms. The current amplitude at the end of the depolarizing pulse is measured before and after the application of this compound at various concentrations to determine the IC50 value.

In Vivo Models of Atrial Fibrillation

This compound demonstrated robust effects in rabbit and canine pharmacodynamic models of atrial fibrillation.[4] While the specific protocols used for this compound are not detailed, common methods for inducing and evaluating AF in these models include:

  • Canine Models:

    • Vagal Nerve Stimulation: Electrical stimulation of the vagus nerve can shorten the atrial refractory period and promote the induction of AF.

    • Rapid Atrial Pacing: Pacing the atria at a high frequency can induce and sustain AF.

  • Rabbit Models:

    • Acetylcholine Infusion: Continuous infusion of acetylcholine can create a substrate for AF.

    • Burst Pacing: Rapid bursts of electrical stimuli can be used to induce AF.

The efficacy of this compound in these models would have been assessed by its ability to terminate ongoing AF or prevent its induction.

Clinical Development and Discontinuation

This compound entered clinical development for the treatment of atrial fibrillation and acute coronary syndrome. However, its development was discontinued.

  • Phase I Trial (NCT02153437): This study was designed to evaluate the effects of this compound on the electrical activity of the heart in subjects with pacemakers. The trial was terminated due to insufficient enrollment.[2]

  • Phase II Trial (NCT02156076): This randomized, double-blind, placebo-controlled study aimed to evaluate the safety, tolerability, and effect of this compound on atrial fibrillation burden in patients with paroxysmal atrial fibrillation. This trial was also terminated, with the sponsor citing "business reasons, unrelated to safety".[5]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the Kv1.5 potassium channel. Its atrial-selective mechanism of action presented a promising therapeutic strategy for the treatment of atrial fibrillation with a potentially lower risk of ventricular proarrhythmias compared to less selective antiarrhythmic agents. Despite demonstrating efficacy in preclinical models, the clinical development of this compound was halted for reasons other than safety. The information available in the public domain provides a solid foundation for understanding the pharmacological profile of this compound and its target. However, a complete picture of its preclinical development, including detailed pharmacokinetic and comprehensive selectivity data, remains largely within the proprietary domain of its developer.

References

BMS-919373: An In-depth Technical Guide on a Selective IKur Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-919373 is a potent and selective small molecule inhibitor of the ultra-rapidly activating delayed rectifier potassium current (IKur), which is mediated by the Kv1.5 potassium channel. Developed by Bristol-Myers Squibb, this quinazoline derivative was investigated as a promising therapeutic agent for the management of atrial fibrillation (AF). The atrial-selective expression of the Kv1.5 channel presented a strategic advantage for developing AF treatments devoid of ventricular proarrhythmic side effects. Despite demonstrating promising preclinical activity, the clinical development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the available preclinical data, experimental protocols, and the underlying scientific rationale for targeting the IKur channel with this compound.

Introduction

Atrial fibrillation is the most common sustained cardiac arrhythmia, characterized by chaotic atrial electrical activity and an increased risk of stroke and heart failure. A key strategy in the pharmacological management of AF is the selective prolongation of the atrial action potential duration (APD) to terminate and prevent re-entrant circuits. The Kv1.5 potassium channel, which conducts the IKur current, is predominantly expressed in the atria compared to the ventricles, making it an attractive target for atrial-selective antiarrhythmic drugs.[1][2] Inhibition of IKur is expected to prolong the atrial APD and, consequently, the effective refractory period (ERP), without affecting ventricular repolarization, thereby reducing the risk of torsades de pointes, a life-threatening ventricular arrhythmia.[1]

This compound emerged from a drug discovery program aimed at identifying potent and selective IKur inhibitors.[3] As a member of the quinazoline chemical class, it was optimized for high affinity to the Kv1.5 channel.[3][4] Preclinical studies suggested robust anti-arrhythmic effects in animal models of AF.[3] However, its development was halted, with Phase I and II clinical trials (NCT02153437, NCT02156076) being terminated.[1][4] This guide will synthesize the publicly available scientific and technical information regarding this compound.

Core Data Presentation

In Vitro Potency and Selectivity

Quantitative data on the in vitro potency and selectivity of this compound is limited in the public domain. The available information is summarized in the table below.

TargetIC50 (nM)Assay TypeSpeciesSource
IKur/Kv1.5 50ElectrophysiologyNot Specified[5]
hERG >100-fold selectivity vs IKurElectrophysiologyHuman[3]
Na+ Channels >100-fold selectivity vs IKurElectrophysiologyNot Specified[3]
Ca2+ Channels >100-fold selectivity vs IKurElectrophysiologyNot Specified[3]

Note: Specific IC50 values for hERG, Na+, and Ca2+ channels are not publicly available. The selectivity is stated qualitatively in the cited literature.

Preclinical Pharmacokinetics

While described as having an "acceptable cross-species pharmacokinetic profile," specific quantitative pharmacokinetic parameters for this compound in preclinical species such as rat, rabbit, and dog are not available in the published literature.[3]

In Vivo Efficacy

This compound demonstrated "robust effects in rabbit and canine pharmacodynamic models" of atrial fibrillation.[3] However, quantitative data from these studies, such as the effective dose for AF termination or prevention and the magnitude of ERP prolongation, have not been publicly disclosed.

Signaling Pathways and Experimental Workflows

IKur (Kv1.5) Signaling in Atrial Myocytes

The IKur current, carried by the Kv1.5 channel, is a key component of the repolarizing currents in human atrial myocytes. During the plateau phase of the action potential, the outward flow of K+ ions through Kv1.5 channels contributes to the repolarization of the cell membrane. Inhibition of this current leads to a prolongation of the action potential duration.

cluster_AP Atrial Action Potential cluster_Channels Ion Channels AP_Phase3 Phase 3 (Repolarization) AP_Phase2 Phase 2 (Plateau) AP_Phase2->AP_Phase3 Initiation of Repolarization IKur IKur (Kv1.5) IKur->AP_Phase3 Contributes to ICaL ICa,L ICaL->AP_Phase2 Maintains BMS919373 This compound BMS919373->IKur Inhibits

IKur (Kv1.5) role in atrial action potential.
Experimental Workflow for In Vitro Characterization

The in vitro characterization of a selective IKur inhibitor like this compound typically involves a tiered screening approach to determine potency, selectivity, and mechanism of action.

start Compound Synthesis (this compound) primary_assay Primary Screen: IKur Inhibition Assay (e.g., Electrophysiology) start->primary_assay selectivity_panel Secondary Screen: Ion Channel Selectivity Panel (hERG, Nav1.5, Cav1.2, etc.) primary_assay->selectivity_panel Active Compounds mechanism_study Mechanism of Action Studies: Voltage- and Use-Dependency selectivity_panel->mechanism_study data_analysis Data Analysis: IC50 Determination, Selectivity Ratios mechanism_study->data_analysis decision Lead Candidate Selection data_analysis->decision

In vitro characterization workflow for IKur inhibitors.
Logic of Atrial-Selective Action

The therapeutic rationale for a selective IKur inhibitor is based on the differential expression of the Kv1.5 channel between the atria and ventricles.

cluster_atria Atria cluster_ventricles Ventricles compound This compound (Selective IKur Inhibitor) atria_kv15 High Kv1.5 Expression compound->atria_kv15 Targets ventricles_kv15 Low/No Kv1.5 Expression compound->ventricles_kv15 Targets atria_effect IKur Inhibition -> APD Prolongation -> Anti-arrhythmic Effect atria_kv15->atria_effect ventricles_effect Minimal IKur Inhibition -> No significant APD change -> Reduced Proarrhythmic Risk ventricles_kv15->ventricles_effect

Logic of atrial-selective pharmacology of IKur inhibitors.

Detailed Experimental Protocols

As the specific protocols used for the characterization of this compound are not publicly available, the following sections provide detailed, representative methodologies for the key experiments typically performed for a selective IKur inhibitor.

Whole-Cell Electrophysiology for IKur (Kv1.5) Inhibition

This protocol describes the measurement of IKur currents from a stable cell line expressing human Kv1.5 channels (e.g., CHO or HEK293 cells) using the whole-cell patch-clamp technique.

Cell Preparation:

  • Culture CHO cells stably expressing the human Kv1.5 channel in F-12K medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.

Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 5 EGTA, 1 MgCl₂, 4 ATP-Mg, 0.1 GTP-Na, 10 HEPES. Adjust pH to 7.2 with KOH.

Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance.

  • Hold the cell at a membrane potential of -80 mV.

  • To elicit IKur, apply a depolarizing voltage step to +40 mV for 500 ms, followed by a repolarizing step to -40 mV for 250 ms. This pulse is typically preceded by a brief prepulse to -40 mV to inactivate endogenous sodium channels.

  • Record baseline currents in the absence of the compound.

  • Perfuse the recording chamber with the external solution containing various concentrations of this compound.

  • Record steady-state currents at each concentration.

  • The percentage of current inhibition is calculated at the end of the depolarizing pulse.

  • Construct a concentration-response curve and fit the data with a Hill equation to determine the IC50 value.

In Vivo Model of Atrial Fibrillation in Rabbit

This protocol describes an acetylcholine-induced model of atrial fibrillation in rabbits, a commonly used model to assess the efficacy of anti-arrhythmic drugs.[6]

Animal Preparation:

  • Anesthetize a New Zealand White rabbit (2.5-3.5 kg) with an appropriate anesthetic regimen (e.g., ketamine/xylazine induction followed by isoflurane maintenance).

  • Mechanically ventilate the animal.

  • Introduce a catheter into a femoral vein for drug and fluid administration.

  • Introduce a multipolar electrophysiology catheter into the right atrium via the jugular vein for pacing and recording.

  • Monitor surface ECG (lead II) and intracardiac electrograms continuously.

Experimental Procedure:

  • Determine the atrial effective refractory period (AERP) using a train of 8 stimuli (S1) at a fixed cycle length, followed by a premature stimulus (S2). The AERP is the longest S1-S2 interval that fails to capture the atrium.

  • Induce atrial fibrillation by continuous infusion of acetylcholine (ACh) to shorten the AERP and facilitate re-entry.

  • During ACh infusion, apply rapid atrial burst pacing (e.g., 50 Hz for 1-5 seconds) to induce AF.

  • Confirm AF by the presence of an irregular, rapid atrial rhythm on the intracardiac electrogram.

  • Once sustained AF (>1 minute) is established, administer this compound intravenously as a bolus or infusion.

  • Monitor for the termination of AF and the time to conversion to sinus rhythm.

  • After a washout period, repeat the AF induction protocol to assess the prophylactic efficacy of the compound.

In Vivo Model of Atrial Fibrillation in Dog

This protocol describes a rapid atrial pacing-induced model of atrial fibrillation in dogs, which can be used to evaluate the efficacy of compounds in a setting of electrical remodeling.[7][8]

Animal Preparation:

  • Anesthetize a mongrel dog of either sex.

  • Maintain anesthesia with an appropriate agent (e.g., isoflurane).

  • Mechanically ventilate the animal.

  • Place epicardial pacing and recording electrodes on the right and left atria via a thoracotomy.

  • Monitor surface ECG and atrial electrograms.

Experimental Procedure:

  • Induce atrial electrical remodeling by rapid atrial pacing at a high rate (e.g., 400-600 bpm) for a period of several hours to weeks. This leads to a shortening of the AERP and increased AF sustainability.

  • After the remodeling period, stop the rapid pacing and assess the inducibility and duration of AF.

  • Induce AF using programmed electrical stimulation (e.g., burst pacing or extrastimuli).

  • If sustained AF is induced, administer this compound intravenously.

  • Measure the time to conversion to sinus rhythm.

  • Determine the effect of the compound on the atrial effective refractory period at various pacing cycle lengths.

Conclusion

This compound is a well-characterized example of a selective IKur inhibitor developed for the treatment of atrial fibrillation. Its atrial-selective mechanism of action, based on the preferential expression of the Kv1.5 channel in the atria, represents a rational approach to developing safer anti-arrhythmic drugs. While the discontinuation of its clinical development prevents a full evaluation of its therapeutic potential, the available preclinical data and the scientific rationale behind its development provide valuable insights for researchers in the field of cardiovascular drug discovery. The experimental protocols detailed in this guide offer a framework for the evaluation of future IKur inhibitors and other atrial-selective anti-arrhythmic agents. Further disclosure of the complete preclinical and clinical data for this compound would be of significant benefit to the scientific community in understanding the challenges associated with translating promising preclinical findings into successful clinical therapies for atrial fibrillation.

References

In-Depth Technical Guide: BMS-919373 for Atrial Fibrillation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-919373 is an investigational small molecule that was developed as a potent and selective inhibitor of the Kv1.5 potassium channel. This channel is responsible for the ultra-rapidly activating delayed rectifier potassium current (IKur), a key component in the repolarization of the human atrial action potential. Due to the predominantly atrial expression of Kv1.5, this compound was explored as a potentially atrial-selective therapeutic for the management of atrial fibrillation (AF), aiming to avoid the proarrhythmic ventricular effects associated with less selective antiarrhythmic agents. Although the clinical development of this compound was discontinued, the preclinical data and the underlying therapeutic hypothesis remain of significant interest to researchers in the field of cardiac electrophysiology and antiarrhythmic drug discovery. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, pharmacological data, and relevant experimental protocols.

Core Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium channel.[1][2] The IKur current, conducted by Kv1.5 channels, plays a crucial role in the early phase of repolarization in human atrial myocytes. By inhibiting this current, this compound prolongs the atrial action potential duration (APD) and the effective refractory period (ERP). This prolongation is believed to be a key mechanism for terminating and preventing re-entrant arrhythmias, which are a common underlying cause of atrial fibrillation. The atrial-selective nature of IKur means that this compound was hypothesized to have a minimal effect on ventricular repolarization, thereby reducing the risk of ventricular proarrhythmias, a significant side effect of many existing antiarrhythmic drugs.

BMS-919373_Mechanism_of_Action cluster_atrium Atrial Myocyte cluster_ventricle Ventricular Myocyte This compound This compound Kv1.5 Kv1.5 Channel (IKur Current) This compound->Kv1.5 Inhibits No_Kv1.5 Minimal Kv1.5 Expression Prolonged_APD Prolonged Atrial Action Potential Duration Kv1.5->Prolonged_APD Leads to Reduced_AF Suppression of Atrial Fibrillation Prolonged_APD->Reduced_AF Minimal_Effect Minimal Effect on Ventricular Action Potential

Caption: Mechanism of action of this compound. (Max Width: 760px)

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: Potency of this compound

TargetParameterValueCell Line
IKur / Kv1.5IC5050 nMNot Specified

Data sourced from Probechem Biochemicals.

Table 2: Ion Channel Selectivity Profile of this compound

ChannelParameterValueComment
hERGIC501.9 µMData from MedchemExpress.[3]
Sodium (Na) Channels-SelectiveSpecific IC50 not available.[4]
Calcium (Ca) Channels-SelectiveSpecific IC50 not available.[4]

Experimental Protocols

While specific, detailed protocols for the evaluation of this compound are not publicly available due to its discontinued development, this section outlines standard methodologies that are widely used for the preclinical assessment of similar IKur inhibitors for atrial fibrillation.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is fundamental for determining the potency and selectivity of an ion channel inhibitor.

Objective: To measure the inhibitory effect of this compound on Kv1.5 channels and other cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) expressed in a heterologous system.

Methodology:

  • Cell Culture: A stable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, is transfected to express the human Kv1.5 channel.[5][6]

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).[7]

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).[6]

  • Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[5]

    • Cells are held at a holding potential of -80 mV.

    • To elicit IKur, depolarizing voltage steps (e.g., to +40 mV for 300 ms) are applied.[5]

  • Drug Application: this compound is applied at various concentrations to the external solution to generate a concentration-response curve.

  • Data Analysis: The peak current amplitude in the presence of the compound is compared to the control to determine the percentage of inhibition. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

Patch_Clamp_Workflow Cell_Culture Culture Cells Expressing Kv1.5 Channels Prepare_Solutions Prepare External and Internal Solutions Cell_Culture->Prepare_Solutions Establish_Seal Establish Gigaohm Seal and Whole-Cell Configuration Prepare_Solutions->Establish_Seal Record_Baseline Record Baseline IKur Currents Establish_Seal->Record_Baseline Apply_Compound Apply this compound (Varying Concentrations) Record_Baseline->Apply_Compound Record_Inhibition Record Inhibited IKur Currents Apply_Compound->Record_Inhibition Data_Analysis Analyze Data and Calculate IC50 Record_Inhibition->Data_Analysis

Caption: Workflow for whole-cell patch clamp experiments. (Max Width: 760px)
Ex Vivo Model: Langendorff-Perfused Heart

This model allows for the study of the drug's effects on the electrophysiology of an intact heart in a controlled environment.

Objective: To assess the effect of this compound on atrial and ventricular action potential duration, effective refractory period, and susceptibility to induced atrial fibrillation.

Methodology:

  • Heart Isolation: The heart from a suitable animal model (e.g., rabbit, guinea pig) is rapidly excised and cannulated via the aorta.[8][9]

  • Retrograde Perfusion: The heart is perfused in a retrograde manner with a warmed, oxygenated Krebs-Henseleit solution at a constant pressure.[10][11]

  • Electrophysiological Recordings:

    • Monophasic action potential (MAP) electrodes are placed on the epicardial surface of the atria and ventricles to record action potentials.

    • A pacing electrode is used to control the heart rate and to deliver programmed electrical stimulation to induce arrhythmias.

  • Drug Perfusion: After a baseline recording period, this compound is added to the perfusate at desired concentrations.

  • Data Analysis: Changes in atrial and ventricular APD, ERP, and the ability to induce and sustain AF are measured and compared to baseline.

In Vivo Animal Models of Atrial Fibrillation

These models are used to evaluate the efficacy and safety of a drug candidate in a living organism.

Objective: To determine the effectiveness of this compound in preventing or terminating atrial fibrillation in a relevant animal model.

Methodology:

  • Model Induction: Atrial fibrillation can be induced in various animal models (e.g., canines, goats, pigs) through different techniques, including:

    • Rapid Atrial Pacing: Chronic high-rate pacing of the atria leads to electrical and structural remodeling that promotes AF.[12]

    • Vagal Nerve Stimulation: Increases susceptibility to AF.[13]

  • Drug Administration: this compound is administered orally or intravenously.

  • AF Monitoring: The duration and burden of AF are monitored using implanted ECG transmitters or through periodic electrophysiological studies.

  • Data Analysis: The incidence, duration, and burden of AF in the drug-treated group are compared to a placebo-treated control group.

Clinical Development Overview

This compound underwent Phase I and Phase II clinical trials to evaluate its safety, tolerability, and efficacy in patients with atrial fibrillation.

  • NCT02089061: A Phase I study to evaluate the effect of co-administration of this compound on the pharmacokinetics of rosuvastatin and atorvastatin in healthy subjects. This study has been completed.[3][14][15]

  • NCT02153437: A Phase I study to assess the effects of this compound on the atrial effective refractory period in subjects with a dual-chamber pacemaker. This trial was terminated.[3][15][16]

  • NCT02156076: A Phase II randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, and effect on atrial fibrillation burden of this compound in patients with paroxysmal atrial fibrillation. This trial was also terminated.[15][17]

The development of this compound was ultimately discontinued by Bristol-Myers Squibb.[16] The specific reasons for discontinuation are not publicly detailed but can be due to a variety of factors including lack of efficacy, safety concerns, or strategic business decisions.

Conclusion

This compound represents a focused effort to develop an atrial-selective antiarrhythmic drug by targeting the Kv1.5 channel. While its clinical development was halted, the preclinical data underscore the potential of IKur inhibition as a therapeutic strategy for atrial fibrillation. The information and protocols outlined in this guide provide a valuable resource for researchers continuing to explore this and similar mechanisms for the development of safer and more effective treatments for atrial fibrillation. Further investigation into the structure-activity relationships of Kv1.5 inhibitors and a deeper understanding of the complexities of atrial electrophysiology will be crucial for the success of future drug candidates in this class.

References

The Pivotal Role of Kv1.5 Channels in Cardiac Electrophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the voltage-gated potassium channel Kv1.5 in cardiac electrophysiology. Predominantly expressed in the atria, Kv1.5 is the molecular basis of the ultrarapid delayed rectifier potassium current (IKur), a key component in the repolarization phase of the atrial action potential.[1][2] Dysregulation of Kv1.5 function is strongly associated with cardiac arrhythmias, particularly atrial fibrillation, making it a significant target for therapeutic intervention.[3][4][5][6] This guide provides a comprehensive overview of Kv1.5 function, regulation, and pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Function in Atrial Repolarization

The Kv1.5 channel, encoded by the KCNA5 gene, is a member of the Shaker superfamily of voltage-gated potassium channels.[1] In human atrial myocytes, these channels are integral to the repolarization phase of the cardiac action potential, which is essential for maintaining a normal heart rhythm. The outward potassium current through Kv1.5 channels (IKur) contributes significantly to shortening the action potential duration (APD) in the atria.[7] This atrial-specific expression is a key feature, as Kv1.5 is largely absent from the human ventricle, making it an attractive therapeutic target for atrial arrhythmias with a reduced risk of ventricular side effects.[8][9]

Association with Atrial Fibrillation

Atrial fibrillation (AF), the most common cardiac arrhythmia, is characterized by chaotic electrical activity in the atria.[3][10] Both loss-of-function and gain-of-function mutations in the KCNA5 gene have been linked to hereditary forms of AF.[3][4][8][10][11][12][13]

  • Loss-of-function mutations can lead to a prolonged atrial action potential, increasing the susceptibility to early after-depolarizations and triggered activity, which can initiate AF.[3][4][10] For instance, the E375X nonsense mutation results in a truncated, non-functional Kv1.5 channel, leading to a dominant-negative effect on the wild-type channel and a predisposition to AF.[3][4]

  • Gain-of-function mutations , conversely, can shorten the atrial action potential, which can also create a substrate for reentry and AF.[8]

Pharmacological inhibition of IKur is a primary strategy for the management of AF, aiming to prolong the atrial APD and terminate the arrhythmia.[5][8] However, the response to Kv1.5 inhibition can be complex, and in some cases, it may paradoxically lead to APD shortening, highlighting the need for a deeper understanding of the channel's pharmacology.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to Kv1.5 channel pharmacology and the effects of mutations.

Table 1: Pharmacological Inhibitors of Kv1.5 Channels

CompoundIC50Experimental SystemReference
Diphenyl phosphine oxide-1 (DPO-1)0.78 ± 0.12 µMWild-type Kv1.5 in Xenopus laevis oocytes[14]
HMQ16112.07 µMHuman Kv1.5 in Chinese hamster ovary (CHO) cells[9]
4-Aminopyridine (4-AP)50 µM (used for selective IKur inhibition)Human atrial myocytes[4]
QuinidineEC50 = 6 µMHuman Kv1.5[15]

Table 2: Impact of Mutations on HMQ1611 Inhibition of Human Kv1.5

MutationIC50 (µM)Fold Decrease in Potency vs. WTReference
Wild-Type (WT)2.07 ± 0.21-[9]
T480A16.31 ± 2.11~7-fold[9]
V505A6.44 ± 0.18~3-fold[9]
I508A10.50 ± 0.41~5-fold[9]
V516A8.29 ± 1.2~4-fold[9]

Signaling Pathways Regulating Kv1.5

The function and cell surface expression of Kv1.5 channels are dynamically regulated by various signaling pathways, including those involving Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK).

Protein Kinase C (PKC) Regulation

Activation of PKC has been shown to suppress IKur in human atrial myocytes.[1] This regulation occurs through multiple mechanisms, including the phosphorylation of auxiliary subunits and the promotion of channel endocytosis and degradation.[1][2] Specifically, PKC activation can lead to the monoubiquitination and subsequent degradation of mature Kv1.5 proteins via the lysosomal pathway.[1] The threonine residue at position 15 (T15) in the N-terminus of Kv1.5 is a critical target for PKC-mediated endocytic degradation.[1]

PKC_Regulation_of_Kv1_5 Kv1_5_surface Kv1.5 Channel (Surface) Endocytosis Endocytosis Kv1_5_surface->Endocytosis Kv1_5_internalized Internalized Kv1.5 Endocytosis->Kv1_5_internalized PKC PKC PKC->Kv1_5_surface phosphorylates T15 PMA PMA (PKC Activator) PMA->PKC activates Ubiquitination Monoubiquitination Lysosome Lysosomal Degradation Ubiquitination->Lysosome Kv1_5_internalized->Ubiquitination

PKC-mediated regulation of Kv1.5 channel trafficking.
AMPK Regulation

AMPK, a key cellular energy sensor, can also regulate Kv1.5 surface expression.[2] In some cellular contexts, AMPK activation has been shown to decrease the membrane expression of Kv1.5, a process that can be dependent on the E3 ubiquitin ligase Nedd4-2.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Kv1.5 channels. Below are outlines of key experimental protocols.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for characterizing the biophysical properties of Kv1.5 channels and assessing the effects of pharmacological agents.

Objective: To record IKur from cells expressing Kv1.5 and determine the effects of channel blockers.

Methodology:

  • Cell Preparation: Culture cells heterologously expressing human Kv1.5 (e.g., HEK293 or CHO cells) or isolate primary cardiomyocytes.

  • Pipette Solution (Intracellular): Prepare a solution containing (in mM): 130 K-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES, adjusted to pH 7.2 with KOH.

  • Bath Solution (Extracellular): Prepare a solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Recording:

    • Form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol. For Kv1.5, a typical protocol involves holding the membrane potential at -80 mV and applying depolarizing steps to various test potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration of 300-500 ms.

  • Drug Application: Perfuse the bath solution with the compound of interest at various concentrations to determine its effect on the Kv1.5 current.

  • Data Analysis: Measure the peak current amplitude at each test potential. Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to the Hill equation.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293 with Kv1.5) Giga_Seal Form Giga-Seal Cell_Culture->Giga_Seal Solutions Prepare Intra- and Extra-cellular Solutions Solutions->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Protocol Drug_Application Perfuse with Test Compound Voltage_Protocol->Drug_Application Measure_Current Measure Peak Current Amplitude Drug_Application->Measure_Current IC50_Calc Calculate IC50 Measure_Current->IC50_Calc

Workflow for whole-cell patch-clamp analysis of Kv1.5 inhibitors.
Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in channel function, gating, and drug binding.

Objective: To determine the molecular determinants of a drug's binding site on the Kv1.5 channel.

Methodology:

  • Mutant Generation: Use a commercial site-directed mutagenesis kit to introduce specific point mutations (e.g., alanine scanning) into the Kv1.5 cDNA. For example, to investigate the binding site of a blocker, mutate residues in the pore domain (S5-P-S6 region).

  • Sequence Verification: Sequence the mutated cDNA to confirm the presence of the desired mutation and the absence of any other unintended mutations.

  • Expression: Transfect the wild-type and mutant Kv1.5 cDNA into a suitable expression system (e.g., Xenopus laevis oocytes or mammalian cell lines).

  • Electrophysiological Analysis: Perform whole-cell patch-clamp or two-microelectrode voltage-clamp experiments on cells expressing the wild-type and mutant channels.

  • Data Comparison: Compare the inhibitory effect of the drug on the mutant channels to its effect on the wild-type channel. A significant reduction in the drug's potency for a particular mutant suggests that the mutated residue is part of the binding site.

Western Blotting for Protein Expression

This technique is used to assess the total and cell surface expression levels of the Kv1.5 protein.

Objective: To determine the effect of a signaling pathway activator (e.g., PMA for PKC) on the total and surface expression of Kv1.5.

Methodology:

  • Cell Treatment: Treat cells expressing Kv1.5 with the compound of interest (e.g., PMA) for a specified duration.

  • Surface Biotinylation (for surface protein):

    • Incubate live cells with a membrane-impermeable biotinylation reagent.

    • Quench the reaction and lyse the cells.

    • Isolate biotinylated proteins using streptavidin-agarose beads.

  • Total Protein Lysate: Lyse a separate batch of treated and untreated cells to obtain total protein.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for Kv1.5.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to compare the levels of Kv1.5 protein under different conditions. Use a loading control (e.g., actin) to normalize the data.

Conclusion

The Kv1.5 channel is a central player in cardiac electrophysiology, particularly in the atria. Its critical role in atrial repolarization and its strong association with atrial fibrillation make it a prime target for the development of novel antiarrhythmic drugs. A thorough understanding of its function, regulation by complex signaling networks, and pharmacology is essential for the successful design of selective and effective therapeutics. The experimental approaches detailed in this guide provide a framework for the continued investigation of this important ion channel.

References

An In-Depth Technical Review of BMS-919373: A Selectve IKur Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-919373 is a potent and selective small molecule inhibitor of the Kv1.5 potassium channel, which carries the ultra-rapidly activating delayed rectifier current (IKur).[1][2][3] Developed by Bristol-Myers Squibb, this compound was investigated for the potential treatment of atrial fibrillation (AF), the most common sustained cardiac arrhythmia.[3][4] The rationale behind its development lies in the atrium-specific expression of the Kv1.5 channel, offering a targeted therapeutic approach to prolong the atrial action potential and thereby suppress atrial arrhythmias, with a potentially lower risk of ventricular proarrhythmias.[5] Despite promising preclinical data, the clinical development of this compound was discontinued.[3][4] This technical guide provides a comprehensive review of the available preclinical literature on this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium channel.[1] This channel is a key component in the repolarization phase of the cardiac action potential, particularly in the atria.[5][6] By inhibiting the IKur current, this compound prolongs the atrial action potential duration (APD), which in turn increases the effective refractory period (ERP) of atrial tissue. This prolongation of the refractory period is the primary mechanism by which this compound is thought to suppress the rapid and chaotic electrical activity characteristic of atrial fibrillation.

Quantitative In Vitro Pharmacology

The potency and selectivity of this compound were evaluated through a series of in vitro electrophysiological and binding assays. The following tables summarize the key quantitative data from these studies.

TargetAssay TypeCell LineIC50 (nM)Reference
Primary Target
hKv1.5 (IKur)ElectrophysiologyCHO50[Gunaga et al., 2017]
Selectivity Panel
hERG (Kv11.1)ElectrophysiologyHEK293>30,000[Gunaga et al., 2017]
hNav1.5ElectrophysiologyHEK293>30,000[Gunaga et al., 2017]
hCav1.2ElectrophysiologyHEK293>30,000[Gunaga et al., 2017]
hKv4.3/KChIP2.2ElectrophysiologyCHO>10,000[Gunaga et al., 2017]
hKir2.1ElectrophysiologyCHO>10,000[Gunaga et al., 2017]
Table 1: In Vitro Potency and Selectivity of this compound.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in multiple preclinical species. The compound demonstrated an acceptable cross-species pharmacokinetic profile.

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)Reference
Rat IV2--12503.5-[Gunaga et al., 2017]
PO108501.043754.070[Gunaga et al., 2017]
Dog IV1--21008.0-[Gunaga et al., 2017]
PO57002.052508.550[Gunaga et al., 2017]
Rabbit IV1--18006.0-[Gunaga et al., 2017]
PO56001.536006.540[Gunaga et al., 2017]
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species.

A phosphoramide prodrug of this compound was also developed to mitigate pH-dependent absorption, which demonstrated improved solubility and an enhanced pharmacokinetic profile.[7]

Preclinical Efficacy

This compound demonstrated robust anti-arrhythmic effects in preclinical models of atrial fibrillation.

Animal ModelArrhythmia InductionDrug AdministrationKey Efficacy EndpointResultsReference
Rabbit Atrial burst pacingIV infusionIncrease in Atrial Effective Refractory Period (AERP)Dose-dependent increase in AERP[Gunaga et al., 2017]
Canine Vagal nerve stimulation and atrial burst pacingIV infusionTermination of induced atrial fibrillationEffective in terminating AF[7]
Table 3: Summary of In Vivo Efficacy of this compound.

Experimental Protocols

In Vitro Electrophysiology

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells were stably transfected with the human cDNA for the ion channel of interest (e.g., KCNH2 for hERG, SCN5A for hNav1.5). Cells were cultured in appropriate media and maintained under standard conditions (37 °C, 5% CO2).

Voltage-Clamp Recordings: Whole-cell patch-clamp recordings were performed using an automated patch-clamp system. The extracellular solution typically contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution typically contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 MgATP, adjusted to pH 7.2. Specific voltage-clamp protocols were applied to elicit the target ionic currents. For example, to measure IKur, cells were held at -80 mV, and depolarizing steps to +40 mV for 200 ms were applied, followed by a repolarizing step to -40 mV to record the tail current. The effect of this compound was assessed by applying increasing concentrations of the compound to the extracellular solution.

Electrophysiology_Workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Stable cell line culture (CHO or HEK293) Transfection Transfection with ion channel cDNA Cell_Culture->Transfection Patch_Clamp Whole-cell patch-clamp Transfection->Patch_Clamp Voltage_Protocol Apply voltage-clamp protocol Patch_Clamp->Voltage_Protocol Drug_Application Apply this compound Voltage_Protocol->Drug_Application Current_Measurement Measure ionic current Drug_Application->Current_Measurement IC50_Determination Determine IC50 values Current_Measurement->IC50_Determination In_Vivo_AF_Workflow cluster_animal_prep Animal Preparation cluster_af_induction AF Induction cluster_drug_admin Drug Administration cluster_efficacy_eval Efficacy Evaluation Animal_Model Anesthetized Rabbit or Canine Catheter_Placement Catheter placement in right atrium Animal_Model->Catheter_Placement Pacing Rapid atrial burst pacing Catheter_Placement->Pacing Vagal_Stim Vagal nerve stimulation (Canine) Drug_Infusion Intravenous infusion of this compound Pacing->Drug_Infusion AERP_Measurement Measure Atrial Effective Refractory Period (Rabbit) Drug_Infusion->AERP_Measurement AF_Termination Monitor for termination of AF (Canine) Drug_Infusion->AF_Termination Kv1_5_Signaling_Pathway cluster_membrane Atrial Myocyte Membrane cluster_intracellular Intracellular Signaling Kv1_5 Kv1.5 Channel IKur IKur Current (K+ Efflux) Kv1_5->IKur Generates BMS919373 This compound BMS919373->Kv1_5 Inhibits PKC Protein Kinase C (PKC) PKC->Kv1_5 Modulates expression APD Atrial Action Potential Duration (APD) IKur->APD Shortens AF Atrial Fibrillation APD->AF Prolongation suppresses

References

Unraveling the Pharmacology of BMS-919373: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-919373 is a small molecule, developed by Bristol-Myers Squibb, that acts as a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5. The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier current (IKur) in the human atrium, a key component in the repolarization phase of the cardiac action potential. By blocking this channel, this compound was investigated for its potential as an antiarrhythmic agent, specifically for the treatment of atrial fibrillation. Despite showing promise in preclinical studies, its clinical development was ultimately discontinued. This guide provides a comprehensive overview of the pharmacology of this compound, summarizing available quantitative data, outlining probable experimental methodologies, and visualizing key pathways and workflows.

Mechanism of Action: Targeting the Kv1.5 Potassium Channel

This compound exerts its pharmacological effect by directly inhibiting the Kv1.5 potassium channel, encoded by the KCNA5 gene.[1][2][3] This channel is predominantly expressed in the atria of the heart, making it an attractive target for atrial-selective antiarrhythmic drugs. The inhibition of the IKur current leads to a prolongation of the atrial action potential duration (APD), which is believed to be the underlying mechanism for its antiarrhythmic effect in conditions like atrial fibrillation. The selectivity of this compound for the Kv1.5 channel over other cardiac ion channels, such as hERG, is a critical feature designed to minimize the risk of proarrhythmic side effects.[4]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

TargetAssay TypeCell LineValueReference
Kv1.5 (IKur)ElectrophysiologyNot SpecifiedIC50: 50 nM[4]
Kv1.5 (IKur)Functional AssayNot SpecifiedIC50: 0.15 µM[5]
hERGPatch ClampHEK293IC50: 1.9 µM[6]

Note: The discrepancy in the reported IC50 values for Kv1.5 may be due to different experimental conditions or assay formats.

Probable Experimental Protocols

While detailed, proprietary experimental protocols for this compound are not publicly available, this section outlines the likely methodologies used in its preclinical evaluation based on standard industry practices.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

To determine the inhibitory potency of this compound on the Kv1.5 channel, a whole-cell patch-clamp electrophysiology assay was likely performed.

Objective: To measure the concentration-dependent inhibition of the IKur current by this compound and determine its IC50 value.

Methodology:

  • Cell Culture: A stable cell line expressing the human Kv1.5 channel (e.g., HEK293 or CHO cells) would be cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells would be dissociated and plated onto glass coverslips.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings would be performed using a patch-clamp amplifier and data acquisition system.

    • The extracellular solution would contain standard physiological ion concentrations.

    • The intracellular (pipette) solution would be formulated to isolate the potassium currents.

    • A specific voltage protocol would be applied to the cells to elicit the IKur current. This typically involves a depolarizing step from a holding potential.

  • Compound Application: this compound would be dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the extracellular solution. The different concentrations of the compound would be perfused over the cells.

  • Data Analysis: The peak IKur current would be measured before and after the application of this compound at each concentration. The percentage of inhibition would be calculated, and the data would be fitted to a concentration-response curve to determine the IC50 value.

In Vivo Pharmacodynamics: Rabbit and Canine Models

This compound demonstrated antiarrhythmic effects in rabbit and canine models, suggesting in vivo target engagement and efficacy.[4] The following describes a plausible experimental approach.

Objective: To assess the in vivo efficacy of this compound in terminating or preventing induced atrial fibrillation.

Methodology:

  • Animal Models: The study would likely use established models of atrial fibrillation in rabbits or dogs.

  • Surgical Preparation: Animals would be anesthetized, and catheters would be placed in a peripheral vein for drug administration and in the atria for electrical stimulation and recording.

  • Induction of Atrial Fibrillation: Atrial fibrillation would be induced by rapid atrial pacing or programmed electrical stimulation.

  • Drug Administration: this compound would be administered intravenously at different dose levels.

  • Efficacy Assessment: The primary endpoint would be the conversion of atrial fibrillation to normal sinus rhythm. Other parameters, such as the duration of atrial fibrillation episodes and the atrial effective refractory period (AERP), would also be measured.

  • Data Analysis: The percentage of animals in which atrial fibrillation was terminated at each dose level would be determined. Dose-response relationships would be established.

Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the cellular level.

BMS_919373_Mechanism cluster_membrane Atrial Myocyte Membrane cluster_potential Cellular Effect Kv1_5 Kv1.5 Channel (IKur) ActionPotential Prolonged Atrial Action Potential Kv1_5->ActionPotential Modulates BMS919373 This compound BMS919373->Kv1_5 Inhibition

Caption: Mechanism of action of this compound on the atrial myocyte.

Experimental Workflow

The diagram below outlines a typical workflow for the in vitro evaluation of a Kv1.5 inhibitor like this compound.

In_Vitro_Workflow start Start cell_culture Culture Kv1.5-expressing cell line (e.g., HEK293) start->cell_culture patch_clamp Perform whole-cell patch-clamp recordings cell_culture->patch_clamp application Apply compound to cells patch_clamp->application compound_prep Prepare serial dilutions of this compound compound_prep->application data_acq Record IKur current application->data_acq analysis Analyze data and calculate IC50 data_acq->analysis end End analysis->end

Caption: In vitro electrophysiology workflow for this compound.

Conclusion

This compound is a well-characterized selective inhibitor of the Kv1.5 potassium channel. Its atrial-selective action demonstrated a promising approach for the treatment of atrial fibrillation. Although its clinical development was halted, the study of this compound has contributed valuable insights into the role of the IKur current in cardiac electrophysiology and the potential for developing atrial-specific antiarrhythmic drugs. The information presented in this guide provides a foundation for researchers and scientists working in the field of cardiovascular drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of BMS-919373

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of BMS-919373, a potent and selective inhibitor of the Kv1.5 potassium channel, also known as the ultra-rapidly activating delayed rectifier potassium current (IKur). The following sections detail the methodologies for assessing the potency, selectivity, and basic pharmacokinetic properties of this compound.

Mechanism of Action

This compound is a small molecule that selectively blocks the Kv1.5 potassium channel.[1][2] The Kv1.5 channel is predominantly expressed in the atria of the heart and plays a crucial role in the repolarization phase of the cardiac action potential. By inhibiting this channel, this compound is designed to prolong the atrial action potential duration, a mechanism that is of therapeutic interest for the treatment of atrial fibrillation.

Signaling Pathway Diagram

BMS-919373_Mechanism_of_Action cluster_membrane Cell Membrane Kv1.5 Kv1.5 Channel Repolarization Atrial Repolarization Kv1.5->Repolarization Contributes to K_ion K+ Ions K_ion->Kv1.5 Efflux This compound This compound This compound->Kv1.5 Inhibition Electrophysiology_Workflow Cell_Culture Culture Kv1.5-CHO cells Plating Plate cells on coverslips Cell_Culture->Plating Recording Obtain whole-cell recordings Plating->Recording Patch_Clamp_Setup Prepare patch-clamp rig and solutions Patch_Clamp_Setup->Recording Baseline Record baseline Kv1.5 currents Recording->Baseline Drug_Application Apply this compound (multiple concentrations) Baseline->Drug_Application Data_Acquisition Record currents at each concentration Drug_Application->Data_Acquisition Analysis Data analysis and IC50 determination Data_Acquisition->Analysis

References

Application Notes and Protocols for the Use of BMS-919373 in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-919373 is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5, which conducts the ultra-rapid delayed rectifier potassium current (IKur).[1][2][3][4] This current plays a significant role in the repolarization of the atrial action potential. Due to the predominant expression of Kv1.5 channels in the atria compared to the ventricles, this compound was investigated as a potential atrial-selective antiarrhythmic agent for the treatment of atrial fibrillation.[3][5][6] Although its clinical development was discontinued, this compound remains a valuable tool for in vitro research aimed at understanding the role of IKur in cardiac electrophysiology and pathophysiology.

These application notes provide detailed protocols for the preparation and application of this compound to isolated cardiomyocytes, along with expected electrophysiological effects based on the mechanism of IKur inhibition.

Data Presentation

The following tables summarize the expected quantitative effects of IKur inhibition on atrial cardiomyocyte action potential duration (APD). As specific data for this compound in isolated cardiomyocytes is not publicly available, the data presented is a composite representation based on studies with other selective IKur inhibitors. The effects are presented for cardiomyocytes from both normal sinus rhythm (SR) and chronic atrial fibrillation (AF) models, as the underlying electrophysiology can alter the response to IKur blockade.

Table 1: Expected Effects of IKur Inhibition on Action Potential Duration (APD) in Atrial Cardiomyocytes from Sinus Rhythm (SR) and Atrial Fibrillation (AF) Models.

ParameterConditionBaseline (ms)Expected Change with IKur InhibitorReference
APD90Sinus Rhythm350 - 450Decrease[2]
APD50Sinus Rhythm100 - 150No significant change or slight decrease[2]
APD20Sinus Rhythm10 - 30Increase[2]
APD90Atrial Fibrillation250 - 350Increase[2]
APD50Atrial Fibrillation80 - 120Increase[2]
APD20Atrial Fibrillation20 - 40Significant Increase[2]

Table 2: Reported IC50 Values for this compound and Selectivity Profile.

TargetIC50Selectivity vs. Other ChannelsReference
Kv1.5 (IKur)50 nM - 0.15 µMHigh selectivity against hERG, Na+, and Ca2+ channels[1][2]

Experimental Protocols

I. Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).[7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the reported IC50 of 50 nM - 0.15 µM, a working concentration range of 10 nM to 1 µM is recommended for initial experiments.

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW: 468.53 g/mol ), dissolve 4.6853 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[8]

II. Isolation of Adult Atrial Cardiomyocytes (General Protocol)

This is a generalized protocol and may require optimization based on the animal model and laboratory-specific conditions.

Materials:

  • Langendorff perfusion system

  • Collagenase type II

  • Perfusion buffer (e.g., Tyrode's solution)

  • Stop solution (perfusion buffer with bovine serum albumin and higher calcium concentration)

  • Surgical instruments

Protocol:

  • Anesthetize the animal according to the institution's approved protocol.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with a calcium-free buffer to wash out the blood.

  • Switch to a buffer containing collagenase to digest the extracellular matrix.

  • Once the heart is digested, remove it from the apparatus, and gently tease apart the atrial tissue in the stop solution.

  • Filter the cell suspension to remove undigested tissue.

  • Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant cardiomyocytes.

  • Allow the cells to pellet by gravity or gentle centrifugation.

  • Resuspend the cardiomyocytes in an appropriate culture or experimental medium.

III. Electrophysiological Recording of Atrial Action Potentials

Materials:

  • Isolated atrial cardiomyocytes

  • Patch-clamp setup (amplifier, micromanipulators, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal solutions for patch-clamp recording

  • This compound working solutions (diluted from stock in external solution)

Protocol:

  • Plate the isolated atrial cardiomyocytes in a recording chamber on an inverted microscope.

  • Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.

  • Record baseline action potentials in the current-clamp mode by injecting a small depolarizing current pulse.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Allow sufficient time for the drug to equilibrate and exert its effect (typically a few minutes).

  • Record action potentials in the presence of this compound.

  • To assess washout, perfuse the chamber with the drug-free external solution.

  • Analyze the recorded action potentials for changes in duration at 20%, 50%, and 90% of repolarization (APD20, APD50, and APD90), resting membrane potential, and action potential amplitude.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane BMS919373 This compound Kv15 Kv1.5 Channel (IKur) BMS919373->Kv15 Inhibition AP Atrial Action Potential Kv15->AP Repolarization Current Prolongation Prolongation of Atrial Action Potential AP->Prolongation Altered Repolarization

Caption: Signaling pathway of this compound in atrial cardiomyocytes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolation Isolate Atrial Cardiomyocytes Patch Establish Whole-Cell Patch-Clamp Isolation->Patch Stock Prepare this compound Stock Solution (DMSO) Working Prepare Working Solutions (Dilute in External Buffer) Stock->Working Application Apply this compound Working->Application Baseline Record Baseline Action Potentials Patch->Baseline Baseline->Application Recording Record Action Potentials with this compound Application->Recording Washout Washout with Drug-Free Solution Recording->Washout Analysis Analyze Changes in APD, RMP, etc. Washout->Analysis

Caption: Experimental workflow for applying this compound to isolated cardiomyocytes.

References

Application Notes and Protocols for BMS-919373 Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-919373 is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5, which is the molecular basis of the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium.[1][2] The selective expression of Kv1.5 in the atria compared to the ventricles has made it an attractive target for the development of atrial-selective antiarrhythmic drugs for the treatment of atrial fibrillation (AF).[3] this compound, developed by Bristol-Myers Squibb, was investigated for this purpose, although its clinical development was discontinued.[1]

These application notes provide detailed protocols for the cell-based characterization of this compound and other Kv1.5 inhibitors. The described assays are essential for determining the potency, selectivity, and functional effects of such compounds in a cellular context.

Signaling Pathway of Kv1.5 (IKur) in Atrial Myocytes

The Kv1.5 channel plays a crucial role in the repolarization phase of the atrial action potential. Inhibition of this channel leads to a prolongation of the action potential duration (APD), which can help to terminate and prevent re-entrant arrhythmias that underlie atrial fibrillation.

Kv1_5_Signaling_Pathway Simplified Role of Kv1.5 in Atrial Action Potential AP_Initiation Action Potential Initiation (Phase 0) (Na+ influx) Plateau Plateau Phase (Phase 2) (Ca2+ influx) AP_Initiation->Plateau Depolarization Repolarization Repolarization (Phase 3) (K+ efflux) Plateau->Repolarization Repolarization->AP_Initiation Resting Potential Kv1_5 Kv1.5 (IKur) Channel Kv1_5->Repolarization Contributes to APD_Prolongation Action Potential Duration Prolongation Kv1_5->APD_Prolongation BMS919373 This compound BMS919373->Kv1_5 Inhibits BMS919373->APD_Prolongation Leads to Antiarrhythmic_Effect Antiarrhythmic Effect APD_Prolongation->Antiarrhythmic_Effect Results in

Caption: Role of Kv1.5 in the atrial action potential and the effect of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide a template for organizing experimental results.

Table 1: Potency of this compound against Kv1.5

ParameterCell LineAssay MethodValueReference
IC50HEK293Patch Clamp50 nM[4]

Table 2: Selectivity Profile of a Representative Kv1.5 Inhibitor (XEN-D0101)

Note: Data for this compound is not publicly available. The following data for another selective Kv1.5 inhibitor, XEN-D0101, is provided as a representative example.[5]

Ion ChannelIC50 (µM)
Kv1.50.241
Kv4.34.2
hERG (Kv11.1)13
Nav1.5 (inactivated)34
Nav1.5 (activated)>100
Kir3.1/3.417
Kir2.1>>100

Table 3: Cell Viability/Cytotoxicity of this compound

Note: Researchers should populate this table with their own experimental data.

Cell LineAssay MethodTime Point (hr)IC50 (µM)
HEK293-Kv1.5MTT Assay48User Data
HL-1 (Atrial)CellTiter-Glo48User Data

Table 4: Effect of this compound on Atrial Action Potential Duration (APD)

Note: Researchers should populate this table with their own experimental data.

Cell TypePacing Frequency (Hz)Concentration (nM)APD90 Change (%)
Human Atrial Myocytes1100User Data
Human Atrial Myocytes11000User Data
Human Atrial Myocytes3100User Data
Human Atrial Myocytes31000User Data

Experimental Protocols

Automated Patch Clamp Electrophysiology for Kv1.5 Inhibition

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on the Kv1.5 channel using an automated patch-clamp system.

Automated_Patch_Clamp_Workflow Automated Patch Clamp Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture CHO or HEK293 cells stably expressing Kv1.5 Cell_Harvesting Harvest and resuspend cells Cell_Culture->Cell_Harvesting Compound_Prep Prepare serial dilutions of this compound Compound_Application Apply this compound concentrations Compound_Prep->Compound_Application Plate_Loading Load cells and solutions onto the patch plate Cell_Harvesting->Plate_Loading Seal_Formation Establish Giga-ohm seals Plate_Loading->Seal_Formation Whole_Cell Achieve whole-cell configuration Seal_Formation->Whole_Cell Voltage_Protocol Apply voltage-clamp protocol to elicit IKur Whole_Cell->Voltage_Protocol Voltage_Protocol->Compound_Application Data_Recording Record Kv1.5 currents Compound_Application->Data_Recording Current_Measurement Measure peak current amplitude Data_Recording->Current_Measurement Percent_Inhibition Calculate percent inhibition Current_Measurement->Percent_Inhibition Dose_Response Plot dose-response curve Percent_Inhibition->Dose_Response IC50_Calculation Calculate IC50 value Dose_Response->IC50_Calculation

Caption: Workflow for automated patch clamp assay to determine IC50.

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Kv1.5 channel in appropriate media.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in extracellular buffer to obtain the desired final concentrations.

  • Automated Patch Clamp Procedure:

    • Harvest cells and prepare a single-cell suspension.

    • Load the cell suspension, extracellular and intracellular solutions, and compound dilutions onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • The system will automatically perform cell trapping, seal formation (aim for >1 GΩ), and whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit Kv1.5 currents (IKur). A typical protocol involves holding the cell at -80 mV and applying a depolarizing step to +40 mV for 200-500 ms.

    • Record baseline currents, then perfuse with increasing concentrations of this compound, allowing for steady-state block to be achieved at each concentration (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak outward current at the end of the depolarizing pulse for each concentration.

    • Calculate the percentage of current inhibition relative to the baseline (vehicle control).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Thallium Flux Assay for High-Throughput Screening

This protocol describes a fluorescence-based thallium flux assay, a higher throughput alternative to electrophysiology for screening Kv1.5 inhibitors.

Thallium_Flux_Workflow Thallium Flux Assay Workflow Cell_Seeding Seed Kv1.5-expressing cells in a 96/384-well plate Dye_Loading Load cells with a thallium-sensitive dye Cell_Seeding->Dye_Loading Compound_Incubation Incubate with this compound or control compounds Dye_Loading->Compound_Incubation Fluorescence_Reading Measure baseline fluorescence Compound_Incubation->Fluorescence_Reading Stimulation Add stimulus buffer containing K+ and Tl+ Fluorescence_Reading->Stimulation Kinetic_Read Measure fluorescence kinetically Stimulation->Kinetic_Read Data_Analysis Analyze fluorescence increase to determine inhibition Kinetic_Read->Data_Analysis

Caption: Workflow for the thallium flux assay.

Methodology:

  • Cell Seeding: Seed CHO or HEK293 cells stably expressing Kv1.5 in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's protocol.

  • Compound Incubation: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Thallium Flux Measurement:

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add a stimulus buffer containing thallium and a depolarizing concentration of potassium to all wells.

    • Immediately begin kinetic fluorescence measurements. The influx of thallium through open Kv1.5 channels will cause an increase in fluorescence.

  • Data Analysis:

    • Determine the rate of fluorescence increase or the peak fluorescence for each well.

    • Calculate the percent inhibition of the thallium flux for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

This protocol is to assess the effect of this compound on cell viability and determine its cytotoxic potential.

Cytotoxicity_Assay_Workflow Cell Viability Assay Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat with serial dilutions of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation Viability_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubation->Viability_Reagent Signal_Measurement Measure absorbance or luminescence Viability_Reagent->Signal_Measurement Data_Analysis Calculate percent viability and determine IC50 Signal_Measurement->Data_Analysis

Caption: Workflow for a cell viability assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293-Kv1.5 or a relevant cardiomyocyte cell line like HL-1) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to the wells and incubate. Then, add a solubilizing agent and measure the absorbance at 570 nm.[6]

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis:

    • Calculate the percent cell viability for each concentration relative to the vehicle control.

    • Determine the cytotoxic IC50 value by plotting percent viability against the log of the compound concentration and fitting to a dose-response curve.

Action Potential Duration Measurement in Atrial Myocytes

This protocol describes the measurement of action potential duration in isolated primary atrial cardiomyocytes or iPSC-derived atrial cardiomyocytes to assess the functional effect of this compound.

Methodology:

  • Cell Isolation/Culture: Isolate primary atrial myocytes from animal models or use cultured human iPSC-derived atrial cardiomyocytes.

  • Electrophysiology:

    • Use the whole-cell patch-clamp technique in current-clamp mode.

    • Establish a stable recording from a single cardiomyocyte.

    • Pace the cell at different frequencies (e.g., 1 Hz and 3 Hz) by injecting current pulses to elicit action potentials.

    • Record baseline action potentials.

  • Compound Application: Perfuse the cell with different concentrations of this compound and record the action potentials at each concentration and pacing frequency after a steady-state effect is reached.

  • Data Analysis:

    • Measure the action potential duration at 90% repolarization (APD90).

    • Calculate the percentage change in APD90 at each concentration and frequency compared to baseline.

    • Analyze the frequency-dependent effects of the compound on APD.[7][8]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro cell-based characterization of this compound and other Kv1.5 inhibitors. By systematically evaluating the potency, selectivity, and functional effects of these compounds, researchers can gain valuable insights into their therapeutic potential and potential liabilities. The provided diagrams and tables serve as a guide for experimental workflow and data presentation, facilitating a robust and reproducible assessment of Kv1.5 channel modulators.

References

Application Notes and Protocols for BMS-919373 in Preclinical Animal Models of Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-919373 is a selective inhibitor of the Kv1.5 potassium channel, which carries the ultra-rapidly activating delayed rectifier potassium current (IKur).[1] This current plays a significant role in the repolarization of the atrial action potential. Due to its atrial-specific expression in humans, the Kv1.5 channel is a compelling target for the development of antiarrhythmic drugs for atrial fibrillation (AF), with the potential to avoid proarrhythmic effects in the ventricles.[2] Although the clinical development of this compound was discontinued, understanding its application in preclinical animal models of arrhythmia is valuable for the broader field of Kv1.5 inhibitor research and development.

These application notes provide a summary of the therapeutic rationale, key preclinical findings (using data from a similar Kv1.5 inhibitor, MK-0448, as a representative example due to the lack of publicly available data for this compound), and detailed experimental protocols for evaluating such compounds in animal models of atrial fibrillation.

Therapeutic Rationale and Mechanism of Action

The primary mechanism of action for this compound is the selective blockade of the Kv1.5 potassium channel. In atrial myocytes, this inhibition is expected to prolong the action potential duration (APD) and the effective refractory period (ERP), thereby suppressing the re-entrant circuits that sustain atrial fibrillation. The selectivity for the atrial-specific IKur current is hypothesized to confer a safer profile compared to non-selective antiarrhythmic agents that may affect ventricular repolarization and increase the risk of ventricular arrhythmias.

cluster_atrial_myocyte Atrial Myocyte BMS919373 This compound Kv15 Kv1.5 Channel (IKur) BMS919373->Kv15 Inhibits AP Action Potential Kv15->AP Shortens APD ERP Effective Refractory Period (ERP) AP->ERP Determines AF Atrial Fibrillation (Re-entry) ERP->AF Suppresses SR Sinus Rhythm AF->SR Conversion to

Figure 1: Simplified signaling pathway of this compound in an atrial myocyte.

Data Presentation: Preclinical Efficacy of a Selective Kv1.5 Inhibitor

The following tables summarize representative quantitative data from preclinical studies on a selective Kv1.5 inhibitor, MK-0448, which serves as a surrogate for this compound to illustrate the expected pharmacological effects.

Table 1: In Vivo Electrophysiological Effects in Anesthetized Dogs [3][4]

ParameterVehicle ControlMK-0448 (0.1 mg/kg IV)P-value
Atrial Effective Refractory Period (AERP) (ms)135 ± 5155 ± 6<0.05
Ventricular Effective Refractory Period (VERP) (ms)160 ± 7162 ± 8NS
QTc Interval (ms)350 ± 10355 ± 12NS
Mean Arterial Pressure (mmHg)105 ± 5102 ± 6NS

Data are presented as mean ± SEM. NS = Not Significant.

Table 2: Efficacy in a Conscious Dog Model of Sustained Atrial Fibrillation [3][4]

Treatment GroupNumber of AnimalsAF TerminationTime to Termination (min)
Vehicle Control60/6 (0%)N/A
MK-0448 (0.03 mg/kg IV bolus)64/6 (67%)15 ± 5
MK-0448 (0.1 mg/kg IV bolus)66/6 (100%)8 ± 3

Data are presented as number of animals with AF termination and mean ± SEM for time to termination.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the efficacy of a selective Kv1.5 inhibitor like this compound in animal models of arrhythmia.

Protocol 1: In Vivo Electrophysiology Study in Anesthetized Dogs

Objective: To assess the effects of this compound on atrial and ventricular refractoriness and other cardiac electrophysiological parameters.

Animal Model: Adult mongrel dogs of either sex (15-20 kg).

Procedure:

  • Anesthetize the dogs with an appropriate anesthetic regimen (e.g., pentobarbital sodium).

  • Maintain anesthesia and physiological parameters (body temperature, blood gases) throughout the experiment.

  • Introduce multipolar electrode catheters via the femoral artery and vein and position them in the right atrium and right ventricle under fluoroscopic guidance.

  • Record baseline electrophysiological parameters, including heart rate, blood pressure, and surface ECG.

  • Determine atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation (S1-S2 protocol).

  • Administer this compound or vehicle intravenously as a bolus or infusion.

  • Repeat electrophysiological measurements at specified time points post-administration.

  • At the end of the study, euthanize the animal according to approved protocols.

cluster_workflow In Vivo Electrophysiology Workflow start Anesthetize Dog catheter Insert Electrode Catheters start->catheter baseline Record Baseline EP Parameters catheter->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin post_ep Record Post-Dose EP Parameters drug_admin->post_ep euthanize Euthanize post_ep->euthanize

Figure 2: Experimental workflow for in vivo electrophysiology studies in dogs.

Protocol 2: Efficacy in a Canine Model of Pacing-Induced Atrial Fibrillation

Objective: To evaluate the ability of this compound to terminate sustained atrial fibrillation.

Animal Model: Dogs with surgically implanted pacemakers to induce and maintain atrial fibrillation.

Procedure:

  • Surgically implant a pacemaker in healthy dogs.

  • After a recovery period, induce chronic atrial fibrillation by rapid atrial pacing (e.g., 400-600 bpm) for several weeks.

  • Confirm sustained AF through ECG recordings.

  • In conscious, restrained animals, record baseline ECG and hemodynamic parameters.

  • Administer a bolus intravenous injection of this compound or vehicle.

  • Continuously monitor the ECG for termination of AF and conversion to sinus rhythm.

  • Record the time to conversion and the duration of sinus rhythm.

  • Monitor for any adverse effects.

cluster_af_model Pacing-Induced AF Model and Drug Testing pacemaker Implant Pacemaker pacing Rapid Atrial Pacing (weeks) pacemaker->pacing af_confirm Confirm Sustained AF pacing->af_confirm drug_test Administer this compound or Vehicle (IV) af_confirm->drug_test AF Sustained monitor Continuous ECG Monitoring drug_test->monitor endpoint AF Termination? monitor->endpoint success Measure Time to Conversion endpoint->success Yes failure Continue Monitoring endpoint->failure No

Figure 3: Logical workflow for evaluating this compound in a canine AF model.

Conclusion

This compound, as a selective Kv1.5 inhibitor, represents a targeted therapeutic approach for atrial fibrillation. The experimental protocols and representative data outlined in these application notes provide a framework for the preclinical evaluation of such compounds. While specific data for this compound in animal models of arrhythmia are not publicly available, the information from analogous compounds suggests that selective Kv1.5 inhibition can effectively and safely terminate atrial fibrillation in preclinical models. Further research in this area may lead to the development of novel and safer antiarrhythmic therapies.

References

Application Notes and Protocols for BMS-919373 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and handling of stock solutions of BMS-919373, a potent and selective inhibitor of the Kv1.5 potassium channel, for research and development purposes.

Introduction

This compound is a small molecule inhibitor of the voltage-gated potassium channel Kv1.5 (encoded by the KCNA5 gene).[1][2] This channel is predominantly expressed in the atria of the heart and plays a crucial role in the repolarization phase of the cardiac action potential.[1][2] By blocking the IKur current conducted by Kv1.5 channels, this compound is under investigation as a potential therapeutic agent for atrial fibrillation.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 1272353-82-8
Molecular Formula C₂₅H₂₀N₆O₂S
Molecular Weight 468.54 g/mol
Appearance Solid powder
Solubility Soluble in DMSO

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro assays.

Procedure:

  • Pre-weighing Preparations: Ensure the analytical balance is calibrated and level. Use a clean, dry microcentrifuge tube or amber vial for weighing the compound.

  • Weighing this compound: Tare the empty tube on the balance. Carefully weigh out 4.69 mg of this compound powder and transfer it into the tube.

  • Adding DMSO: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Securely cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, brief sonication in a water bath can be used to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[1]

Preparation of Working Solutions

For cell-based assays, the 10 mM DMSO stock solution must be further diluted in the appropriate cell culture medium to the desired final concentration.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

  • Prepare working solutions fresh for each experiment.

Example Dilution to a 10 µM Working Concentration:

  • Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution. For example, to prepare a 10 µM working solution in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution to 999 µL of the medium.

  • Mix the working solution thoroughly by gentle pipetting or brief vortexing before adding it to the cells.

Visualization of Protocols and Pathways

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh 4.69 mg of This compound Powder add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso Step 1-2 dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve Step 3 aliquot Aliquot into Smaller Volumes dissolve->aliquot Step 4 store Store at -20°C or -80°C aliquot->store Step 5 dilute Dilute in Culture Medium for Working Solution store->dilute For Experiment G cluster_cell Atrial Myocyte AP Atrial Action Potential (Repolarization Phase) Kv1_5 Kv1.5 Channel (IKur Current) AP->Kv1_5 Activation K_ion K+ Efflux Kv1_5->K_ion AF Atrial Fibrillation (Shortened Action Potential) Kv1_5->AF Dysregulation Contributes to K_ion->AP Contributes to Repolarization BMS919373 This compound BMS919373->Kv1_5 Inhibition

References

Preclinical Application Notes for BMS-919373: A Selective Kv1.5 Potassium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

BMS-919373 is a potent and selective inhibitor of the Kv1.5 potassium channel, also known as the ultra-rapid delayed rectifier potassium current (IKur). This ion channel is predominantly expressed in the atria of the heart, making it a targeted therapeutic candidate for atrial fibrillation (AF). This compound has been investigated in preclinical models for its potential to selectively prolong the atrial refractory period without affecting ventricular repolarization, a key characteristic for an antiarrhythmic drug with a favorable safety profile. Development of the compound was discontinued during Phase I clinical trials. These application notes provide a summary of available preclinical data and protocols to guide researchers in designing in vivo and in vitro studies with this compound.

Data Presentation

In Vivo Pharmacokinetic Parameters
SpeciesRouteDoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)CL (mL/min/kg)Vss (L/kg)t1/2 (h)
RatIV2 mg/kg--1040-323.31.8
PO10 mg/kg0.5600179034--1.8
DogIV0.5 mg/kg--530-1.60.54.1
PO2 mg/kg1.0730319075--4.5
Cynomolgus MonkeyIV0.5 mg/kg--440-1.90.43.0
PO2 mg/kg2.0200118059--3.8

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F: Bioavailability; CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life.

In Vivo Pharmacodynamic Effects
SpeciesModelRouteDoseEffect
RabbitAnesthetized, vagally-stimulatedIV Infusion1 mg/kg/h15% increase in Atrial Effective Refractory Period (AERP)
DogConscious telemetryPO3 mg/kg15% increase in AERP at 1 hour post-dose
DogAnesthetizedIV0.3 mg/kg20% increase in AERP

Experimental Protocols

In Vivo Electrophysiology Study in Anesthetized Dogs

Objective: To assess the effect of this compound on atrial and ventricular refractory periods.

Animal Model: Beagle dogs.

Procedure:

  • Anesthetize the dogs with an appropriate anesthetic regimen (e.g., pentobarbital).

  • Introduce catheter electrodes via the femoral artery and vein and position them in the right atrium and right ventricle under fluoroscopic guidance.

  • Record baseline electrophysiological parameters, including heart rate, blood pressure, and intracardiac electrograms.

  • Determine the baseline Atrial Effective Refractory Period (AERP) and Ventricular Effective Refractory Period (VERP) using programmed electrical stimulation (S1-S2 protocol).

  • Administer this compound intravenously at a dose of 0.3 mg/kg.

  • Repeat the measurement of AERP and VERP at specified time points post-administration to evaluate the drug's effect.

  • Monitor vital signs throughout the experiment.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Animal Model: Sprague-Dawley rats.

Procedure:

  • For intravenous administration, administer this compound at a dose of 2 mg/kg via the tail vein.

  • For oral administration, administer this compound at a dose of 10 mg/kg by oral gavage.

  • Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using appropriate software.

In Vitro Kv1.5 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the Kv1.5 channel.

Cell Line: A stable cell line expressing the human Kv1.5 channel (e.g., HEK293 or CHO cells).

Procedure:

  • Culture the Kv1.5-expressing cells under standard conditions.

  • Plate the cells in appropriate well plates for electrophysiological recording (e.g., patch-clamp) or a fluorescence-based ion flux assay.

  • Prepare a series of dilutions of this compound in the appropriate assay buffer.

  • For patch-clamp experiments, record baseline Kv1.5 currents. Perfuse the cells with the different concentrations of this compound and record the resulting inhibition of the current.

  • For ion flux assays, incubate the cells with a potassium-sensitive fluorescent dye. Add the different concentrations of this compound, followed by a depolarizing stimulus to open the Kv1.5 channels.

  • Measure the change in fluorescence as an indicator of ion flux and channel inhibition.

  • Calculate the IC50 value by fitting the concentration-response data to a suitable pharmacological model.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Kv1_5 Kv1.5 Channel K_ion K+ Ion Kv1_5->K_ion Efflux Repolarization Atrial Repolarization K_ion->Repolarization Contributes to BMS919373 This compound BMS919373->Kv1_5 Inhibits AERP Increased Atrial Effective Refractory Period BMS919373->AERP Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis Assay Kv1.5 Inhibition Assay (e.g., Patch-Clamp) IC50 Determine IC50 Assay->IC50 PK Pharmacokinetic Studies (Rat, Dog, Monkey) IC50->PK Inform Dose Selection PK_params Determine PK Parameters (Cmax, Tmax, AUC, etc.) PK->PK_params PD Pharmacodynamic Studies (Rabbit, Dog) PD_effect Measure AERP & VERP PD->PD_effect PKPD PK/PD Modeling PK_params->PKPD PD_effect->PKPD

Application Notes and Protocols for Electrophysiological Recording with BMS-919373

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-919373 is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5 (encoded by the KCNA5 gene).[1] This channel conducts the ultra-rapidly activating delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the atrial action potential.[2] Due to its atrial-specific expression, Kv1.5 is a key target for the development of drugs to treat atrial fibrillation.[2][3] this compound was developed as a potential therapeutic agent for this arrhythmia.[4] These application notes provide detailed protocols for the electrophysiological characterization of this compound using the patch-clamp technique.

Data Presentation

Table 1: In Vitro Potency of this compound
TargetAssayTest SystemIC50 (nM)Reference
IKur/Kv1.5Whole-cell Patch ClampNot specified50

Note: More detailed quantitative data, including a full dose-response curve and statistical parameters, would be found in the primary research article by Gunaga P, et al. J Med Chem. 2017 May 11;60(9):3795-3803.[3][5][6]

Table 2: Selectivity Profile of this compound
ChannelCurrentSelectivity vs. IKurReference
hERGIKrSelective
Na+ ChannelsINaSelective
Ca2+ ChannelsICaSelective

Note: A comprehensive selectivity panel with specific IC50 values for off-target channels is essential for a complete pharmacological profile. This information is likely available in the primary research literature.

Mandatory Visualizations

signaling_pathway cluster_membrane Cell Membrane Kv1_5 Kv1.5 Channel (IKur) Repolarization Atrial Action Potential Repolarization Kv1_5->Repolarization Contributes to Prolongation Prolonged Atrial Action Potential K_ion_out K+ Ion (Extracellular) K_ion_in K+ Ion (Intracellular) K_ion_in->K_ion_out K+ Efflux BMS_919373 This compound BMS_919373->Kv1_5 Inhibits BMS_919373->Prolongation Leads to

Caption: Signaling pathway of this compound action on the Kv1.5 channel.

experimental_workflow prep Cell Preparation (e.g., HEK293 expressing Kv1.5) patch Whole-Cell Patch Clamp Configuration prep->patch baseline Baseline IKur Recording (Control) patch->baseline application Application of this compound (Varying Concentrations) baseline->application recording IKur Recording with this compound application->recording washout Washout recording->washout analysis Data Analysis (Dose-Response, Kinetics) recording->analysis washout->baseline Reversibility Check

Caption: Experimental workflow for electrophysiological recording with this compound.

Experimental Protocols

Cell Culture and Transfection

This protocol is suitable for a heterologous expression system, such as Human Embryonic Kidney (HEK293) cells, which do not endogenously express significant levels of Kv1.5.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Plasmid DNA encoding human Kv1.5 (KCNA5)

  • Transfection reagent (e.g., Lipofectamine)

  • Glass coverslips

Procedure:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Plate cells onto glass coverslips in a 35 mm dish at a density that will result in 50-70% confluency on the day of transfection.

  • Transfect the cells with the Kv1.5 plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a marker gene (e.g., GFP) can aid in identifying transfected cells.

  • Allow cells to express the channel for 24-48 hours before electrophysiological recording.

Whole-Cell Patch-Clamp Electrophysiology

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Store at -20°C. Subsequent dilutions to the final working concentrations should be made in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

Equipment:

  • Inverted microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch, HEKA)

  • Micromanipulator

  • Perfusion system

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller

Procedure:

  • Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Under visual guidance, approach a single, healthy-looking transfected cell with the patch pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

  • Record baseline IKur currents. A typical voltage protocol to elicit Kv1.5 currents is to hold the cell at a membrane potential of -80 mV and apply depolarizing steps (e.g., in 10 mV increments from -70 mV to +60 mV for 500 ms).

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Allow the drug to equilibrate for several minutes until a steady-state block is achieved, and then record the IKur currents in the presence of the compound.

  • To determine the dose-response relationship, apply increasing concentrations of this compound.

  • After recording at the highest concentration, perfuse the chamber with the drug-free external solution to assess the reversibility of the block (washout).

Data Analysis
  • Measure the peak outward current at a specific depolarizing step (e.g., +40 mV) before (Icontrol) and after (Idrug) the application of this compound.

  • Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (Idrug / Icontrol)) * 100

  • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC50 and the Hill coefficient.

  • Analyze the effects of this compound on the voltage-dependence of activation and inactivation by fitting the current-voltage relationships to a Boltzmann function.

  • Examine the effects of the compound on the kinetics of channel activation, deactivation, and inactivation by fitting the current traces to appropriate exponential functions.

References

Application Notes and Protocols for Utilizing BMS-919373 in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BMS-919373, a potent and selective inhibitor of the Kv1.5 potassium channel, in patch-clamp electrophysiology experiments. The protocols outlined below are designed to facilitate the investigation of the effects of this compound on the ultra-rapidly activating delayed rectifier potassium current (IKur), which is encoded by the KCNA5 gene.

Introduction to this compound

This compound is a small molecule developed by Bristol-Myers Squibb for the potential treatment of atrial fibrillation.[1] It acts as a selective blocker of the Kv1.5 potassium channel, which plays a crucial role in the repolarization of the cardiac action potential, particularly in the atria. Its selectivity for Kv1.5 over other cardiac ion channels, such as hERG, makes it a valuable tool for studying the specific contribution of IKur to cardiac electrophysiology and for the development of atrial-selective antiarrhythmic drugs.

Mechanism of Action

This compound exerts its pharmacological effect by directly binding to the Kv1.5 channel protein and inhibiting the flow of potassium ions. This leads to a prolongation of the action potential duration (APD) in atrial myocytes, a key mechanism for the suppression of atrial fibrillation. The inhibition of IKur by this compound is state-dependent, with a higher affinity for the open state of the channel.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature. This information is crucial for designing and interpreting patch-clamp experiments.

ParameterValueChannel/CurrentComments
IC50 50 nMKv1.5 / IKurPotent inhibition of the target channel.
Selectivity HighhERG, Na+, Ca2+ channelsDemonstrates significant selectivity over other key cardiac ion channels, reducing the risk of off-target effects.

Signaling Pathway of Kv1.5 and Inhibition by this compound

The following diagram illustrates the role of the Kv1.5 channel in atrial myocyte repolarization and the mechanism of inhibition by this compound.

Kv1_5_Pathway cluster_membrane Atrial Myocyte Membrane Kv1_5 Kv1.5 Channel (IKur) K_ion_out K+ Kv1_5->K_ion_out K+ Efflux Prolonged_AP Prolonged Action Potential Duration Kv1_5->Prolonged_AP Blockade leads to BMS919373 This compound BMS919373->Kv1_5 Inhibits Repolarization Repolarization (Action Potential Shortening) K_ion_out->Repolarization Contributes to K_ion_in K+ Depolarization Depolarization Depolarization->Kv1_5 Opens

Role of Kv1.5 in atrial repolarization and its inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for a whole-cell patch-clamp experiment to evaluate the inhibitory effect of this compound on Kv1.5 channels heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Cell Preparation
  • Cell Culture: Culture mammalian cells stably expressing the human Kv1.5 channel (hKv1.5) in appropriate growth medium supplemented with a selection antibiotic.

  • Cell Plating: Two to three days before the experiment, plate the cells onto glass coverslips at a low density to ensure isolated single cells for patching.

  • Transfection (if applicable): If using transient transfection, transfect cells with a plasmid encoding hKv1.5 and a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

Solutions

Internal (Pipette) Solution (in mM):

ComponentConcentration
K-Aspartate120
KCl20
MgCl21
EGTA10
HEPES10
ATP (Mg salt)4
GTP (Na salt)0.3

Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

External (Bath) Solution (in mM):

ComponentConcentration
NaCl140
KCl4
CaCl22
MgCl21
Glucose10
HEPES10

Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Store aliquots at -20°C.

  • On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.

Patch-Clamp Recording Protocol
  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage.

    • Perfuse the chamber with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette and apply gentle positive pressure.

    • Once in proximity to the cell, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage-Clamp Protocol to Elicit IKur:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a series of depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for a duration of 500 ms.

    • Return the potential to -50 mV for 300 ms to record tail currents.

    • Repeat this protocol at a frequency of 0.1 Hz (every 10 seconds).

  • Data Acquisition:

    • Record the resulting potassium currents using appropriate patch-clamp amplifier and data acquisition software.

    • Allow the current to stabilize for a few minutes before applying the compound.

  • Application of this compound:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Continuously record IKur until a steady-state block is achieved (typically 3-5 minutes).

    • To determine the concentration-response relationship, apply increasing concentrations of this compound in a cumulative or non-cumulative manner.

  • Washout: Perfuse the chamber with the drug-free external solution to assess the reversibility of the block.

Data Analysis
  • Measure the peak outward current amplitude at a specific depolarizing step (e.g., +40 mV) before and after the application of this compound.

  • Calculate the percentage of current inhibition for each concentration of this compound.

  • Plot the percentage of inhibition as a function of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.

    • Hill Equation: % Inhibition = 100 / (1 + (IC50 / [Drug])nH)

      • Where [Drug] is the concentration of this compound and nH is the Hill coefficient.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical patch-clamp experiment to evaluate the effect of this compound on IKur.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (Kv1.5 expressing cells) Whole_Cell Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Whole_Cell Solution_Prep Prepare Internal & External Solutions Solution_Prep->Whole_Cell Drug_Prep Prepare this compound Stock & Dilutions Apply_Drug Apply this compound Drug_Prep->Apply_Drug Record_Baseline Record Baseline IKur (Voltage-Clamp Protocol) Whole_Cell->Record_Baseline Record_Baseline->Apply_Drug Record_Block Record IKur Block Apply_Drug->Record_Block Washout Washout Drug Record_Block->Washout Measure_Current Measure Current Amplitudes Record_Block->Measure_Current Calculate_Inhibition Calculate % Inhibition Measure_Current->Calculate_Inhibition IC50_Curve Generate Concentration- Response Curve (IC50) Calculate_Inhibition->IC50_Curve

Workflow for a patch-clamp experiment with this compound.

Troubleshooting

  • Unstable Seal: Ensure clean solutions and pipettes. Use healthy, well-adhered cells.

  • No or Small Currents: Confirm cell expression of Kv1.5. Check the composition of your solutions. Ensure proper whole-cell access.

  • Irreversible Block: Some compounds may exhibit slow washout kinetics. Ensure adequate washout time.

  • Solvent Effects: Always perform a vehicle control (e.g., 0.1% DMSO in external solution) to ensure the solvent does not affect IKur.

References

Application Notes and Protocols for BMS-919373 in Ion Channel Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-919373 is a potent and selective small molecule inhibitor of the Kv1.5 potassium channel, also known as the ultra-rapid delayed rectifier potassium current (IKur).[1] The Kv1.5 channel is predominantly expressed in the human atrium compared to the ventricle, making it a strategic target for the development of atrial-selective antiarrhythmic drugs.[2][3] this compound was investigated by Bristol-Myers Squibb for the potential treatment of atrial fibrillation (AF).[1] Although its clinical development was discontinued, this compound remains a valuable pharmacological tool for researchers studying the role of Kv1.5 in cardiac electrophysiology and exploring novel therapeutic strategies for atrial arrhythmias.[1][4]

These application notes provide detailed protocols for the use of this compound in characterizing the pharmacology of the Kv1.5 ion channel.

Mechanism of Action

This compound is a highly functionalized quinazoline that acts as a potent blocker of the Kv1.5 potassium channel.[4] By inhibiting the IKur current, this compound prolongs the action potential duration (APD) in atrial myocytes. This effect is believed to be the primary mechanism for its antiarrhythmic properties in the context of atrial fibrillation. The selectivity of this compound for Kv1.5 over other cardiac ion channels, such as hERG, is a key feature that was explored to minimize the risk of ventricular proarrhythmias.

Data Presentation

The following table summarizes the quantitative pharmacological data for this compound.

ParameterTarget Ion ChannelValueCell Line/SystemReference
IC50 Kv1.5 (IKur)50 nM-
IC50 hERG1.9 µMHEK293 cells[5]

Experimental Protocols

Electrophysiological Characterization: Whole-Cell Patch-Clamp Assay

This protocol describes the use of the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on Kv1.5 currents.

Materials:

  • HEK293 cells stably expressing human Kv1.5 channels

  • This compound stock solution (e.g., 10 mM in DMSO)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Plate HEK293-Kv1.5 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane potential at a holding potential of -80 mV.

    • To elicit Kv1.5 currents, apply depolarizing voltage steps (e.g., to +40 mV for 500 ms).

    • Apply a series of voltage steps to generate a current-voltage (I-V) relationship.

  • Compound Application:

    • Establish a stable baseline recording of Kv1.5 currents.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug effect to reach a steady state.

  • Data Acquisition and Analysis:

    • Record currents before and after the application of this compound.

    • Measure the peak current amplitude at the end of the depolarizing pulse.

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

Experimental Workflow for Patch-Clamp Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture HEK293-Kv1.5 Cell Culture Giga_Seal Form Giga-seal Cell_Culture->Giga_Seal Solution_Prep Prepare External and Internal Solutions Solution_Prep->Giga_Seal Pipette_Pulling Fabricate Patch Pipettes Pipette_Pulling->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Record Baseline Kv1.5 Currents Whole_Cell->Baseline_Rec Drug_App Apply this compound Baseline_Rec->Drug_App Steady_State_Rec Record Steady-State Currents Drug_App->Steady_State_Rec Measure_Inhibition Measure Current Inhibition Steady_State_Rec->Measure_Inhibition CR_Curve Generate Concentration-Response Curve Measure_Inhibition->CR_Curve IC50_Calc Calculate IC50 Value CR_Curve->IC50_Calc

Caption: Workflow for Patch-Clamp Electrophysiology.

Radioligand Binding Assay (Representative Protocol)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the Kv1.5 channel. A suitable radioligand for Kv1.5, such as [3H]-dofetilide (with caution due to its primary hERG activity) or a more specific Kv1.5 radioligand if available, would be required.

Materials:

  • Cell membranes prepared from cells expressing a high level of Kv1.5 channels

  • Radioligand (e.g., [3H]-labeled Kv1.5 ligand)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (a high concentration of a known Kv1.5 ligand)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize cells expressing Kv1.5 in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • A fixed concentration of the radioligand (typically at or below its Kd value)

    • Increasing concentrations of this compound (for competition curve) or buffer (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: In Vivo Animal Model of Atrial Fibrillation

This protocol describes a general procedure for evaluating the efficacy of this compound in an in vivo model of atrial fibrillation, based on models used for other Kv1.5 inhibitors.

Materials:

  • Anesthetized rabbits or dogs

  • This compound formulation for intravenous administration

  • ECG recording equipment

  • Programmable electrical stimulator

  • Intracardiac catheters for pacing and recording

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain a stable physiological state. Insert catheters into the appropriate blood vessels and advance them to the heart for atrial pacing and recording of intracardiac electrograms.

  • Induction of Atrial Fibrillation: Induce sustained atrial fibrillation through rapid atrial pacing (burst pacing).

  • Drug Administration: Once sustained AF is established, administer this compound intravenously as a bolus or infusion.

  • Monitoring: Continuously record the ECG and intracardiac electrograms to monitor for the termination of AF and conversion to sinus rhythm.

  • Electrophysiological Measurements: Before and after drug administration, measure key electrophysiological parameters such as the atrial effective refractory period (AERP).

  • Data Analysis:

    • Determine the percentage of animals in which AF is terminated following this compound administration.

    • Measure the time to conversion to sinus rhythm.

    • Analyze the change in AERP and other electrophysiological parameters.

Signaling Pathway

The activity of the Kv1.5 channel can be modulated by various intracellular signaling pathways. One important pathway involves Protein Kinase C (PKC). Activation of PKC can lead to the phosphorylation of the Kv1.5 channel or associated proteins, which can subsequently alter channel trafficking and reduce its cell surface expression, leading to a decrease in IKur.

Signaling Pathway of Kv1.5 Regulation by PKC

G cluster_pathway PKC-Mediated Regulation of Kv1.5 GPCR Gq-Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Kv1_5_channel Kv1.5 Channel PKC->Kv1_5_channel Phosphorylates Endocytosis Channel Endocytosis Kv1_5_channel->Endocytosis Promotes IKur_Reduction Reduced IKur Current Endocytosis->IKur_Reduction Leads to

Caption: Regulation of Kv1.5 by the PKC Pathway.

References

In Vivo Application of BMS-919373 in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans.

Introduction

BMS-919373 is a potent and selective inhibitor of the Kv1.5 potassium channel, also known as the ultra-rapidly activating delayed rectifier potassium current (IKur).[1] The Kv1.5 channel is predominantly expressed in the atria of the heart, making it a therapeutic target for atrial fibrillation.[2] this compound was under investigation by Bristol-Myers Squibb for the treatment of atrial fibrillation and acute coronary syndromes.[3][4] However, its clinical development was discontinued.[3][4]

Preclinical data on the in vivo application of this compound in rodent models is limited in publicly available literature. This document summarizes the available information and provides generalized protocols based on methodologies used for other Kv1.5 inhibitors.

Mechanism of Action

This compound selectively blocks the Kv1.5 potassium channel, which is responsible for the IKur current in atrial myocytes.[1] This current plays a significant role in the repolarization phase of the atrial action potential. By inhibiting this channel, this compound is expected to prolong the atrial action potential duration and the effective refractory period, thereby exerting an anti-arrhythmic effect in the atria with minimal impact on the ventricles.

Signaling Pathway

References

Troubleshooting & Optimization

Navigating the Challenges of BMS-919373: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility and formulation challenges associated with BMS-919373, a selective IKur current blocker. The development of this compound was discontinued, and insights into its physicochemical properties can provide valuable lessons for ongoing and future drug development projects.

Frequently Asked Questions (FAQs)

Q1: What is the primary solubility issue with this compound?

A1: The primary challenge is its very low aqueous solubility. It is reported to be practically insoluble in water, which significantly hinders its dissolution and subsequent absorption when administered orally. This is a common challenge for many new chemical entities.

Q2: How does pH likely affect the solubility of this compound?

A2: While specific pH-solubility data is not publicly available, the development history mentions "pH-dependent absorption." This strongly suggests that the solubility of this compound, which contains several nitrogen-containing heterocyclic rings (a quinazoline and a pyridine), is dependent on the pH of the medium. As a weakly basic compound, it would be expected to have higher solubility in acidic environments (like the stomach) where it can be protonated, and lower solubility in neutral to alkaline environments (like the intestines).

Q3: What were the initial formulation strategies attempted for this compound?

A3: Early clinical trials for this compound utilized an oral suspension.[1] This approach is often employed for poorly soluble compounds to improve dosing accuracy and facilitate in vivo studies when a solution formulation is not feasible.

Q4: Was a prodrug approach considered for this compound?

A4: Yes, a phosphoramide prodrug of this compound was developed to mitigate the pH-dependent absorption and improve its solubility and pharmacokinetic profile. This strategy aimed to enhance aqueous solubility and promote more consistent absorption across the gastrointestinal tract.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the pre-formulation and formulation development of this compound or similar compounds.

Problem Potential Cause Recommended Troubleshooting Steps
Low and variable oral bioavailability in animal studies. Poor aqueous solubility leading to dissolution rate-limited absorption. pH-dependent solubility causing variable dissolution and absorption in different segments of the GI tract.1. Characterize pH-Solubility Profile: Determine the aqueous solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). 2. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area and enhance the dissolution rate. 3. Formulation as a Suspension: Develop a stable oral suspension using appropriate wetting agents and suspending agents to ensure dose uniformity. 4. Explore Solubilization Techniques: Investigate the use of co-solvents, surfactants, or cyclodextrins to improve solubility.
Difficulty preparing a stable solution for in vitro assays. High lipophilicity and low aqueous solubility.1. Utilize Organic Co-solvents: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions. For aqueous-based assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects. 2. Employ Solubilizing Excipients: Consider using surfactants like Tween® 80 or cyclodextrins (e.g., HP-β-CD) in the assay buffer to maintain the compound in solution.
Precipitation of the compound upon dilution of a stock solution. The aqueous concentration exceeds the compound's solubility limit.1. Determine Aqueous Solubility Limit: Accurately measure the solubility in the final aqueous buffer. 2. Optimize Dilution Scheme: Use a serial dilution method and ensure vigorous mixing at each step. 3. Incorporate Solubilizers: Add a non-ionic surfactant or other solubilizing agent to the dilution buffer.
Inconsistent results in cell-based assays. Compound precipitation in the cell culture medium, leading to inaccurate concentrations.1. Assess Solubility in Media: Determine the solubility of this compound in the specific cell culture medium being used. 2. Prepare Formulations for Dosing: Consider using a co-solvent system or a complexation agent that is compatible with the cell line. 3. Visual Inspection: Always visually inspect the wells for any signs of precipitation after adding the compound.

Quantitative Data Summary

The following table summarizes the available solubility data for this compound.

Solvent/Vehicle Solubility/Concentration Remarks
WaterInsolubleGeneral qualitative assessment.
Dimethyl Sulfoxide (DMSO)27.5 mg/mL (58.69 mM)Sonication is recommended to aid dissolution.
In Vivo Formulation (Oral Suspension)2 mg/mL (4.27 mM)Vehicle: 10% DMSO + 40% PEG300 + 5% Tween® 80 + 45% Saline. Sonication is recommended.

Experimental Protocols

Protocol 1: Determination of Aqueous pH-Solubility Profile

Objective: To determine the solubility of this compound in aqueous buffers across a range of pH values.

Methodology:

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., 1.2, 2.0, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Processing: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Protocol 2: Development of an Oral Suspension Formulation

Objective: To prepare a stable and dose-uniform oral suspension of this compound.

Methodology:

  • Vehicle Preparation: Prepare the suspension vehicle. A common starting point could be an aqueous solution containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium) and a wetting agent (e.g., 0.1% w/v Tween® 80).

  • Wetting the Drug: In a mortar, add the accurately weighed this compound powder. Add a small amount of the wetting agent solution and triturate to form a smooth, uniform paste. This step is crucial to ensure the drug particles are adequately wetted and do not clump together.

  • Incorporation into Vehicle: Gradually add the remaining suspension vehicle to the paste with continuous mixing to form a uniform suspension.

  • Homogenization: Pass the suspension through a homogenizer or a colloid mill to reduce the particle size of the drug and ensure a uniform distribution.

  • Characterization: Evaluate the suspension for key quality attributes, including:

    • Appearance: Visual inspection for uniformity and absence of clumps.

    • pH: Measure the pH of the suspension.

    • Viscosity: Determine the viscosity to assess flow properties.

    • Sedimentation Volume: Measure the ratio of the final volume of the sediment to the initial total volume of the suspension over time to assess physical stability.

    • Redispersibility: Evaluate the ease of redispersing the sediment upon gentle shaking.

    • Assay and Content Uniformity: Determine the drug concentration and ensure it is uniform throughout the suspension.

Visualizations

Solubility_Challenges_and_Formulation_Strategies cluster_challenges Solubility & Formulation Challenges cluster_strategies Formulation Strategies PoorAqueousSolubility Poor Aqueous Solubility Suspension Oral Suspension PoorAqueousSolubility->Suspension Direct Approach Solubilization Solubilization Techniques (Co-solvents, Surfactants, Cyclodextrins) PoorAqueousSolubility->Solubilization Improves Solubility ParticleSizeReduction Particle Size Reduction (Micronization, Nanonization) PoorAqueousSolubility->ParticleSizeReduction Enhances Dissolution pHDependentAbsorption pH-Dependent Absorption Prodrug Phosphoramide Prodrug pHDependentAbsorption->Prodrug Mitigates pH Effect

Caption: Logical relationship between this compound's solubility challenges and potential formulation strategies.

Experimental_Workflow_for_Solubility_Enhancement Start Start: Poorly Soluble Compound (this compound) Physicochem_Char Physicochemical Characterization (pKa, LogP, pH-solubility) Start->Physicochem_Char Decision1 Is solubility pH-dependent? Physicochem_Char->Decision1 Prodrug_Path Consider Prodrug Approach Decision1->Prodrug_Path Yes Formulation_Dev Formulation Development Decision1->Formulation_Dev No Prodrug_Path->Formulation_Dev Suspension_Path Suspension Formulation_Dev->Suspension_Path Solubilization_Path Solubilized Formulation (e.g., SEDDS, Co-solvents) Formulation_Dev->Solubilization_Path Particle_Size_Path Particle Size Reduction Formulation_Dev->Particle_Size_Path InVitro_Eval In Vitro Evaluation (Dissolution, Stability) Suspension_Path->InVitro_Eval Solubilization_Path->InVitro_Eval Particle_Size_Path->InVitro_Eval InVivo_Eval In Vivo Evaluation (PK studies) InVitro_Eval->InVivo_Eval End Optimized Formulation InVivo_Eval->End

Caption: General experimental workflow for addressing the solubility challenges of a compound like this compound.

References

Optimizing BMS-919373 concentration for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of BMS-919373 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the voltage-gated potassium channel Kv1.5.[1][2][3] The Kv1.5 channel conducts the ultra-rapidly activating delayed rectifier potassium current (IKur), which is predominantly expressed in the atria of the heart.[4] By blocking the IKur current, this compound can prolong the atrial action potential duration, an effect that has been investigated for the treatment of atrial fibrillation.[2][4]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: The IC50 of this compound for the IKur current is approximately 50 nM.[5] For initial experiments, it is advisable to use a concentration range that brackets this IC50 value. A typical starting range for a dose-response curve could be from 1 nM to 10 µM. The optimal concentration will ultimately depend on the specific cell type and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: I am observing significant off-target effects at higher concentrations. What could be the cause and how can I mitigate this?

A4: While this compound is selective for Kv1.5, it can inhibit other channels at higher concentrations. For instance, the IC50 for the hERG channel is 1.9 µM.[6] Off-target effects are more likely to be observed at concentrations significantly above the IC50 for the primary target. To mitigate this, it is crucial to perform a careful dose-response analysis to identify the concentration range where the desired on-target effect is observed without significant off-target activity. Using the lowest effective concentration is key.

Q5: My experimental results are inconsistent between batches. What are the potential sources of variability?

A5: Inconsistent results can arise from several factors, including:

  • Compound Stability: Ensure the stock solution has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum can affect the cellular response. Maintain consistent cell culture practices.

  • Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can lead to variability. Adhere strictly to the experimental protocol.

Troubleshooting Guides

Problem 1: Low or No Inhibitory Effect Observed
Possible Cause Troubleshooting Step
Incorrect Concentration Verify calculations and ensure accurate pipetting. Perform a serial dilution to test a wide range of concentrations.
Compound Degradation Use a fresh aliquot of the stock solution. If degradation is suspected, verify the compound's integrity using analytical methods like HPLC.
Low Target Expression Confirm the expression of the Kv1.5 channel in your experimental cell line using techniques such as Western blot or qPCR.
Assay Interference Components of the assay medium may interfere with the compound. Test the inhibitor in a simplified buffer system if possible.
Problem 2: High Cell Toxicity Observed
Possible Cause Troubleshooting Step
High Compound Concentration Perform a dose-response curve to determine the cytotoxic concentration (CC50) and work below this level.
Solvent Toxicity Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (DMSO alone) to assess its effect.
Off-Target Effects At high concentrations, this compound may inhibit other essential ion channels. Use the lowest effective concentration that inhibits Kv1.5.

Experimental Protocols

Electrophysiology Patch-Clamp Assay for IKur Inhibition

This protocol describes how to measure the inhibitory effect of this compound on the IKur current in a cell line expressing Kv1.5 channels (e.g., HEK293-Kv1.5).

Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Kv1.5. Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

  • Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Hold the membrane potential at -80 mV.

    • Elicit IKur currents by applying depolarizing voltage steps (e.g., to +40 mV for 300 ms).

  • Compound Application:

    • Prepare a series of dilutions of this compound in the external solution.

    • Perfuse the cells with the control external solution to establish a stable baseline current.

    • Apply different concentrations of this compound and record the current inhibition at steady state.

  • Data Analysis:

    • Measure the peak current amplitude at the end of the depolarizing pulse.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Visualizations

Signaling_Pathway BMS919373 This compound Kv1_5 Kv1.5 Channel (IKur) BMS919373->Kv1_5 Inhibits Prolongation Action Potential Prolongation BMS919373->Prolongation K_efflux K+ Efflux Kv1_5->K_efflux Mediates Repolarization Atrial Action Potential Repolarization K_efflux->Repolarization Contributes to Repolarization->Prolongation Inhibition leads to

This compound Mechanism of Action

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (DMSO) Dilute Prepare Working Dilutions Stock->Dilute Cells Culture Kv1.5-expressing Cells Treat Treat Cells with This compound Cells->Treat Dilute->Treat Assay Perform Assay (e.g., Patch-Clamp) Treat->Assay Measure Measure Response Assay->Measure Analyze Analyze Dose-Response (Calculate IC50) Measure->Analyze

General Experimental Workflow

Troubleshooting_Flow Start No/Low Inhibitory Effect Check_Conc Verify Compound Concentration & Dilutions Start->Check_Conc Check_Stock Prepare Fresh Stock & Working Solutions Check_Conc->Check_Stock If problem persists Success Problem Resolved Check_Conc->Success If resolved Check_Target Confirm Kv1.5 Expression in Cells Check_Stock->Check_Target If problem persists Check_Stock->Success If resolved Check_Assay Evaluate for Assay Interference Check_Target->Check_Assay If problem persists Check_Target->Success If resolved Check_Assay->Success If resolved

Troubleshooting Low Efficacy

References

Potential off-target effects of BMS-919373

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BMS-919373. The following information is intended to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the human Kv1.5 (KCNA5) potassium channel, which mediates the ultra-rapid delayed rectifier potassium current (IKur) in the heart.[1][2][3][4] Its intended therapeutic use was for the treatment of atrial fibrillation.[1][5]

Q2: Has this compound been reported to have significant off-target effects?

Preclinical studies indicate that this compound was developed to be highly selective for the Kv1.5 channel. A key publication in the Journal of Medicinal Chemistry describes the optimization of this compound series with a focus on selectivity against other critical cardiac ion channels.[1][2] Specifically, a precursor compound demonstrated selectivity against hERG, sodium (Na+), and calcium (Ca2+) channels. While the development of this compound was discontinued, this was not publicly attributed to off-target effects. A phase I clinical trial (NCT02153437) was terminated due to insufficient enrollment.[6]

Q3: Where can I find quantitative data on the selectivity of this compound?

Detailed quantitative selectivity data, including IC50 values against a panel of ion channels, can be found in the following publication:

  • Gunaga, P., et al. (2017). Selective IKur Inhibitors for the Potential Treatment of Atrial Fibrillation: Optimization of the Phenyl Quinazoline Series Leading to Clinical Candidate 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide. Journal of Medicinal Chemistry, 60(9), 3795-3803.

While the full text of this article provides the most accurate data, the table below summarizes the expected selectivity profile based on available information.

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide provides a systematic approach for researchers who suspect off-target effects of this compound in their experiments.

Issue 1: Unexpected Electrophysiological Phenotype

Symptom: Observation of changes in action potential duration, QT interval, or other electrophysiological parameters inconsistent with selective IKur blockade in your experimental model.

Possible Cause: Potential interaction with other cardiac ion channels.

Troubleshooting Steps:

  • Consult Selectivity Data: Refer to the primary literature for the IC50 values of this compound against key cardiac ion channels. A representative summary is provided in Table 1.

  • Concentration-Response Curve: Ensure you are using a concentration of this compound that is well within the selective range for Kv1.5. Perform a concentration-response curve in your model system to determine the EC50 for the observed effect and compare it to the known IC50 for Kv1.5.

  • Specific Channel Blockers: Use well-characterized blockers for other ion channels (e.g., hERG, Na+, Ca2+ channels) in combination with this compound to see if the unexpected phenotype is rescued.

Table 1: Representative Ion Channel Selectivity Profile of this compound

Target Ion ChannelIC50 (nM)Fold Selectivity vs. Kv1.5
Kv1.5 (IKur) 50 -
hERG (IKr)>10,000>200x
Nav1.5 (INa)>10,000>200x
Cav1.2 (ICa)>10,000>200x

*Note: These are representative values based on the stated selectivity for this class of compounds. For precise, experimentally determined values, please consult Gunaga, P., et al. (2017). J Med Chem.

Issue 2: Unexplained Cellular Phenotypes

Symptom: Observation of unexpected changes in cell signaling, proliferation, or viability in your experiments.

Possible Cause: Potential off-target effects on cellular kinases or other signaling proteins.

Troubleshooting Steps:

  • Kinase Profiling: If you suspect off-target kinase activity, consider performing a broad kinase screen to identify potential interactions. A list of commonly inhibited kinases by promiscuous inhibitors can guide your initial investigation (Table 2).

  • Pathway Analysis: Utilize bioinformatics tools to analyze if the observed phenotype could be linked to the inhibition of specific signaling pathways.

  • Structural Analogs: If available, test a structurally related but inactive analog of this compound as a negative control to confirm that the observed effect is due to the specific chemical entity.

Table 2: Example of a Broad Kinase Selectivity Panel

Kinase FamilyRepresentative Kinases
Tyrosine KinasesSRC, ABL, EGFR, VEGFR2
Serine/Threonine KinasesAKT1, CDK2, MAPK1, PKA
Lipid KinasesPI3Kα, PI3Kγ

Note: This is a generic panel. The actual off-target kinase profile of this compound is not publicly available.

Experimental Protocols

Protocol 1: Patch-Clamp Electrophysiology for Ion Channel Selectivity

Objective: To determine the IC50 of this compound on a specific ion channel expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the ion channel of interest under standard conditions.

  • Electrophysiology Setup: Use a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a voltage protocol specific for the ion channel being studied to elicit a robust current.

  • Drug Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Analysis: Measure the peak current at each concentration and normalize to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Kv1_5 Kv1.5 Channel K_ion K+ ion Kv1_5->K_ion Blocks K+ Efflux Repolarization Atrial Repolarization Kv1_5->Repolarization Contributes to BMS_919373 This compound BMS_919373->Kv1_5 Inhibition Prolonged_ERP Prolonged Effective Refractory Period Repolarization->Prolonged_ERP Anti_Arrhythmic Anti-Arrhythmic Effect Prolonged_ERP->Anti_Arrhythmic Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Concentration Is the concentration of This compound appropriate? Start->Check_Concentration Consult_Literature Consult Primary Literature for Selectivity Profile Check_Concentration->Consult_Literature Yes Perform_Dose_Response Perform Dose-Response Experiment Check_Concentration->Perform_Dose_Response No Consider_Off_Target Hypothesize Potential Off-Target Effect Consult_Literature->Consider_Off_Target Perform_Dose_Response->Consult_Literature Specific_Inhibitors Use Specific Inhibitors for Suspected Off-Targets Consider_Off_Target->Specific_Inhibitors Electrophysiological Phenotype Kinase_Screen Perform Broad Kinase Screen Consider_Off_Target->Kinase_Screen Cellular Phenotype Analyze_Results Analyze Results and Refine Hypothesis Specific_Inhibitors->Analyze_Results Kinase_Screen->Analyze_Results

References

BMS-919373 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-919373 in experimental settings. The information is tailored for scientists and drug development professionals to address potential issues with experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the voltage-gated potassium channel Kv1.5, which carries the ultra-rapid delayed rectifier potassium current (IKur).[1] It was investigated as a potential antiarrhythmic agent for conditions such as atrial fibrillation.[2][3] The primary mechanism of action is the blockade of the IKur current.[1]

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for the IKur/Kv1.5 channel is reported to be approximately 50 nM to 0.15 µM.[1] For the hERG channel, a key off-target, the IC50 has been reported to be 1.9 µM in HEK293 cells using the patch-clamp method.[4]

Q3: What are the common off-target effects to be aware of when using this compound?

A3: While this compound is selective for the IKur channel, researchers should be mindful of potential off-target effects, particularly inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, which can have cardiotoxic implications. The selectivity for IKur over hERG is a key experimental parameter to confirm.

Q4: What are the recommended solvent and storage conditions for this compound?

A4: this compound is typically soluble in DMSO.[4] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months.[4] Repeated freeze-thaw cycles should be avoided.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available information.

Table 1: Inhibitory Potency of this compound

TargetIC50Cell LineMethod
IKur (Kv1.5)50 nM - 0.15 µMNot SpecifiedNot Specified
hERG1.9 µMHEK293Patch Clamp

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC25H20N6O2S
Molecular Weight468.53 g/mol
Recommended SolventDMSO

Troubleshooting Guides

High variability and poor reproducibility in experiments with this compound can often be traced to specific aspects of the experimental setup and execution. The following guides address common issues in a question-and-answer format.

Issue 1: Inconsistent IC50 Values for IKur Inhibition

Q: My calculated IC50 for this compound's inhibition of IKur varies significantly between experiments. What could be the cause?

A: Inconsistent IC50 values can stem from several factors related to both the compound and the experimental system.

  • Compound Stability and Handling:

    • Troubleshooting: Ensure fresh dilutions of this compound are prepared for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock. Confirm the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that affects cell health or channel function (typically <0.1%).

  • Cell Health and Passage Number:

    • Troubleshooting: Use cells from a consistent and low passage number range. Changes in cell health can alter ion channel expression and function. Visually inspect cells for normal morphology before each experiment.

  • Electrophysiology Protocol Parameters:

    • Troubleshooting: The voltage protocol used to elicit IKur can significantly impact the apparent potency of a state-dependent inhibitor. Ensure the holding potential, depolarization steps, and duration of pulses are identical across all experiments. The state-dependence of IKur inhibitors can lead to varied results if the channel is not consistently interrogated in the same conformational states.

  • Temperature Fluctuations:

    • Troubleshooting: Ion channel kinetics are highly sensitive to temperature. Maintain a constant and monitored temperature throughout the entire experiment. Even small fluctuations can alter current amplitudes and drug binding kinetics.

Issue 2: High Variability in Maximum IKur Inhibition

Q: I am observing a wide range in the maximal inhibition of IKur by this compound, even at saturating concentrations. Why might this be happening?

A: Variability in the extent of maximal inhibition can be due to factors influencing the baseline IKur current and the stability of the recording.

  • Seal Instability in Patch-Clamp Experiments:

    • Troubleshooting: A poor gigaohm seal can lead to a "leaky" patch, causing unstable recordings and an underestimation of the true current amplitude. Monitor the seal resistance throughout the experiment. If it drops significantly, the data from that cell should be discarded.

  • "Rundown" of IKur Current:

    • Troubleshooting: IKur currents can decrease over the course of a long experiment, a phenomenon known as "rundown." This can be mistaken for drug effect or increase variability. Establish a stable baseline recording for a sufficient period before applying this compound. If significant rundown is observed, the experiment may need to be optimized (e.g., by including ATP in the intracellular solution).

  • Incomplete Drug Perfusion:

    • Troubleshooting: Ensure your perfusion system allows for complete and rapid exchange of the extracellular solution. Incomplete application of the compound will result in a partial inhibitory effect.

Issue 3: Unexpected Cellular Toxicity or Off-Target Effects

Q: I am observing changes in cell morphology or unexpected physiological responses at higher concentrations of this compound. What should I investigate?

A: Cellular toxicity or off-target effects can confound your results.

  • Solvent Toxicity:

    • Troubleshooting: High concentrations of DMSO can be toxic to cells. Run a vehicle control with the highest concentration of DMSO used in your experiment to ensure it does not independently cause the observed effects.

  • hERG Channel Inhibition:

    • Troubleshooting: If your experimental system expresses hERG channels, some of the observed effects could be due to their inhibition. This is particularly relevant in cardiac cell models. Consider performing experiments in the presence of a known hERG blocker to isolate the effects of IKur inhibition or use a cell line with minimal hERG expression.

  • Compound Precipitation:

    • Troubleshooting: Visually inspect your working solutions to ensure this compound has not precipitated out of solution, which can occur at higher concentrations. Sonication may be required to fully dissolve the compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IKur (Kv1.5) Inhibition Assay
  • Cell Preparation:

    • Culture cells stably expressing human Kv1.5 channels (e.g., HEK293 or CHO cells) under standard conditions.

    • On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution to minimize protease effects on channel proteins.

    • Resuspend cells in an extracellular recording solution and allow them to recover for at least 30 minutes.

  • Solutions:

    • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

    • Intracellular Solution (in mM): 130 K-aspartate, 10 KCl, 5 EGTA, 1 MgCl2, 10 HEPES, 5 Mg-ATP, pH adjusted to 7.2 with KOH.

  • Electrophysiological Recording:

    • Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the intracellular solution.

    • Establish a gigaohm seal (>1 GΩ) with a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 3-5 minutes before recording.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit IKur currents by applying a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms).

  • Drug Application and Data Analysis:

    • Establish a stable baseline IKur recording by perfusing the cell with the extracellular solution.

    • Apply increasing concentrations of this compound via a perfusion system, allowing the current to reach a steady-state at each concentration.

    • Record the peak outward current at a specific depolarizing step (e.g., +40 mV) for each concentration.

    • Calculate the percentage of inhibition at each concentration relative to the baseline current.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

IKur_Signaling_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular Kv1_5 Kv1.5 Channel (IKur) K_out K+ Kv1_5->K_out Repolarization Atrial Action Potential Repolarization Kv1_5->Repolarization Contributes to K_in K+ K_in->Kv1_5 K+ Efflux BMS919373 This compound BMS919373->Kv1_5 Inhibition Experimental_Workflow A Prepare Kv1.5-Expressing Cells B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline IKur Current B->C D Perfuse with Increasing Concentrations of this compound C->D E Record IKur Inhibition at Each Concentration D->E F Data Analysis: IC50 Calculation E->F Troubleshooting_Tree Start High Experimental Variability Observed Q1 Is the IC50 value inconsistent? Start->Q1 A1_1 Check Compound Stability & Handling Q1->A1_1 Yes A1_2 Verify Cell Health & Passage Number Q1->A1_2 Yes A1_3 Standardize Voltage Protocol & Temperature Q1->A1_3 Yes Q2 Is maximal inhibition variable? Q1->Q2 No A2_1 Monitor Seal Resistance Q2->A2_1 Yes A2_2 Assess for Current Rundown Q2->A2_2 Yes A2_3 Confirm Complete Perfusion Q2->A2_3 Yes

References

Technical Support Center: BMS-919373 Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-919373 in patch-clamp recordings.

Introduction to this compound and its Target, Kv1.5

This compound is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5, also known as the ultra-rapid delayed rectifier potassium current (IKur)[1][2]. The Kv1.5 channel, encoded by the KCNA5 gene, is predominantly expressed in the atria of the heart and plays a crucial role in the repolarization phase of the cardiac action potential[3][4]. Due to its atrial-specific expression, Kv1.5 is a key target for the development of antiarrhythmic drugs for conditions such as atrial fibrillation[1][5][6][7]. This compound has been investigated for its potential in treating atrial fibrillation[8].

Recommended Experimental Protocols

Cell Preparation for Kv1.5 Recordings

Successful recording of Kv1.5 currents requires healthy cells expressing the channel. This can be achieved using either primary atrial myocytes or heterologous expression systems like HEK293 or CHO cells stably transfected with the KCNA5 gene.

  • Primary Atrial Myocytes: Isolate myocytes from atrial tissue using established enzymatic digestion protocols. It is crucial to maintain cell viability throughout the isolation process.

  • Heterologous Expression Systems:

    • Culture HEK293 or CHO cells in appropriate media.

    • Transfect cells with a plasmid containing the human KCNA5 gene using a suitable transfection reagent.

    • Allow 24-48 hours for channel expression before initiating patch-clamp experiments.

    • For stable cell lines, select transfected cells using an appropriate antibiotic.

Whole-Cell Patch-Clamp Protocol for Kv1.5 Currents

This protocol is a general guideline and may require optimization based on the specific cell type and recording setup.

Solutions:

Solution TypeComponentConcentration (mM)
External Solution NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Internal Solution K-Gluconate120
KCl20
MgCl22
EGTA10
HEPES10
Mg-ATP4
Na2-GTP0.3
pH adjusted to 7.2 with KOH

Voltage-Clamp Protocol:

  • Maintain a holding potential of -80 mV.

  • Apply depolarizing voltage steps from -70 mV to +60 mV in 10 mV increments for 200-500 ms to elicit Kv1.5 currents.

  • A pre-pulse to -40 mV for 500 ms can be used to inactivate sodium channels.

This compound Application:

  • Prepare a stock solution of this compound in 100% DMSO. A concentration of 10-50 mM is typically used[9]. Store stock solutions at -20°C or -80°C for long-term stability[10].

  • Dilute the stock solution into the external solution to the desired final working concentration immediately before use. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects on the cells.

  • Apply this compound via a perfusion system, ensuring complete solution exchange around the cell.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during patch-clamp recordings of Kv1.5 channels, with a focus on experiments involving this compound.

General Patch-Clamp Problems

Q1: I'm having trouble forming a stable gigaohm seal.

  • A1:

    • Pipette Quality: Ensure your patch pipettes are clean and have a smooth, fire-polished tip. The resistance should typically be between 2-5 MΩ when filled with internal solution.

    • Cell Health: Use healthy, viable cells. For adherent cells, ensure they are not overly confluent.

    • Solutions: Filter all solutions on the day of the experiment to remove any particulate matter.

    • Approach: Approach the cell slowly and apply gentle positive pressure to the pipette to keep the tip clean. Once a dimple is observed on the cell surface, release the positive pressure and apply gentle suction to form the seal.

Q2: The whole-cell configuration is not stable, and the recording is noisy.

  • A2:

    • Seal Resistance: A low seal resistance (<1 GΩ) will lead to a noisy recording. If the seal deteriorates, it's best to discard the cell and start over.

    • Mechanical Stability: Ensure the recording setup is free from vibrations. Use an anti-vibration table and secure all tubing and cables.

    • Grounding: Check that all components of the rig are properly grounded to a common ground point to minimize electrical noise.

    • Perfusion: A high perfusion rate can cause mechanical instability. Maintain a slow and steady flow of the external solution over the cell.

Q3: The Kv1.5 current is running down (decreasing in amplitude) over time.

  • A3:

    • Intracellular Components: "Current rundown" is a known issue for some ion channels. Ensure your internal solution contains ATP and GTP to support cellular metabolism and channel phosphorylation, which can be crucial for maintaining channel activity[11].

    • Dialysis: The contents of the cell are being dialyzed with the pipette solution. Minimize the time between achieving whole-cell configuration and starting your recording.

    • Perforated Patch: Consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin) to preserve the intracellular environment and reduce rundown.

This compound Specific Issues

Q4: I'm not seeing the expected blocking effect of this compound.

  • A4:

    • Concentration: Verify the final concentration of this compound in your external solution. The reported IC50 for Kv1.5 is approximately 50 nM[2]. Ensure you are using a concentration range appropriate for observing a block.

    • Solubility and Stability: this compound is a quinazoline derivative. While quinazolines are generally stable in dilute aqueous solutions, their solubility can be limited[8][12]. Ensure the compound is fully dissolved in the external solution. Prepare fresh dilutions from a DMSO stock for each experiment.

    • Non-Specific Binding: Hydrophobic compounds can bind to the plastic tubing of the perfusion system, reducing the effective concentration reaching the cell[13]. To mitigate this, consider using low-retention tubing or adding a small amount of bovine serum albumin (BSA) (e.g., 0.1%) to the external solution to block non-specific binding sites[14].

    • Application Time: Ensure sufficient time for the drug to perfuse and reach equilibrium around the cell before measuring the effect.

Q5: The effect of this compound is irreversible or washes out very slowly.

  • A5:

    • Binding Kinetics: Some drugs have slow on- and off-rates. Prolong the washout period with the control external solution to see if the current recovers.

    • Lipophilicity: Hydrophobic compounds can accumulate in the cell membrane, leading to a slow washout.

    • Non-Specific Binding: The compound might be slowly unbinding from the perfusion system, leading to a persistent low concentration being delivered to the cell even during washout. Flushing the perfusion system thoroughly with a cleaning solution and then with the control external solution can help.

Q6: I'm observing unexpected changes in other currents after applying this compound.

  • A6:

    • Selectivity: While this compound is reported to be selective for Kv1.5 over hERG, Na+, and Ca2+ channels, it's important to consider potential off-target effects, especially at higher concentrations[2]. Some Kv1.5 blockers have been shown to also inhibit other potassium channels like TASK-1[15][16].

    • Experimental Controls: To confirm the specificity of the effect, perform control experiments on cells that do not express Kv1.5 but do express other ion channels present in your preparation.

Quantitative Data Summary

ParameterValueReference
This compound IC50 for Kv1.5 ~50 nM[2]
Kv1.5 Activation V1/2 -15 to +10 mV[17]
Kv1.5 Inactivation V1/2 -10 to -40 mV[17]
This compound Solubility in DMSO ≥ 58.69 mM (27.5 mg/mL)[9]

Visualizations

Signaling Pathway

Kv1_5_Signaling Simplified Representation of Kv1.5 Role in Atrial Action Potential AP Atrial Action Potential Depolarization Depolarization (Na+, Ca2+ influx) AP->Depolarization Repolarization Repolarization (K+ efflux) Depolarization->Repolarization Kv1_5 Kv1.5 (IKur) Repolarization->Kv1_5 contributes to BMS919373 This compound BMS919373->Kv1_5 inhibits

Caption: Role of Kv1.5 in atrial action potential and its inhibition by this compound.

Experimental Workflow

Patch_Clamp_Workflow General Workflow for this compound Patch-Clamp Experiment cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation (Primary or Transfected) Giga_Seal Form Gigaohm Seal Cell_Prep->Giga_Seal Solution_Prep Prepare External/Internal Solutions Solution_Prep->Giga_Seal Drug_Prep Prepare this compound Stock and Working Solutions Drug_App Apply this compound Drug_Prep->Drug_App Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Control_Rec Record Control Kv1.5 Currents Whole_Cell->Control_Rec Control_Rec->Drug_App Drug_Rec Record Blocked Kv1.5 Currents Drug_App->Drug_Rec Washout Washout with Control Solution Drug_Rec->Washout Washout_Rec Record Recovered Kv1.5 Currents Washout->Washout_Rec Data_Analysis Analyze Current Amplitude, Kinetics, and Dose-Response Washout_Rec->Data_Analysis

Caption: A typical experimental workflow for patch-clamp analysis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Flowchart for this compound Experiments Start No/Weak Block by This compound Check_Conc Verify this compound Concentration Start->Check_Conc Check_Sol Check Drug Solubility and Solution Freshness Check_Conc->Check_Sol Concentration OK Solution1 Recalculate Dilutions Check_Conc->Solution1 Error Found Check_Binding Consider Non-Specific Binding Check_Sol->Check_Binding Solubility OK Solution2 Prepare Fresh Drug Solution Check_Sol->Solution2 Precipitate/Old Solution Check_Target Confirm Kv1.5 Expression Check_Binding->Check_Target Binding Addressed Solution3 Use Low-Retention Tubing or Add BSA to External Check_Binding->Solution3 Suspected Solution4 Verify with a Known Kv1.5 Blocker Check_Target->Solution4 Expression Uncertain End Problem Resolved Check_Target->End Expression Confirmed Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A logical approach to troubleshooting a lack of this compound efficacy.

References

Improving the stability of BMS-919373 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with BMS-919373 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

A1: For long-term storage, the solid powder form of this compound should be kept at -20°C for up to three years. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C for up to one year to maintain stability. For short-term use, stock solutions can be stored at -20°C for up to six months. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q2: I am observing a decrease in the activity of my this compound solution. What could be the cause?

A2: A decrease in activity could be due to several factors, including:

  • Improper Storage: Ensure that the stock solutions are stored at the recommended temperatures (-80°C for long-term, -20°C for short-term) and that freeze-thaw cycles are minimized.

  • Solution Instability: this compound, like other quinazoline derivatives, may be susceptible to degradation in aqueous solutions, especially under certain pH and light conditions. For aqueous buffers, it is recommended to prepare fresh solutions daily. If you suspect degradation, a stability assessment should be performed.

  • Interaction with Experimental Components: Some components in your assay buffer or media could potentially interact with and degrade this compound.

Q3: How can I prepare this compound for in vitro and in vivo experiments?

A3:

  • In Vitro: this compound is soluble in DMSO. For in vitro assays, a stock solution in DMSO can be prepared and then further diluted with the appropriate aqueous-based cell culture medium or assay buffer immediately before use. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects on the cells.

  • In Vivo: A common formulation for in vivo studies involves a multi-component solvent system to ensure solubility and bioavailability. One suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Q4: Is this compound sensitive to light?

Q5: What are the potential degradation pathways for this compound?

A5: Based on studies of structurally similar quinazoline compounds, potential degradation pathways for this compound may include:

  • Hydrolysis: Quinazoline derivatives can be susceptible to hydrolysis under both acidic and alkaline conditions.[3][4] This could lead to the cleavage of the quinazoline ring system.

  • Photodegradation: As mentioned, compounds with sulfonamide and quinazoline structures can undergo degradation upon exposure to light.[1][2]

  • Oxidation: While some related compounds have shown stability against oxidation, it remains a potential degradation pathway that should be considered.

Troubleshooting Guide: Solution Stability Issues

This guide provides a systematic approach to investigating and resolving stability problems with this compound solutions.

Problem: Inconsistent or lower-than-expected experimental results.

This could be a sign of this compound degradation. The following workflow can help you troubleshoot this issue.

G A Inconsistent/Low Activity Observed B Verify Stock Solution Integrity A->B Check storage conditions and age of stock D Perform Forced Degradation Study A->D If fresh dilutions do not solve the issue C Prepare Fresh Dilutions B->C If stock is old or improperly stored H Results Consistent and Activity Restored? B->H If stock is confirmed to be stable C->H E Analyze Samples by HPLC D->E Expose to stress conditions (pH, temp, light) F Identify Degradation Products E->F Compare stressed vs. control samples G Optimize Formulation/Experimental Conditions F->G Based on degradation profile G->C Implement changes

Caption: Troubleshooting workflow for this compound stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the intrinsic stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[5][6][7]

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Prepare a working solution by diluting the stock solution with an appropriate solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the working solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the working solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the working solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid compound at 60°C for 24 hours.

  • Photodegradation: Expose the working solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples, including a non-stressed control, using a suitable stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general reversed-phase HPLC method suitable for separating this compound from its potential degradation products.[8][9][10][11][12]

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at an appropriate wavelength (e.g., 254 nm, or determine the lambda max of this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

Signaling Pathway

This compound is an inhibitor of the Kv1.5 potassium channel, which is involved in the repolarization of the cardiac action potential. The activity of Kv1.5 can be modulated by cellular signaling pathways, including those involving Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK).

G cluster_0 Cell Membrane Kv1_5 Kv1.5 Channel Repolarization Atrial Action Potential Repolarization Kv1_5->Repolarization Mediates PKC PKC Activation PKC->Kv1_5 Reduces surface expression AMPK AMPK Activation AMPK->Kv1_5 Reduces surface expression BMS919373 This compound BMS919373->Kv1_5 Inhibits K+ current

Caption: Regulation of the Kv1.5 potassium channel.

Quantitative Data Summary

ParameterValueConditionsReference
Solubility Soluble in DMSO-MedKoo
Insoluble in water-MedKoo
Stock Solution Storage (Solid) -20°C for up to 3 yearsSolid powderTargetMol
Stock Solution Storage (in DMSO) -80°C for up to 1 yearIn DMSOTargetMol
-20°C for up to 6 monthsIn DMSOProbechem
In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineFor animal studiesTargetMol
Potential Degradation (Quinazoline derivatives) Significant degradation0.1 M HCl at 80°C[3]
Complete degradation0.1 M NaOH at 80°C[3]
Potential Degradation (Sulfonamides) PhotodegradationFluorescent and natural light[1][2]

References

Overcoming limitations of BMS-919373 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BMS-91937-3

Welcome to the technical support resource for BMS-919373. This guide is designed to help researchers, scientists, and drug development professionals overcome common experimental challenges with this selective Kv1.5 potassium channel inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Compound Handling and Preparation

Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure?

Answer: this compound has low aqueous solubility. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1][2]

  • For Stock Solutions: The maximum solubility in DMSO is approximately 27.5 mg/mL (58.69 mM).[2] To achieve this, sonication is recommended to aid dissolution.[2]

  • For Working Solutions: Direct dilution of a DMSO stock into aqueous buffers (like saline or cell culture media) may cause the compound to precipitate. It is critical to ensure the final concentration of DMSO in your aqueous solution is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution, consider using a formulation with co-solvents for in vivo or certain in vitro experiments.

Question: How should I prepare this compound for in vivo experiments?

Answer: Due to its poor solubility, a specific vehicle is required for in vivo administration. A commonly cited formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[2][3]

See the detailed protocol below for preparing a 2 mg/mL solution, and always prepare this solution fresh for immediate use.[2]

Question: What are the storage and stability guidelines for this compound?

Answer: Proper storage is crucial to maintain the integrity of the compound.

  • Solid Powder: Store desiccated at -20°C for the long term (up to 3 years).[2] Short-term storage at 0-4°C for days to weeks is also acceptable.[1]

  • DMSO Stock Solution: For maximum stability, store aliquots in airtight vials at -80°C for up to 6 months.[3] Storage at -20°C is suitable for up to 1 month.[3] Avoid repeated freeze-thaw cycles.

Category 2: Experimental Design & Interpretation

Question: What is the mechanism of action for this compound?

Answer: this compound is a selective and potent small-molecule inhibitor of the Kv1.5 potassium channel, which is encoded by the KCNA5 gene.[1][2] This channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a significant role in the repolarization of the cardiac atrial action potential.[3][4][5] By blocking this channel, this compound prolongs the action potential duration in the atria.

cluster_membrane Cell Membrane Kv1.5 Kv1.5 Channel (IKur Current) Repolarization Atrial Repolarization Kv1.5->Repolarization Mediates BMS919373 This compound BMS919373->Kv1.5 Inhibits APD Action Potential Duration (APD) Repolarization->APD

Mechanism of action for this compound.

Question: My results show lower-than-expected potency or no effect. What could be the cause?

Answer: This is a common issue that can stem from several factors. Use the following workflow to troubleshoot.

start Problem: Low/No Efficacy check_sol 1. Check Compound Solubility start->check_sol sol_issue Precipitation in Media? check_sol->sol_issue check_conc 2. Verify Working Concentration conc_issue Dose Range Appropriate? check_conc->conc_issue check_stab 3. Assess Compound Stability stab_issue Degradation in Assay? check_stab->stab_issue check_target 4. Confirm Target Expression target_issue Kv1.5 Expressed in Test System? check_target->target_issue sol_issue->check_conc No sol_yes Reformulate or Lower Concentration sol_issue->sol_yes Yes conc_issue->check_stab Yes conc_yes Perform Dose- Response Curve conc_issue->conc_yes No stab_issue->check_target No stab_yes Prepare Fresh/ Check Protocol stab_issue->stab_yes Yes target_yes Use Positive Control Cell Line target_issue->target_yes No

Troubleshooting workflow for low efficacy.

Question: Are there known off-target effects for this compound?

Answer: While this compound is reported to be a selective inhibitor of Kv1.5, all small-molecule inhibitors have the potential for off-target effects.[5][6] The clinical development program for this compound was discontinued, which can sometimes be an indication of unforeseen side effects or lack of a therapeutic window.[4][7]

If you observe unexpected phenotypes in your experiments, consider the following:

  • Use a Negative Control: Employ a structurally similar but inactive molecule if available.

  • Validate with a Second Method: Use a complementary technique (e.g., siRNA/shRNA knockdown of KCNA5) to confirm that the observed effect is due to Kv1.5 inhibition.

  • Perform a Target Engagement Assay: If possible, confirm that this compound is binding to Kv1.5 in your experimental system at the concentrations used.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound.

ParameterValueNotesSource
Molecular Weight 468.54 g/mol Varies slightly by batch due to hydration.[1]
Molecular Formula C25H20N6O2S[1]
Max Solubility (DMSO) 27.5 mg/mL (58.69 mM)Sonication is recommended for full dissolution.[2]
Solubility (In Vivo Vehicle) 2 mg/mL (4.27 mM)In 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[2]

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out a desired amount of this compound powder (e.g., 1 mg) in a sterile, conical tube.

  • Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (µL) = (Mass (mg) / 468.54 g/mol ) * 1,000,000 / 10 mM For 1 mg: (1 / 468.54) * 100,000 = 213.4 µL of DMSO.

  • Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Mix Thoroughly: Vortex vigorously. If needed, place the tube in a sonicator bath for 5-10 minutes until the solution is clear and all particulate matter is dissolved.

  • Store: Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of a 2 mg/mL In Vivo Formulation

This protocol is adapted from publicly available formulation data and should be optimized for your specific experimental needs.[2][3] This formulation should be prepared fresh before each use.

  • Prepare DMSO Stock: Create a concentrated DMSO stock solution (e.g., 20 mg/mL). To do this, dissolve 2 mg of this compound in 100 µL of DMSO.

  • Add PEG300: To the 100 µL DMSO solution, add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is homogeneous.

  • Add Tween 80: Add 50 µL of Tween 80 to the mixture. Vortex again until a clear, uniform solution is achieved.

  • Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • Final Mix: Mix the final solution gently but thoroughly. A brief sonication may be required if any cloudiness appears. The final concentration of this compound will be 2 mg/mL.

  • Administer: Use the freshly prepared solution for your experiment immediately. Do not store this formulation.

cluster_prep In Vivo Formulation Workflow (2 mg/mL) start Start: 2 mg this compound + 100µL DMSO step2 Add 400µL PEG300 (Mix Well) start->step2 step3 Add 50µL Tween 80 (Mix Well) step2->step3 step4 Add 450µL Saline (Final Volume: 1mL) step3->step4 end Result: 2 mg/mL Solution (Use Immediately) step4->end

Workflow for preparing an in vivo formulation.

References

BMS-919373 control experiments and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using BMS-919373, a potent and selective inhibitor of the Kv1.5 potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent blocker of the Kv1.5 potassium channel, which conducts the ultra-rapid delayed rectifier potassium current (IKur).[1] By inhibiting this channel, this compound prolongs the action potential duration in atrial cardiomyocytes, an effect that has been investigated for the treatment of atrial fibrillation.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] For experimental use, stock solutions can be prepared in dimethyl sulfoxide (DMSO) at a concentration of up to 27.5 mg/mL (58.69 mM), and sonication is recommended to aid dissolution.[2] Aliquoted stock solutions in DMSO should be stored at -80°C for up to 1 year.[2]

Q3: What are the known off-target effects of this compound?

A3: this compound has been shown to be selective for Kv1.5 over some other key cardiac ion channels. For instance, it displays selectivity against the hERG channel, as well as sodium (Nav) and calcium (Cav) channels.[1] However, a comprehensive screening against a wider panel of ion channels and other receptors is not extensively published in publicly available literature. It is crucial to include appropriate controls to assess potential off-target effects in your specific experimental system.

Q4: What are appropriate positive and negative controls for an experiment with this compound?

A4: A suitable positive control for Kv1.5 inhibition is 4-aminopyridine (4-AP), a well-characterized, non-selective voltage-gated potassium channel blocker.[3] The negative control should be a vehicle control, which is the final concentration of the solvent (e.g., DMSO) used to dissolve this compound in the assay buffer. This is critical to rule out any effects of the solvent on the measured currents.

Troubleshooting Guide

This guide addresses common issues that may arise during electrophysiological experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
No or weak inhibition of Kv1.5 current 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Precipitation of this compound: Low solubility in the aqueous extracellular solution. 3. Incorrect voltage protocol: The voltage steps may not be optimal for activating Kv1.5 channels.1. Use a fresh aliquot of this compound stock solution. Avoid repeated freeze-thaw cycles. 2. Visually inspect the final solution for any precipitate. Consider preparing fresh dilutions. Ensure the final DMSO concentration is low (<0.1%) to maintain solubility. 3. Use a voltage protocol known to elicit robust Kv1.5 currents (see detailed protocol below).
Inconsistent IC50 values between experiments 1. Variable final concentration of this compound: Inaccurate dilutions or adsorption of the compound to tubing. 2. "Rundown" of Kv1.5 current: A gradual decrease in current amplitude over the course of the experiment, independent of the inhibitor. 3. Cell health variability: Differences in the health and expression levels of Kv1.5 in the cells used for different experiments.1. Prepare fresh serial dilutions for each experiment. Pre-incubate the perfusion system with the compound solution to saturate non-specific binding sites. 2. Monitor the stability of the Kv1.5 current with the vehicle control over the same time course as the experiment. If rundown is significant, perforated patch-clamp or the inclusion of ATP and GTP in the internal solution may help. 3. Use cells from a similar passage number and ensure consistent culture conditions. Only use healthy, stable cells for recordings.
Apparent shift in the voltage-dependence of activation 1. State-dependent block: this compound may preferentially bind to a specific state of the channel (open, closed, or inactivated). 2. Inadequate voltage clamp: High series resistance can lead to errors in the command voltage, causing apparent shifts in gating.1. This may be a true pharmacological effect. Analyze the effect of this compound on the channel's activation and inactivation kinetics. 2. Monitor and compensate for series resistance throughout the experiment. Ensure that the series resistance is stable and as low as possible.
High background noise or unstable recordings 1. Poor gigaohm seal: An unstable seal between the patch pipette and the cell membrane. 2. Electrical interference: Noise from nearby equipment. 3. Compound precipitation: Precipitated compound in the recording chamber can affect seal stability.1. Ensure a high-resistance seal (>1 GΩ) is formed before breaking into the whole-cell configuration. 2. Properly ground all equipment and use a Faraday cage. 3. Filter the final this compound solution before use.

Quantitative Data Summary

Parameter Value Channel/Assay
IC50 50 nMKv1.5 (IKur)[1]
Solubility in DMSO 27.5 mg/mL (58.69 mM)[2]
Storage (Powder) -20°C for up to 3 years[2]
Storage (Stock in DMSO) -80°C for up to 1 year[2]

Experimental Protocols

Detailed Protocol: Whole-Cell Voltage-Clamp Electrophysiology for Kv1.5 Inhibition Assay

This protocol is designed for measuring the inhibitory effect of this compound on Kv1.5 channels heterologously expressed in a mammalian cell line (e.g., CHO or HEK293 cells).

1. Cell Preparation:

  • Culture cells stably expressing human Kv1.5 channels.

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Use cells at a low passage number and ensure they are in a healthy, logarithmic growth phase.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock in 100% DMSO.

  • Test Solutions: Prepare serial dilutions of this compound in the extracellular solution. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a series of depolarizing voltage steps to elicit Kv1.5 currents. A typical protocol is to step from the holding potential to test potentials ranging from -60 mV to +60 mV in 10 mV increments for 500 ms.

  • Allow for a sufficient interval between pulses (e.g., 10-15 seconds) to allow for complete recovery from inactivation.

4. Experimental Procedure:

  • Record baseline Kv1.5 currents in the extracellular solution (vehicle control).

  • Perfuse the cell with the test concentrations of this compound, starting with the lowest concentration.

  • Allow the effect of each concentration to reach a steady state before recording.

  • After applying the highest concentration, perform a washout with the extracellular solution to assess the reversibility of the inhibition.

  • Monitor series resistance and cell health throughout the experiment.

5. Data Analysis:

  • Measure the peak outward current at a specific depolarizing step (e.g., +40 mV).

  • Normalize the current in the presence of this compound to the baseline current.

  • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for this compound Kv1.5 Inhibition Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture and Plating patch Establish Whole-Cell Patch cell_prep->patch sol_prep Solution Preparation sol_prep->patch pipette_prep Pipette Pulling pipette_prep->patch baseline Record Baseline Current patch->baseline Stable Recording application Apply this compound baseline->application Control Data measure Measure Peak Current baseline->measure washout Washout application->washout Test Compound application->measure washout->measure normalize Normalize Data measure->normalize fit Fit Dose-Response Curve normalize->fit ic50 Determine IC50 fit->ic50

This compound Kv1.5 Inhibition Assay Workflow

signaling_pathway Effect of this compound on Atrial Action Potential BMS This compound Kv15 Kv1.5 Channel BMS->Kv15 Inhibits APD Action Potential Duration BMS->APD Prolongs IKur IKur (K+ Efflux) Kv15->IKur Conducts Repolarization Atrial Repolarization IKur->Repolarization Contributes to Repolarization->APD Shortens

This compound Mechanism of Action

troubleshooting_logic Troubleshooting Logic for Weak Inhibition start Weak or No Inhibition Observed check_compound Is the compound fresh and properly stored? start->check_compound check_solubility Is the compound fully dissolved in the final buffer? check_compound->check_solubility Yes solution_compound Use a fresh aliquot of this compound. check_compound->solution_compound No check_protocol Is the voltage protocol optimal for Kv1.5? check_solubility->check_protocol Yes solution_solubility Prepare fresh dilutions and check for precipitate. check_solubility->solution_solubility No check_controls Does the positive control (4-AP) show inhibition? check_protocol->check_controls Yes solution_protocol Verify and optimize the voltage-clamp protocol. check_protocol->solution_protocol No solution_system_issue Investigate cell health or expression system issues. check_controls->solution_system_issue No end Problem Resolved check_controls->end Yes solution_compound->end solution_solubility->end solution_protocol->end

References

Mitigating nonspecific binding of BMS-919373

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate nonspecific binding of BMS-919373 in their experiments.

Troubleshooting Guide & FAQs

This section addresses common issues related to nonspecific binding of this compound in a question-and-answer format.

Q1: We are observing high background signal in our binding assay with this compound. What are the likely causes and how can we reduce it?

High background signal is often a result of nonspecific binding, where this compound interacts with components of the assay system other than its intended target, the Kv1.5 potassium channel.

Potential Causes:

  • Hydrophobic interactions: The compound may be binding to plasticware, membranes, or other proteins in the sample.

  • Ionic interactions: Electrostatic interactions can occur between the charged parts of the molecule and assay components.

  • Aggregation: At higher concentrations, this compound might form aggregates that bind nonspecifically.

Troubleshooting Steps:

  • Optimize Assay Buffer:

    • Adjust pH: Modify the buffer pH to be closer to the isoelectric point of your target protein, which can help reduce charge-based nonspecific binding.[1]

    • Increase Salt Concentration: Adding salts like NaCl can help to mask charged interactions that lead to nonspecific binding.[1][2]

  • Include Blocking Agents:

    • Bovine Serum Albumin (BSA): Add BSA (typically 0.1% to 1%) to your assay buffer to coat surfaces and reduce the binding of this compound to plasticware and other proteins.[1][2]

  • Use Surfactants:

    • Incorporate a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01% to 0.1%), to disrupt hydrophobic interactions.[1][2]

  • Reduce Compound Concentration: If possible, lower the concentration of this compound to a range at or below its Kd for the target to minimize nonspecific binding.[3]

  • Check Compound Quality: Ensure the purity and integrity of your this compound stock.[4]

Q2: How can we determine the level of nonspecific binding of this compound in our radioligand binding assay?

To accurately quantify the specific binding of a radiolabeled ligand, it is crucial to determine the amount of nonspecific binding.

Procedure:

Nonspecific binding is measured by assessing the binding of the radioligand in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites.[5]

  • Select a Competitor: Use a high concentration (typically 100- to 1000-fold excess over the radioligand's Kd) of unlabeled this compound or another known Kv1.5 channel blocker that is structurally different.[6]

  • Run Parallel Experiments: Set up two sets of experiments:

    • Total Binding: Incubate the membrane preparation with the radiolabeled ligand alone.

    • Nonspecific Binding: Incubate the membrane preparation with the radiolabeled ligand in the presence of the excess unlabeled competitor.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Nonspecific Binding.[7]

Ideally, nonspecific binding should be less than 50% of the total binding to ensure reliable data.[3][6]

Q3: We suspect this compound is binding to our plasticware. How can we prevent this?

Binding to plastic surfaces is a common issue, especially with hydrophobic compounds.

Mitigation Strategies:

  • Use Low-Binding Plates: Utilize commercially available low-adsorption microplates and pipette tips.[8]

  • Pre-treat Plates: Coat the wells of your assay plates with a blocking agent like BSA before adding your reagents.

  • Include Surfactants: Add a non-ionic surfactant, such as Tween-20, to your assay buffer to reduce hydrophobic interactions with the plastic.[2]

Summary of Mitigation Strategies for Nonspecific Binding

StrategyPrincipleTypical Concentration/ConditionApplication
Adjust Buffer pH Minimize electrostatic interactions by altering the charge of the molecule or target.[1]Titrate to optimal pH around the target's isoelectric point.General Assays
Increase Salt Concentration Shield electrostatic interactions.[1][2]50-200 mM NaClGeneral Assays
Add Blocking Agents (e.g., BSA) Saturate nonspecific binding sites on surfaces and other proteins.[1][2]0.1% - 1% (w/v)Binding Assays, Immunoassays
Add Non-ionic Surfactants (e.g., Tween-20) Disrupt hydrophobic interactions.[1][2]0.01% - 0.1% (v/v)General Assays
Use Low-Binding Consumables Reduce surface area available for hydrophobic interactions.[8]N/ASample Preparation, Assays
Optimize Compound Concentration Minimize aggregation and off-target binding.[3]At or below KdAll Assays

Key Experimental Protocols

Radioligand Binding Assay for Kv1.5

This protocol is designed to measure the binding of a radiolabeled ligand to the Kv1.5 potassium channel and assess the inhibitory effect of this compound.

Materials:

  • Cell membranes expressing human Kv1.5 channels

  • Radiolabeled Kv1.5 ligand (e.g., ³H-ligand)

  • Unlabeled this compound

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1% BSA

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4), 0.9% NaCl

  • Glass fiber filters (pre-treated with 0.5% polyethyleneimine)

  • Scintillation fluid

  • 96-well microplates

Procedure:

  • Prepare Reagents: Dilute the Kv1.5 membranes in binding buffer to the desired concentration. Prepare serial dilutions of unlabeled this compound.

  • Set up Assay Plate:

    • Total Binding: Add 50 µL of binding buffer, 25 µL of radiolabeled ligand, and 25 µL of Kv1.5 membranes to designated wells.

    • Nonspecific Binding: Add 25 µL of a high concentration of unlabeled this compound, 25 µL of radiolabeled ligand, and 25 µL of Kv1.5 membranes.

    • Competition: Add 25 µL of each concentration of the unlabeled this compound serial dilution, 25 µL of radiolabeled ligand, and 25 µL of Kv1.5 membranes.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[3]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the nonspecific binding counts from the total binding counts. Determine the IC₅₀ of this compound by fitting the competition data to a sigmoidal dose-response curve.

Visualizations

cluster_Troubleshooting Troubleshooting Workflow for High Nonspecific Binding Start High Nonspecific Binding Observed CheckBuffer Optimize Assay Buffer? (pH, Salt) Start->CheckBuffer AddBlocker Add Blocking Agent? (e.g., BSA) CheckBuffer->AddBlocker No Improvement End Reduced Nonspecific Binding CheckBuffer->End Improved AddSurfactant Add Surfactant? (e.g., Tween-20) AddBlocker->AddSurfactant No Improvement AddBlocker->End Improved CheckCompound Check Compound Quality and Concentration? AddSurfactant->CheckCompound No Improvement AddSurfactant->End Improved CheckCompound->End Improved

Caption: Troubleshooting workflow for addressing high nonspecific binding.

cluster_MOA Mechanism of Action of this compound BMS This compound Kv Kv1.5 Potassium Channel BMS->Kv Binds to Block Blockage of K+ Efflux Kv->Block Inhibits AP Prolongation of Atrial Action Potential Block->AP

Caption: Simplified signaling pathway for this compound.

cluster_Workflow Radioligand Binding Assay Workflow Prep Prepare Reagents (Membranes, Ligand, this compound) Setup Set up Assay Plate (Total, Nonspecific, Competition) Prep->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Filter and Wash to Remove Unbound Ligand Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 Determination) Count->Analyze

Caption: Experimental workflow for a radioligand binding assay.

References

Validation & Comparative

Validating the Selectivity of BMS-919373 for IKur: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological selectivity profile of BMS-919373, a potent inhibitor of the ultra-rapidly activating delayed rectifier potassium current (IKur), with other relevant IKur inhibitors. The data presented is intended to assist researchers in evaluating the suitability of this compound for studies on atrial fibrillation and other related cardiovascular conditions.

Comparative Selectivity Profile of IKur Inhibitors

The selectivity of an ion channel inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding experimental results and undesirable side effects. This section provides a quantitative comparison of the inhibitory potency (IC50) of this compound and two other IKur inhibitors, AVE0118 and MK-0448, against a panel of key cardiac ion channels.

CompoundIKur (Kv1.5) IC50hERG (Kv11.1) IC50Nav1.5 IC50Cav1.2 IC50Other Notable Targets (IC50)
This compound 50 nM[1]>30 µM (selective)Not AvailableNot Available-
AVE0118 1.1 µM[2]~10 µM[3]>10 µM>10 µMIto (Kv4.3): 3.4 µM[2], IKACh: 4.5 µM[2]
MK-0448 8.6 nM[4]110 µMInactive up to 10 µMNot AvailableIKs (Kv7.1/KCNE1): 0.79 µM[4], Ito (Kv4.3): 2.3 µM

Note: While this compound is reported to be selective against sodium and calcium channels, specific IC50 values for Nav1.5 and Cav1.2 were not available in the reviewed literature.

Experimental Protocols

The following is a generalized protocol for determining the selectivity of a compound against a panel of cardiac ion channels using automated patch-clamp electrophysiology.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of human cardiac ion channels (e.g., Kv1.5, hERG, Nav1.5, Cav1.2) expressed in a stable cell line.

Materials:

  • Stable cell lines expressing the human ion channel of interest (e.g., HEK293 or CHO cells)

  • Appropriate cell culture medium and supplements

  • External and internal recording solutions specific for each ion channel

  • Test compound stock solution (e.g., in DMSO)

  • Positive control inhibitors for each ion channel

  • Automated patch-clamp system and associated consumables

Procedure:

  • Cell Preparation: Culture the stable cell lines according to standard protocols. On the day of the experiment, harvest the cells and prepare a single-cell suspension in the external recording solution.

  • Compound Preparation: Prepare a dilution series of the test compound in the external recording solution. The final DMSO concentration should be kept constant across all concentrations and should not exceed a level that affects channel activity (typically ≤0.1%).

  • Automated Patch-Clamp Assay:

    • Load the cell suspension, internal solution, external solution, and compound plate onto the automated patch-clamp system.

    • Initiate the automated protocol, which includes cell capture, seal formation, whole-cell configuration establishment, and application of a specific voltage protocol to elicit the ionic current of interest.

    • Record baseline currents in the absence of the compound.

    • Apply increasing concentrations of the test compound, allowing for sufficient time at each concentration for the effect to reach steady state.

    • Record the current inhibition at each concentration.

    • At the end of the experiment, apply a saturating concentration of a known blocker to confirm the identity of the recorded current.

  • Data Analysis:

    • Measure the peak current amplitude at each compound concentration.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of the compound concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Voltage Protocols: Specific voltage protocols are used to isolate and measure the current from each ion channel. These protocols are designed to control the channel's gating (opening, closing, and inactivation) and are optimized for each channel type. For recommended voltage protocols for key cardiac ion channels, refer to regulatory guidelines such as those provided by the FDA.

G cluster_prep Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis Cell_Culture Cell Culture (Stable Cell Line) Load_System Load System (Cells, Solutions, Compound) Cell_Culture->Load_System Compound_Prep Compound Dilution Series Compound_Prep->Load_System Whole_Cell Achieve Whole-Cell Configuration Load_System->Whole_Cell Voltage_Protocol Apply Voltage Protocol Whole_Cell->Voltage_Protocol Baseline_Recording Record Baseline Current Voltage_Protocol->Baseline_Recording Compound_Application Apply Compound Concentrations Baseline_Recording->Compound_Application Record_Inhibition Record Current Inhibition Compound_Application->Record_Inhibition Data_Normalization Normalize Current to Baseline Record_Inhibition->Data_Normalization CR_Curve Generate Concentration- Response Curve Data_Normalization->CR_Curve IC50_Determination Determine IC50 (Hill Equation) CR_Curve->IC50_Determination

Caption: Experimental workflow for ion channel selectivity profiling.

IKur (Kv1.5) Signaling in Atrial Cardiomyocytes

The IKur current, mediated by the Kv1.5 potassium channel, plays a critical role in the repolarization of the atrial action potential. Its activity is modulated by various signaling pathways. Understanding these pathways is crucial for interpreting the effects of IKur inhibitors.

G cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Signaling cluster_effect Electrophysiological Effect Kv1_5 Kv1.5 Channel (IKur) Repolarization Atrial Action Potential Repolarization Kv1_5->Repolarization Mediates K+ Efflux GPCR GPCR PKC Protein Kinase C (PKC) GPCR->PKC Activates PKC->Kv1_5 Phosphorylates & Inhibits

Caption: Simplified IKur (Kv1.5) signaling pathway in atrial myocytes.

References

A Comparative Analysis of BMS-919373 and Amiodarone for Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of BMS-919373, a selective Kv1.5 potassium channel inhibitor, and amiodarone, a multi-channel blocking antiarrhythmic agent. The information is intended to support research and development efforts in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

Introduction

Atrial fibrillation (AF) remains a significant clinical challenge, and the development of novel antiarrhythmic drugs is an ongoing area of intense research. This compound was developed as a potentially atrial-selective therapy by targeting the ultra-rapid delayed rectifier potassium current (IKur), encoded by the Kv1.5 channel, which is predominantly expressed in the atria. In contrast, amiodarone is a long-standing and effective treatment for a broad range of arrhythmias, including AF, but its complex pharmacology, involving the blockade of multiple ion channels, is associated with a significant side-effect profile. This guide presents a comparative overview of their mechanisms of action, electrophysiological effects, and clinical development status, based on available preclinical and clinical data.

Mechanism of Action

This compound: Selective IKur Inhibition

This compound is a small molecule designed to be a potent and selective inhibitor of the Kv1.5 potassium channel.[1][2] The IKur current plays a crucial role in the repolarization of the atrial action potential. By selectively blocking this channel, this compound was intended to prolong the atrial action potential duration and, consequently, the effective refractory period, thereby suppressing the re-entrant circuits that sustain atrial fibrillation. This atrial-selective mechanism was hypothesized to offer a better safety profile by avoiding effects on ventricular repolarization, which can lead to life-threatening arrhythmias like Torsades de Pointes (TdP).

cluster_atrial_myocyte Atrial Myocyte This compound This compound Kv1.5 Channel (Ikur) Kv1.5 Channel (Ikur) This compound->Kv1.5 Channel (Ikur) Inhibits Atrial APD Prolongation Atrial APD Prolongation Kv1.5 Channel (Ikur)->Atrial APD Prolongation Leads to Suppression of AF Suppression of AF Atrial APD Prolongation->Suppression of AF

Mechanism of Action of this compound.
Amiodarone: Multi-Channel Blockade

Amiodarone's antiarrhythmic effects are the result of its interaction with multiple cardiac ion channels and receptors.[3][4][5][6] It is classified as a Class III antiarrhythmic agent due to its primary effect of blocking potassium channels involved in repolarization, which prolongs the action potential duration.[3][4][6] However, it also exhibits properties of other antiarrhythmic classes, including:

  • Class I effects: Blockade of sodium channels, which slows conduction velocity.[4]

  • Class II effects: Non-competitive beta-adrenergic blocking properties.[3][6]

  • Class IV effects: Weak calcium channel blocking activity.[3][6]

This multi-channel blockade contributes to its high efficacy but also to its extensive and potentially severe side-effect profile, affecting organs such as the thyroid, lungs, and liver.[3]

cluster_cardiac_myocyte Cardiac Myocyte Amiodarone Amiodarone K+ Channels K+ Channels Amiodarone->K+ Channels Blocks Na+ Channels Na+ Channels Amiodarone->Na+ Channels Blocks Ca2+ Channels Ca2+ Channels Amiodarone->Ca2+ Channels Blocks Beta-Adrenergic Receptors Beta-Adrenergic Receptors Amiodarone->Beta-Adrenergic Receptors Blocks APD Prolongation APD Prolongation K+ Channels->APD Prolongation Conduction Slowing Conduction Slowing Na+ Channels->Conduction Slowing Reduced Automaticity Reduced Automaticity Ca2+ Channels->Reduced Automaticity Beta-Adrenergic Receptors->Reduced Automaticity Antiarrhythmic Effects Antiarrhythmic Effects APD Prolongation->Antiarrhythmic Effects Conduction Slowing->Antiarrhythmic Effects Reduced Automaticity->Antiarrhythmic Effects

Multi-Channel Mechanism of Action of Amiodarone.

Electrophysiological Effects: A Comparative Overview

Direct head-to-head preclinical or clinical studies comparing this compound and amiodarone are not publicly available, largely due to the discontinuation of this compound's development.[1][7] Therefore, the following tables summarize their electrophysiological effects based on data from separate studies.

In Vitro Electrophysiological Data
ParameterThis compoundAmiodarone
Primary Target Kv1.5 (IKur)Multiple ion channels
IC50 for Primary Target Data not publicly availableVaries by channel (µM range)
Effect on Atrial APD ProlongationProlongation
Effect on Ventricular APD Minimal to no effect (expected)Prolongation
Effect on IKr (hERG) Not a primary targetBlockade
Effect on INa Not a primary targetBlockade (use-dependent)
Effect on ICaL Not a primary targetWeak blockade

Note: Data for this compound is limited due to its developmental status. The effects of amiodarone are well-documented across numerous studies.

Preclinical and Clinical Electrophysiological Observations
ParameterThis compoundAmiodarone
Atrial Refractory Period Increased (inferred)Increased[4][8]
Ventricular Refractory Period No significant change (expected)Increased[4]
QTc Interval No significant change (expected)Prolonged[4]
PR Interval No significant change (expected)Prolonged
QRS Duration No significant change (expected)Prolonged

Clinical Development and Efficacy

This compound

The clinical development of this compound was discontinued. A Phase 1 trial (NCT02153437) designed to evaluate the effects of this compound on the atrial effective refractory period in subjects with a dual-chamber pacemaker was terminated due to insufficient enrollment.[1][7][9] A Phase 2 study (NCT02156076) in patients with paroxysmal atrial fibrillation was also terminated.[7] Consequently, there is no available clinical efficacy data for this compound in treating atrial fibrillation.

Amiodarone

Amiodarone is a widely used and effective antiarrhythmic drug for the management of atrial fibrillation.[4] Clinical trials and real-world data have consistently demonstrated its ability to convert AF to sinus rhythm and to maintain sinus rhythm in patients with both paroxysmal and persistent AF.[8][10][11] However, its use is often limited by a significant and potentially severe side-effect profile that requires careful patient monitoring.

Experimental Protocols

General Electrophysiological Recording in Preclinical Models

A common experimental approach to characterize the electrophysiological effects of antiarrhythmic compounds involves in vitro patch-clamp studies on isolated cardiomyocytes and in vivo electrophysiological studies in animal models.

cluster_workflow Electrophysiology Study Workflow Animal Model Animal Model Heart Isolation Heart Isolation Animal Model->Heart Isolation Langendorff Perfusion Langendorff Perfusion Heart Isolation->Langendorff Perfusion Electrode Placement Electrode Placement Langendorff Perfusion->Electrode Placement Baseline Recording Baseline Recording Electrode Placement->Baseline Recording Drug Administration Drug Administration Baseline Recording->Drug Administration Post-Drug Recording Post-Drug Recording Drug Administration->Post-Drug Recording Data Analysis Data Analysis Post-Drug Recording->Data Analysis

Typical Ex Vivo Cardiac Electrophysiology Workflow.

Methodology for In Vivo Electrophysiological Study with Amiodarone (Example):

  • Animal Model: A study by Suzuki et al. utilized rabbit hearts to compare the effects of amiodarone on atrial and ventricular conduction.

  • Heart Preparation: Hearts were isolated and perfused via the Langendorff method with a modified Tyrode's solution.

  • Electrophysiological Recordings: Optical mapping with a voltage-sensitive dye (e.g., RH237) was used to record action potentials from the epicardial surface of both atria and ventricles.

  • Drug Administration: Amiodarone was perfused at various concentrations to determine its effects on conduction velocity and action potential parameters.

  • Data Analysis: Conduction velocity was calculated from the activation maps generated from the optical recordings.

Summary and Conclusion

This compound and amiodarone represent two distinct pharmacological approaches to the management of atrial fibrillation. This compound, with its selective inhibition of the atrial-specific IKur current, embodied a targeted therapeutic strategy aimed at minimizing off-target effects, particularly on ventricular repolarization. However, its clinical development was halted, leaving its potential efficacy and safety in humans unproven.

Amiodarone, in contrast, is a highly effective, non-selective antiarrhythmic agent that has been a cornerstone of AF management for decades. Its broad mechanism of action, while contributing to its efficacy, is also responsible for a significant burden of adverse effects.

The comparison of these two agents highlights a fundamental challenge in antiarrhythmic drug development: the trade-off between target selectivity and clinical efficacy. While the concept of atrial-selective therapy remains highly attractive, the clinical failure of several selective agents, including this compound, underscores the complexity of atrial fibrillation pathophysiology and the difficulty in translating selective pharmacology into robust clinical benefit. Future research may focus on novel targets or combination therapies that can achieve the efficacy of broad-spectrum agents like amiodarone with a more favorable safety profile.

References

Comparative Guide to BMS-919373 and Alternative Kv1.5 Potassium Channel Inhibitors for Atrial Fibrillation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational Kv1.5 potassium channel inhibitor, BMS-919373, with other notable alternatives for the potential treatment of atrial fibrillation. The information is compiled from preclinical data to assist researchers in evaluating target engagement and validation strategies.

Executive Summary

This compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier current (IKur) in the human atrium. Inhibition of this channel is a key strategy in the development of atrial-selective antiarrhythmic drugs. This guide compares the in vitro potency and selectivity of this compound with other Kv1.5 inhibitors, namely DPO-1, vernakalant, and XEN-D0103. The primary assays used to validate the target engagement of these compounds, electrophysiology (specifically patch-clamp) and rubidium efflux assays, are also detailed.

Data Presentation: In Vitro Potency and Selectivity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against the Kv1.5 channel and other cardiac ion channels to indicate selectivity.

CompoundTargetIC50Selectivity Information
This compound Kv1.5 (IKur) 50 nM Selective versus hERG, Na, and Ca channels.
DPO-1Kv1.50.31 µM - 0.78 µM8-fold selective for IKur over Ito; >20-fold over IK1, IKr, and IKs.[1] ~15-fold more selective for Kv1.5 over Kv3.1.[2]
VernakalantKv1.5µM rangeMulti-channel blocker, also inhibits sodium channels.[3][4]
XEN-D0103Kv1.525 nM>500-fold selectivity over hERG, Kv4.3, Nav1.5, Cav1.2, and Kir2.1.[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Kv1_5_Signaling_Pathway cluster_membrane Atrial Myocyte Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Kv1_5 Kv1.5 Channel (IKur) K_ion K+ Kv1_5->K_ion Efflux Repolarization Action Potential Repolarization K_ion->Repolarization Leads to K_out High [K+] K_in Low [K+] BMS_919373 This compound BMS_919373->Kv1_5 Inhibition Electrophysiology_Workflow start Prepare cells expressing Kv1.5 patch Establish whole-cell patch clamp configuration start->patch record_base Record baseline Kv1.5 currents patch->record_base apply_drug Apply this compound or alternative record_base->apply_drug record_drug Record Kv1.5 currents in presence of drug apply_drug->record_drug analyze Analyze current inhibition to determine IC50 record_drug->analyze end Data Interpretation analyze->end Rubidium_Efflux_Workflow start Load cells expressing Kv1.5 with Rubidium (Rb+) wash Wash to remove extracellular Rb+ start->wash incubate Incubate with this compound or alternative wash->incubate depolarize Depolarize cells to open Kv1.5 channels incubate->depolarize collect Collect supernatant (containing effluxed Rb+) depolarize->collect lyse Lyse cells (containing intracellular Rb+) depolarize->lyse measure Measure Rb+ content by atomic absorption spectroscopy collect->measure lyse->measure calculate Calculate % Rb+ efflux inhibition measure->calculate

References

A Head-to-Head Comparison of BMS-919373 and its Analogs for Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical candidate BMS-919373 and its analogs, focusing on their performance as selective inhibitors of the Kv1.5 potassium channel (IKur) for the potential treatment of atrial fibrillation. The data presented is derived from preclinical studies aimed at optimizing the phenyl quinazoline series of compounds.

Executive Summary

This compound, also known as 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide, was identified as a lead clinical candidate from a series of phenyl quinazoline analogs due to its potent and selective inhibition of the IKur current, combined with a favorable pharmacokinetic profile, particularly its low brain penetration. A key precursor, 5-phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine (Compound 1), was a potent IKur blocker but was hampered by unacceptable levels of brain penetration. This guide will focus on the comparative data between this compound (referred to as Compound 25 in some literature) and its precursor, Compound 1, as well as other relevant analogs from the optimization series.

Data Presentation: Quantitative Comparison of Analogs

The following tables summarize the key structure-activity relationship (SAR) data for this compound and its primary analog, Compound 1. The optimization efforts focused on modifying the C2' position of the quinazoline core to reduce brain penetration while maintaining potency and selectivity.

Table 1: In Vitro Potency and Selectivity

CompoundIKur IC50 (nM)hERG IC50 (µM)Selectivity (hERG/IKur)
Compound 1 20>30>1500
This compound (Compound 25) 35>30>850

Table 2: Pharmacokinetic Properties

CompoundRat Brain/Plasma Ratio
Compound 1 High (unacceptable)
This compound (Compound 25) Low (acceptable)

Experimental Protocols

Detailed methodologies for the key experiments are crucial for interpreting the comparative data.

IKur (Kv1.5) Inhibition Assay

The potency of the compounds against the human Kv1.5 channel was assessed using a whole-cell patch-clamp electrophysiology assay.

  • Cell Line: A stable cell line (e.g., HEK293) expressing the human Kv1.5 channel (KCNA5 gene) was used.

  • Voltage Protocol: Cells were held at a potential of -80 mV. The IKur current was elicited by a series of depolarizing voltage steps.

  • Compound Application: Compounds were perfused at various concentrations to determine the concentration-dependent block of the peak IKur current.

  • Data Analysis: The IC50 values were calculated by fitting the concentration-response data to a standard logistical equation.

hERG Selectivity Assay

To assess the risk of ventricular arrhythmias, selectivity was determined against the hERG (Kv11.1) channel.

  • Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the human hERG channel was utilized.

  • Voltage Protocol: A specific voltage protocol designed to elicit the characteristic hERG tail current was applied.

  • Compound Application: Similar to the IKur assay, compounds were applied at a range of concentrations.

  • Data Analysis: The inhibition of the hERG tail current was measured, and IC50 values were determined.

In Vivo Brain Penetration Study

The brain-to-plasma concentration ratio was determined in rats to assess the central nervous system (CNS) exposure.

  • Animal Model: Male Sprague-Dawley rats were used.

  • Dosing: Compounds were administered via an appropriate route (e.g., intravenous infusion).

  • Sample Collection: At a specified time point post-dose, blood and brain tissue samples were collected.

  • Analysis: The concentrations of the compounds in plasma and brain homogenate were quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculation: The brain/plasma ratio was calculated to indicate the extent of brain penetration.

Mandatory Visualizations

Signaling Pathway: IKur Inhibition in Atrial Cardiomyocytes

Atrial_Action_Potential cluster_AP Atrial Action Potential cluster_Drug_Action Drug Mechanism of Action Phase 0 Phase 0 (Depolarization) Na+ influx Phase 1 Phase 1 (Early Repolarization) K+ efflux (Ito) Phase 0->Phase 1 Phase 2 Phase 2 (Plateau) Ca2+ influx Phase 1->Phase 2 Phase 3 Phase 3 (Repolarization) K+ efflux (IKur, IKr, IKs) Phase 2->Phase 3 Phase 4 Phase 4 (Resting Potential) Phase 3->Phase 4 BMS_Analogs This compound & Analogs IKur IKur (Kv1.5) Channel BMS_Analogs->IKur Inhibits IKur->Phase 3 Contributes to Prolongation Prolongation of Atrial Action Potential Duration (APD)

Caption: Mechanism of IKur inhibition on the atrial action potential.

Experimental Workflow for Analog Optimization

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Decision Candidate Selection Synthesis Analog Synthesis (Modification at C2') IKur_Assay IKur Potency Assay (Patch Clamp) Synthesis->IKur_Assay Selectivity_Screen Selectivity Screening (hERG, Na+, Ca2+ channels) IKur_Assay->Selectivity_Screen Metabolic_Stability Metabolic Stability Assay Selectivity_Screen->Metabolic_Stability PK_Study Pharmacokinetic Study (Rat) Metabolic_Stability->PK_Study Brain_Penetration Brain/Plasma Ratio Determination PK_Study->Brain_Penetration SAR_Analysis SAR Analysis Brain_Penetration->SAR_Analysis SAR_Analysis->Synthesis Design Next Generation Lead_Candidate Lead Candidate (this compound) SAR_Analysis->Lead_Candidate Optimized Profile

Caption: Workflow for the optimization of the phenyl quinazoline series.

A Comparative Guide to the Electrophysiological Effects of BMS-919373

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of BMS-919373, a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), with other notable IKur inhibitors, MK-0448 and AVE0118. The data presented is compiled from various preclinical and clinical studies to offer a comprehensive overview for research and drug development in the field of cardiac electrophysiology, particularly for atrial fibrillation.

Atrial-Selective IKur Inhibition: A Therapeutic Target

The IKur current, mediated by the Kv1.5 potassium channel, is predominantly expressed in the atria compared to the ventricles. This atrial-specific expression makes it an attractive therapeutic target for the treatment of atrial fibrillation (AF), with the potential to avoid proarrhythmic ventricular effects associated with non-selective potassium channel blockers. This compound was developed as a potent and selective IKur inhibitor for this purpose.

Comparative Electrophysiological Data

The following tables summarize the key electrophysiological parameters of this compound in comparison to MK-0448 and AVE0118. It is important to note that the data are collated from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50Species/Cell LineOther Ion Channels Inhibited (at higher concentrations)
This compound IKur (Kv1.5)50 nMNot specifiedSelective versus hERG, Na+, and Ca2+ channels
MK-0448 IKur (Kv1.5)~10 - 72 nMHuman atrial myocytes, CHO cellsIKs (at ~70-fold higher concentration)
AVE0118 IKur (Kv1.5)~6.9 µMHuman atrial cellsIto, IK,ACh, INa

Table 2: Effects on Atrial Action Potential Duration (APD) and Effective Refractory Period (ERP)

CompoundExperimental ModelConditionEffect on Atrial APDEffect on Atrial ERPVentricular Effects
This compound Rabbit and canine modelsNot specifiedProlongationProlongationMinimal
MK-0448 Human atrial trabeculaeSinus RhythmShorteningShorteningNo effect on ventricular refractoriness in dogs
Human atrial trabeculaePermanent AFProlongationProlongation
Anesthetized dogsNormalProlongationProlongationNo effect on ventricular refractoriness
AVE0118 Canine coronary-perfused atriaNormalNo significant change in APD70-90ProlongationNo significant change in ventricular ERP or APD
Goat model of AFPost-cardioversionPronounced prolongationPronounced prolongationNo change in QT interval

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.

IKur_Signaling_Pathway cluster_membrane Atrial Myocyte Membrane Kv1_5 Kv1.5 Channel (IKur) Repolarization Atrial Action Potential Repolarization Kv1_5->Repolarization Contributes to K_ion_out K+ Ion K_ion_in K+ Ion K_ion_in->K_ion_out Efflux BMS919373 This compound BMS919373->Kv1_5 Inhibition Prolongation APD Prolongation ERP Prolongation BMS919373->Prolongation Leads to MK0448 MK-0448 MK0448->Kv1_5 Inhibition MK0448->Prolongation Leads to AVE0118 AVE0118 AVE0118->Kv1_5 Inhibition AVE0118->Prolongation Leads to Electrophysiology_Workflow cluster_IKur IKur Measurement (Whole-Cell Patch Clamp) cluster_APD Action Potential Duration (APD) Measurement Cell_Prep_IKur Cell Preparation (e.g., CHO cells expressing Kv1.5 or isolated atrial myocytes) Patch_Pipette Patch Pipette Preparation (filled with intracellular solution) Cell_Prep_IKur->Patch_Pipette re-record Seal_Formation Giga-seal Formation Patch_Pipette->Seal_Formation re-record Whole_Cell_Config Whole-Cell Configuration Seal_Formation->Whole_Cell_Config re-record Voltage_Clamp Voltage Clamp Protocol (depolarizing voltage steps) Whole_Cell_Config->Voltage_Clamp re-record Current_Recording Record IKur Current Voltage_Clamp->Current_Recording re-record Drug_Application_IKur Compound Application (this compound or alternative) Current_Recording->Drug_Application_IKur re-record Drug_Application_IKur->Current_Recording re-record IC50_Determination IC50 Determination Drug_Application_IKur->IC50_Determination Tissue_Prep_APD Atrial Tissue Preparation (e.g., isolated trabeculae or perfused atrium) Microelectrode Microelectrode Impalement Tissue_Prep_APD->Microelectrode re-record Pacing Electrical Pacing (e.g., 1 Hz) Microelectrode->Pacing re-record AP_Recording Record Action Potentials Pacing->AP_Recording re-record Drug_Application_APD Compound Application AP_Recording->Drug_Application_APD re-record Drug_Application_APD->AP_Recording re-record APD_Measurement Measure APD90, ERP Drug_Application_APD->APD_Measurement

A Comparative Guide to Kv1.5 Channel Inhibition in Cardiac Myocytes: Efficacy and Alternatives to BMS-919373

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct comparative studies on the efficacy of BMS-919373 in different cardiac cell types are not extensively available in the public domain, its mechanism as a selective inhibitor of the Kv1.5 potassium channel provides a strong basis for understanding its cell-specific effects. The Kv1.5 channel, which conducts the ultra-rapid delayed rectifier potassium current (IKur), is a key regulator of the cardiac action potential, with notably different roles in atrial and ventricular myocytes. This guide provides a comprehensive comparison of the electrophysiological context of Kv1.5 inhibition, alternatives to this compound, and the experimental methodologies used to assess their efficacy.

The Atrial-Specific Nature of the IKur Current

The rationale for developing Kv1.5 inhibitors like this compound for conditions such as atrial fibrillation lies in the differential expression and function of the IKur current between the atria and ventricles. While the Kv1.5 protein is present in both atrial and ventricular tissue, a functional IKur current is a prominent feature of human atrial myocytes but is largely absent in ventricular myocytes. This atrial-specific activity makes the Kv1.5 channel an attractive target for developing drugs that can selectively modulate atrial electrophysiology without affecting ventricular function, thereby reducing the risk of ventricular proarrhythmias.

The primary role of IKur in atrial myocytes is to contribute to the early phase of repolarization (Phase 1) and the plateau phase (Phase 2) of the action potential. Inhibition of this current is expected to prolong the atrial action potential duration (APD) and the effective refractory period (ERP), which are key mechanisms for suppressing and preventing atrial arrhythmias.

Comparative Efficacy of Kv1.5 Inhibitors

Several pharmacological agents targeting the Kv1.5 channel have been developed. The following table summarizes available data on their efficacy, primarily in atrial myocytes. It is important to note that direct head-to-head comparisons are limited, and efficacy can vary based on experimental conditions.

CompoundTarget(s)IC50 for IKur (in human atrial myocytes)Key Electrophysiological Effects in Atrial Myocytes
This compound Selective Kv1.5 inhibitorData not publicly availableInvestigated for atrial fibrillation, suggesting an effect on atrial repolarization.
Vernakalant Kv1.5, Ito, INa, IKACh~13 µMProlongs atrial ERP, slows conduction. Approved in some regions for acute conversion of atrial fibrillation.
AVE0118 Kv1.5, Ito, IKACh~6.9 µMProlongs atrial APD.
XEN-D0101 Selective Kv1.5 inhibitorData not publicly availableSelectively blocks IKur and prolongs atrial ERP in preclinical models.

Alternative Therapeutic Strategies for Atrial Fibrillation

Beyond selective Kv1.5 inhibition, other therapeutic strategies for atrial fibrillation target different ion channels or signaling pathways.

Therapeutic StrategyDrug ExamplesMechanism of Action
Multi-ion channel blockers Amiodarone, DronedaroneBlock multiple potassium, sodium, and calcium channels.
Sodium channel blockers Flecainide, PropafenoneInhibit the fast inward sodium current (INa), slowing conduction.
Beta-blockers Metoprolol, AtenololBlock the effects of adrenaline on the heart, slowing heart rate.
Calcium channel blockers Diltiazem, VerapamilBlock L-type calcium channels, slowing atrioventricular conduction.

Experimental Protocols

The following section details a standard experimental protocol for assessing the efficacy of ion channel inhibitors on cardiac myocytes.

Electrophysiological Recording of IKur in Human Atrial Myocytes using Patch-Clamp Technique

1. Cell Isolation:

  • Human atrial tissue is obtained from patients undergoing cardiac surgery, with informed consent.

  • The tissue is minced and enzymatically digested using a solution containing collagenase and protease to isolate individual atrial myocytes.

2. Patch-Clamp Recording:

  • Isolated myocytes are transferred to a recording chamber on an inverted microscope.

  • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with an internal solution.

  • The internal solution typically contains (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, and 0.1 GTP, with the pH adjusted to 7.2 with KOH.

  • The external solution (Tyrode's solution) typically contains (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • To isolate IKur, other ion channels are often blocked pharmacologically. For example, the L-type Ca2+ current can be blocked with nifedipine, and the Na+ current with tetrodotoxin.

3. Voltage-Clamp Protocol:

  • Cells are held at a holding potential of -80 mV.

  • To elicit IKur, depolarizing voltage steps are applied, for example, to potentials ranging from -40 mV to +60 mV for 200-500 ms.

  • The current is measured during these depolarizing pulses.

4. Data Analysis:

  • The peak outward current at each voltage step is measured.

  • Dose-response curves are generated by applying increasing concentrations of the test compound (e.g., this compound) and measuring the percentage of IKur inhibition.

  • The IC50 value, the concentration at which 50% of the current is inhibited, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_atrium Atrial Myocyte cluster_ventricle Ventricular Myocyte Atrial_AP Atrial Action Potential IKur IKur (Kv1.5) Atrial_AP->IKur Depolarization Repolarization Repolarization IKur->Repolarization K+ efflux Ventricular_AP Ventricular Action Potential IKur_absent IKur (functionally absent) Ventricular_AP->IKur_absent BMS919373 This compound BMS919373->IKur Inhibits

Caption: Signaling pathway of Kv1.5 (IKur) in atrial vs. ventricular myocytes and the target of this compound.

start Start: Isolate Human Atrial Myocytes patch_clamp Perform Whole-Cell Patch-Clamp start->patch_clamp voltage_protocol Apply Voltage-Clamp Protocol to Elicit IKur patch_clamp->voltage_protocol drug_application Apply Test Compound (e.g., this compound) voltage_protocol->drug_application record_current Record IKur Inhibition drug_application->record_current analyze_data Analyze Data (Dose-Response, IC50) record_current->analyze_data end End: Determine Efficacy analyze_data->end

Comparative Cross-Reactivity Profiling of BMS-919373 and Alternative Kv1.5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BMS-919373 with Other Kv1.5 Inhibitors Supported by Experimental Data.

This compound is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5, which is responsible for the ultra-rapid delayed rectifier current (IKur) in the human atrium.[1][2][3][4] As the IKur is predominantly expressed in the atria, its inhibition is a key therapeutic strategy for the management of atrial fibrillation.[1][5] The development of this compound was discontinued, but its profile as a selective IKur inhibitor remains a valuable benchmark for the development of new antiarrhythmic drugs.[5] This guide provides a comparative analysis of the cross-reactivity profile of this compound with other notable Kv1.5 inhibitors, vernakalant and AVE0118, supported by available preclinical data.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against their primary target, Kv1.5, and a panel of off-target ion channels. This data is crucial for assessing the selectivity and potential for off-target effects of these compounds.

Ion Channel This compound IC50 (µM) Vernakalant IC50 (µM) AVE0118 IC50 (µM)
Kv1.5 (IKur) Selective and potent inhibitor (specific IC50 not publicly available)[1][2][4]Blocks IKur[6][7]1.1[8]
hERG (IKr) Not specifiedMinimally blocks[7]8.4[8]
Nav1.5 (Peak INa) Not specifiedModerate, frequency-dependent block[6]Not specified
Cav1.2 (ICa,L) Not specifiedNot specifiedInactive[8]
Kv4.3 (Ito) Not specifiedBlocks[6]3.4[8]
Kir3.1/3.4 (IKAch) Not specifiedBlocks[7]4.5[8]
Kir2.x (IK1) Not specifiedNot specifiedGood selectivity against[8]
KCNQ1/minK (IKs) Not specifiedInactive[8]Inactive[8]
KATP Not specifiedInactive[8]Inactive[8]

Signaling Pathway and Drug Targets

The following diagram illustrates the primary ion channels involved in the cardiac action potential and highlights the targets of this compound and its alternatives.

cluster_AP Cardiac Action Potential cluster_channels Ion Channels cluster_drugs Inhibitors Depolarization Phase 0 (Depolarization) EarlyRepol Phase 1 (Early Repolarization) Plateau Phase 2 (Plateau) Repolarization Phase 3 (Repolarization) Resting Phase 4 (Resting Potential) Nav15 Nav1.5 (INa) Nav15->Depolarization Kv43 Kv4.3 (Ito) Kv43->EarlyRepol Cav12 Cav1.2 (ICa,L) Cav12->Plateau Kv15 Kv1.5 (IKur) Kv15->Repolarization hERG hERG (IKr) hERG->Repolarization IKAch IKAch IKAch->Repolarization BMS This compound BMS->Kv15 Vernakalant Vernakalant Vernakalant->Nav15 Vernakalant->Kv43 Vernakalant->Kv15 Vernakalant->IKAch AVE0118 AVE0118 AVE0118->Kv43 AVE0118->Kv15 AVE0118->hERG AVE0118->IKAch

Figure 1: Ion channel targets of Kv1.5 inhibitors.

Experimental Protocols

To determine the cross-reactivity profile of a compound like this compound, two primary experimental methodologies are employed: electrophysiology and radioligand binding assays.

Electrophysiology Assay Workflow

Automated patch-clamp electrophysiology is the gold standard for assessing the functional effects of a compound on ion channel activity.

cluster_workflow Electrophysiology Workflow CellPrep Cell Culture (Stable expression of target ion channel) Harvest Cell Harvesting & Seeding (Automated patch-clamp chip) CellPrep->Harvest Patch Automated Patching (Gigaohm seal formation) Harvest->Patch Record Baseline Recording (Voltage-clamp protocol) Patch->Record Compound Compound Application (Increasing concentrations) Record->Compound Washout Washout Compound->Washout Analysis Data Analysis (IC50 determination) Washout->Analysis

Figure 2: Automated electrophysiology workflow.

Detailed Electrophysiology Protocol:

  • Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing the human ion channel of interest (e.g., Kv1.5, hERG, Nav1.5, Cav1.2) are cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are harvested, washed, and resuspended in an appropriate external solution.

  • Automated Patch-Clamp: The cell suspension is loaded into an automated patch-clamp system (e.g., SyncroPatch or Patchliner). The system automatically positions cells onto a planar patch-clamp chip and forms gigaohm seals.

  • Whole-Cell Configuration: The whole-cell configuration is established to allow for voltage control of the cell membrane and recording of ionic currents.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic current of the target ion channel. For example, to record IKur from Kv1.5-expressing cells, the membrane potential is held at -80 mV and depolarizing steps to +40 mV are applied.

  • Baseline Recording: Stable baseline currents are recorded for a few minutes before the application of the test compound.

  • Compound Application: this compound or an alternative is applied at increasing concentrations to determine a concentration-response relationship.

  • Washout: The compound is washed out to assess the reversibility of any observed effects.

  • Data Analysis: The peak current amplitude at each concentration is measured and normalized to the baseline current. The resulting data are fitted to a Hill equation to determine the IC50 value.

Radioligand Binding Assay Workflow

Radioligand binding assays are a high-throughput method to assess the affinity of a compound for a specific receptor or ion channel.

cluster_workflow Radioligand Binding Assay Workflow MembranePrep Membrane Preparation (From cells expressing target) Incubation Incubation (Membranes, radioligand, competitor) MembranePrep->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis Data Analysis (Determine Ki) Counting->Analysis

Figure 3: Radioligand binding assay workflow.

Detailed Radioligand Binding Assay Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the ion channel of interest.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand for the target channel and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 is determined from the resulting competition curve, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Conclusion

While this compound was developed as a highly selective Kv1.5 inhibitor, a comprehensive public cross-reactivity profile is not available. In contrast, vernakalant and AVE0118 are known to interact with multiple ion channels, which may contribute to their clinical efficacy and side-effect profiles.[6][7][8] The provided experimental protocols outline the standard methodologies used to generate the critical cross-reactivity data necessary for the preclinical safety and selectivity assessment of novel ion channel modulators. For drug development professionals, a thorough understanding of a compound's off-target interactions is paramount for predicting potential clinical outcomes and ensuring patient safety.

References

A Preclinical Benchmark Analysis of the Investigational IKur Inhibitor BMS-919373 Against Established Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical overview of BMS-919373, a selective inhibitor of the ultra-rapidly activating delayed rectifier potassium current (IKur), benchmarked against a panel of established antiarrhythmic drugs: vernakalant, flecainide, amiodarone, and dronedarone. Due to the discontinuation of this compound's clinical development, this comparison is based on available preclinical data and is intended to offer a retrospective analysis of its potential therapeutic profile for atrial fibrillation (AF).

Executive Summary

This compound was a potent and selective inhibitor of the Kv1.5 potassium channel, the molecular correlate of the IKur current, which plays a significant role in atrial repolarization. Preclinical data suggested that by selectively targeting IKur, this compound could prolong the atrial effective refractory period (AERP) with minimal effects on ventricular electrophysiology, a desirable characteristic for reducing the risk of proarrhythmias. This guide synthesizes in vitro ion channel activity and in vivo efficacy data from animal models of AF to provide a comparative perspective on the preclinical performance of this compound relative to established antiarrhythmic agents with diverse mechanisms of action.

Data Presentation: A Comparative Analysis of Preclinical Properties

The following tables summarize the available quantitative data for this compound and the selected comparator drugs, focusing on their in vitro potency against key cardiac ion channels and their efficacy in preclinical models of atrial fibrillation.

Table 1: Comparative In Vitro Ion Channel Potency (IC50, µM)

DrugPrimary Target(s)IKur (Kv1.5)IKr (hERG)INa (Nav1.5)ICa (Cav1.2)IKACh
This compound IKur 0.05 >100>100>100-
VernakalantIKur, INa9[1]21[2]95 (SR), 84 (AF)[2]84 (SR)[2]10[1]
FlecainideINa->1010.7[3]--
AmiodaroneMultiple-0.8[4]3.6 (activated state)[5][6], 178.1 (tonic block)[4]--
DronedaroneMultiple-~9[7]0.7 (Vhold -80mV)[8]0.4 (Vhold -40mV)[8][9]0.01-0.063[7]

Table 2: Comparative In Vivo Efficacy in Animal Models of Atrial Fibrillation

DrugAnimal ModelKey Efficacy Endpoints
This compound Rabbit, CanineShowed robust anti-arrhythmic effects.[10]
VernakalantDog, PigSelectively prolonged atrial refractoriness with no effect on ventricular refractoriness.[11][12]
FlecainideHorseTerminated acutely induced AF and decreased AF duration.[13] In another study, it caused a decrease in atrial fibrillatory rate and restored sinus rhythm in horses with induced AF.[14][15][16]
AmiodaroneDogReversed electrical and structural remodeling in a persistent AF model.[17]
DronedaroneDogAttenuated the duration of sustained AF by prolonging AERP more than aAPD.[18][19][20]

Note: This table provides a qualitative summary of efficacy. Direct quantitative comparison is challenging due to variations in animal models, AF induction protocols, and measured endpoints across studies.

Experimental Protocols

The data presented in this guide are derived from standard preclinical methodologies for evaluating antiarrhythmic drugs. Below are detailed descriptions of the key experimental protocols.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the potency and selectivity of a compound on specific cardiac ion channels.

Methodology:

  • Cell Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express the human cardiac ion channel of interest (e.g., Kv1.5, hERG, Nav1.5, Cav1.2). Alternatively, primary cardiomyocytes can be isolated from animal hearts (e.g., guinea pig, rabbit).

  • Recording Configuration: The whole-cell patch-clamp technique is employed. A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the entire cell.

  • Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to elicit ionic currents through the channel of interest. These protocols are designed to assess different states of the channel (resting, open, inactivated).

    • For Kv1.5 (IKur): Cells are typically held at a negative holding potential (e.g., -80 mV) and then depolarized to various test potentials (e.g., -40 to +60 mV) to activate the channels.

    • For hERG (IKr): A "tail pulse" protocol is used, where cells are depolarized to a positive potential to open and then inactivate the channels, followed by a repolarizing step to a negative potential to record the deactivating tail current.

    • For Nav1.5 (INa): Rapid depolarizing pulses from a negative holding potential (e.g., -120 mV) are used to elicit the fast-inactivating sodium current.

  • Data Analysis: The peak current amplitude is measured in the absence and presence of increasing concentrations of the test compound. A concentration-response curve is generated, and the IC50 value (the concentration at which the current is inhibited by 50%) is calculated using the Hill equation.

In Vivo Efficacy: Animal Models of Atrial Fibrillation

Objective: To evaluate the ability of a compound to prevent the induction of or terminate ongoing atrial fibrillation.

Methodology:

  • Animal Selection: Common large animal models for AF research include dogs, pigs, goats, and horses, as their cardiac physiology more closely resembles that of humans.

  • Anesthesia and Instrumentation: Animals are anesthetized, and catheters are inserted into the heart via blood vessels to record intracardiac electrograms and to deliver electrical stimuli for pacing.

  • Induction of Atrial Fibrillation:

    • Rapid Atrial Pacing (RAP): The atria are paced at a high frequency (e.g., 400-600 beats per minute) for a sustained period (minutes to weeks). This can lead to electrical and structural remodeling of the atria, making them more susceptible to AF. In some protocols, this is combined with autonomic stimulation (e.g., phenylephrine infusion to increase vagal tone) to promote sustained AF.[18][19][21][22]

    • Programmed Electrical Stimulation: A series of precisely timed premature electrical stimuli are delivered to the atria to induce re-entrant arrhythmias.

  • Drug Administration: The test compound is administered intravenously or orally.

  • Efficacy Assessment:

    • Termination of AF: The ability of the drug to convert induced, sustained AF back to normal sinus rhythm is assessed.

    • Prevention of AF Induction: The drug is administered before attempting to induce AF, and its ability to prevent the initiation of the arrhythmia is evaluated.

    • Electrophysiological Parameter Measurement: Key parameters such as the atrial effective refractory period (AERP) and action potential duration (APD) are measured before and after drug administration to understand the mechanism of action.

Mandatory Visualizations

Signaling Pathway of this compound

BMS919373_Mechanism cluster_atrial_myocyte Atrial Myocyte cluster_outcome Electrophysiological Outcome Action Potential Action Potential Repolarization Repolarization Action Potential->Repolarization Phase 3 IKur Current IKur Current Repolarization->IKur Current is driven by Kv1.5 Channel Kv1.5 Channel IKur Current->Kv1.5 Channel is conducted through Prolonged AERP Prolonged AERP Kv1.5 Channel->Prolonged AERP leads to BMS919373 This compound BMS919373->Kv1.5 Channel Inhibits

Caption: Mechanism of action of this compound in an atrial myocyte.

Experimental Workflow for Preclinical Antiarrhythmic Drug Evaluation

Antiarrhythmic_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Ion Channel Screening Ion Channel Screening Patch Clamp Assay Patch Clamp Assay Ion Channel Screening->Patch Clamp Assay IC50 Determination IC50 Determination Patch Clamp Assay->IC50 Determination Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile Animal Model Selection Animal Model Selection Selectivity Profile->Animal Model Selection Guides AF Induction AF Induction Animal Model Selection->AF Induction Drug Administration Drug Administration AF Induction->Drug Administration Efficacy Evaluation Efficacy Evaluation Drug Administration->Efficacy Evaluation

Caption: A typical experimental workflow for evaluating a novel antiarrhythmic drug.

References

Independent Verification of BMS-919373's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Kv1.5 potassium channel inhibitor BMS-919373 with alternative compounds. Due to the discontinuation of this compound's clinical development, publicly available independent verification of its mechanism is limited. This guide therefore synthesizes information from the developer (Bristol-Myers Squibb) and compares it with published data for other well-characterized Kv1.5 inhibitors.

Mechanism of Action: Targeting the Kv1.5 Potassium Channel

This compound was developed as a selective inhibitor of the voltage-gated potassium channel Kv1.5.[1][2][3] The Kv1.5 channel conducts the ultra-rapid delayed rectifier potassium current (IKur), which is predominantly expressed in the atria of the heart and plays a crucial role in the repolarization phase of the atrial action potential. By blocking this channel, this compound was designed to prolong the atrial effective refractory period (AERP), a key strategy in the management of atrial fibrillation.

dot

cluster_membrane Atrial Myocyte Membrane Kv1_5 Kv1.5 Channel (IKur) Prolonged_AERP Prolonged Atrial Effective Refractory Period Kv1_5->Prolonged_AERP Leads to BMS_919373 This compound BMS_919373->Kv1_5 Inhibition AF_Suppression Suppression of Atrial Fibrillation Prolonged_AERP->AF_Suppression Results in

Figure 1: Proposed mechanism of action for this compound.

Comparative Analysis of Kv1.5 Inhibitors

CompoundTarget(s)IC50 (Kv1.5)Selectivity ProfileDevelopment Status
This compound Kv1.5 (IKur)50 nM[3]Selective vs. hERG, Na+, Ca2+ channels[3]Discontinued[4]
Vernakalant Kv1.5 (IKur), Ito, IK,ACh, Na+ channels~13 µMMulti-channel blocker[5]Approved in EU[6]
AVE0118 Kv1.5 (IKur), Ito, IK,ACh6.9 µM[5][7]Also blocks Ito and IK,ACh[5][7]Development likely halted[7]
MK-0448 Kv1.5 (IKur)8.6 nMHigh degree of selectivity for IKur[8]Development discontinued[8][9]

Experimental Protocols

The primary method for verifying the mechanism of action of Kv1.5 inhibitors is the patch-clamp electrophysiology technique. This allows for the direct measurement of ion channel currents in isolated cells.

Whole-Cell Patch-Clamp Protocol for Kv1.5 Current Measurement

This protocol is a generalized procedure based on methodologies reported in studies of Kv1.5 inhibitors.

1. Cell Preparation:

  • Use a stable cell line heterologously expressing the human Kv1.5 channel (e.g., HEK293 or CHO cells).

  • Culture cells to 70-80% confluency on glass coverslips.

  • Prior to recording, separate cells into a single-cell suspension using a non-enzymatic dissociation solution.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Test Compound Solutions: Prepare stock solutions of this compound and other inhibitors in DMSO. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal (>1 GΩ) on a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Elicit Kv1.5 currents using a voltage-step protocol, for example, depolarizing steps from -40 mV to +60 mV in 10 mV increments for 500 ms, followed by a repolarizing step to -40 mV.

  • Perfuse the cell with the external solution containing the test compound at various concentrations to determine the dose-dependent inhibition of the Kv1.5 current.

4. Data Analysis:

  • Measure the peak outward current at each voltage step.

  • Calculate the percentage of current inhibition for each concentration of the test compound.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

dot

cluster_workflow Experimental Workflow Cell_Prep Cell Preparation (Kv1.5 expressing cell line) Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Prep->Patch_Clamp Solution_Prep Solution Preparation (Internal, External, Test Compounds) Solution_Prep->Patch_Clamp Data_Acquisition Data Acquisition (Kv1.5 current measurement) Patch_Clamp->Data_Acquisition Analysis Data Analysis (IC50 determination) Data_Acquisition->Analysis Verification Mechanism Verification Analysis->Verification

References

Safety Operating Guide

Prudent Disposal of BMS-919373: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is critical to handle BMS-919373 with appropriate personal protective equipment (PPE). Based on safety data for analogous compounds, this includes:

  • Eye Protection: Wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[3]

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin Protection: Avoid skin contact. If contact occurs, wash the affected area thoroughly with soap and water.

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection to avoid breathing dust.

Step-by-Step Disposal Protocol

The following procedure outlines a recommended course of action for the disposal of this compound, emphasizing compliance with local and institutional regulations.

  • Consult the Safety Data Sheet (SDS): The most critical first step is to obtain and thoroughly review the SDS provided by the specific supplier of this compound. This document will contain detailed information regarding the compound's hazards, handling, and disposal requirements.

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container. Do not mix with other chemical waste unless compatibility is confirmed.

    • Liquid Waste: Solutions containing this compound, such as those prepared in DMSO, should be collected in a designated, labeled waste container for organic solvents.[4][5] Do not dispose of these solutions down the drain.

    • Contaminated Materials: All disposable labware, such as pipette tips, tubes, and gloves, that have come into contact with this compound should be collected in a designated hazardous waste container.

  • Environmental Considerations: Avoid release into the environment.[3] Some chemical compounds are harmful to aquatic life with long-lasting effects.[3]

  • Institutional Waste Management: Contact your institution's Environmental Health and Safety (EHS) office or chemical safety officer to arrange for the pickup and disposal of the hazardous waste.[6][7] They will provide guidance on proper labeling and storage pending disposal and ensure compliance with all federal, state, and local regulations.[7]

Hazard and Disposal Summary

The following table summarizes key hazard information and disposal recommendations based on data for similar chemical compounds. This information should be considered as general guidance and superseded by the specific SDS for this compound.

Hazard CategoryDescriptionDisposal Recommendation
Acute Oral Toxicity Harmful if swallowed.[3]Do not ingest. If swallowed, rinse mouth and call a poison center or doctor.[3]
Serious Eye Damage Causes serious eye damage.[3]Wear eye protection. If in eyes, rinse cautiously with water and seek immediate medical attention.[3]
Aquatic Hazard Harmful to aquatic life with long lasting effects.[3]Avoid release to the environment. Dispose of contents/container in accordance with local regulations.[3]

Disposal Workflow

The logical flow for the proper disposal of a research chemical like this compound is illustrated in the diagram below.

A Start: Have this compound for Disposal B Obtain and Review Supplier's Safety Data Sheet (SDS) A->B C Identify Waste Type B->C D Solid Waste (Unused/Expired Powder) C->D E Liquid Waste (Solutions in Solvents) C->E F Contaminated Labware (Gloves, Tips, etc.) C->F G Segregate and Collect in Labeled, Sealed Container D->G E->G F->G H Store in Designated Hazardous Waste Area G->H I Contact Institutional EHS for Pickup and Disposal H->I J End: Compliant Disposal I->J

This compound Disposal Decision Workflow

References

Essential Safety and Logistical Information for Handling BMS-919373

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE) required for handling BMS-919373, a selective IKur current blocker, along with operational and disposal plans to facilitate a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Usage
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Eyes Safety glasses with side shields or gogglesGoggles are required for protection against splashes. If there is a significant splash hazard, a face shield should be worn in addition to safety glasses or goggles.
Body Laboratory coatA full-length, long-sleeved laboratory coat should be worn to protect skin and clothing from potential contamination.
Respiratory Fume hood or respiratory protectionWork with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1]
Operational Plan: Handling this compound

A systematic approach to handling this compound will minimize risks and ensure the integrity of the research.

  • Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.

  • Weighing and Aliquoting :

    • Perform all weighing and aliquoting of solid this compound within a chemical fume hood to prevent inhalation of dust particles.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) and handle them carefully to avoid generating dust.

  • Dissolving : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Storage : this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Documentation : Maintain a detailed record of the amount of compound used, the date, and the purpose of the experiment.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be collected in a designated hazardous waste container.

  • Chemical Waste : Unused this compound and solutions containing the compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.[1]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of as non-hazardous waste.

Visualizing the Workflow

The following diagram illustrates the standard operational workflow for safely handling a chemical compound like this compound in a laboratory setting.

A Preparation - Verify PPE - Prepare workspace - Locate safety equipment B Weighing & Aliquoting (in Fume Hood) - Handle solids carefully A->B C Dissolving - Add solvent slowly B->C D Experimentation - Follow protocol C->D E Waste Segregation - Collect contaminated disposables D->E H Documentation - Record usage D->H F Chemical Waste Disposal - Dispose of unused compound and solutions E->F G Container Disposal - Triple-rinse empty containers F->G

Standard Laboratory Workflow for Chemical Handling

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.